molecular formula C7H4F3N3 B1439011 3-(Trifluoromethyl)imidazo[1,5-A]pyrazine CAS No. 959238-36-9

3-(Trifluoromethyl)imidazo[1,5-A]pyrazine

Cat. No.: B1439011
CAS No.: 959238-36-9
M. Wt: 187.12 g/mol
InChI Key: KXHWOUDLBWTSJR-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)imidazo[1,5-a]pyrazine (Molecular Formula: C7H4F3N3) is a privileged nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel kinase inhibitors . The imidazo[1,5-a]pyrazine core serves as a key building block in the design of small molecule therapeutics, with its structure allowing it to form critical hydrogen bonds within the ATP-binding pocket of various kinases . The presence of the trifluoromethyl group is a strategic modification that enhances the compound's properties by influencing lipophilicity, metabolic stability, and binding affinity through its distinct steric and electronic characteristics . This compound is a key precursor to potent and selective inhibitors for clinically relevant targets. Notably, the imidazo[1,5-a]pyrazine motif is established in FDA-approved therapies, being the core scaffold of the Bruton's Tyrosine Kinase (BTK) inhibitor Acalabrutinib, used for the treatment of chronic lymphocyte leukemia (CLL) . Beyond BTK, research applications include the exploration of its derivatives as inhibitors for Discoidin Domain Receptors (DDR1) in oncology and IκB kinase (IKK) in inflammation . It is also a valuable intermediate for synthesizing fluorescent probes and functional materials . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(trifluoromethyl)imidazo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)6-12-4-5-3-11-1-2-13(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHWOUDLBWTSJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(F)(F)F)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959238-36-9
Record name 3-(trifluoromethyl)imidazo[1,5-a]pyrazine
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Foundational & Exploratory

3-(Trifluoromethyl)imidazo[1,5-a]pyrazine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Trifluoromethyl)imidazo[1,5-a]pyrazine

CAS Number: 959238-36-9

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the chemical properties, synthesis, and potential applications of this compound. As a Senior Application Scientist, this document synthesizes established chemical principles with insights from the forefront of medicinal chemistry.

Introduction and Significance

This compound belongs to the imidazo[1,5-a]pyrazine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. The fusion of imidazole and pyrazine rings creates a unique electronic and structural framework that has proven effective in targeting a variety of biological entities, particularly kinases.[1] The introduction of a trifluoromethyl (-CF3) group at the 3-position is a strategic chemical modification intended to enhance the molecule's therapeutic potential.

The trifluoromethyl group is a well-known bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a compound's metabolic stability, membrane permeability, and binding affinity to target proteins.[2] These characteristics make this compound a promising candidate for further investigation in drug discovery programs.

Key Chemical Properties

A summary of the essential chemical identifiers and properties for this compound is provided below.

PropertyValueSource
CAS Number 959238-36-9[3][4]
Molecular Formula C7H4F3N3[3][5]
Molecular Weight 187.12 g/mol [3]
Monoisotopic Mass 187.03574 Da[5]
SMILES FC(F)(F)c1nc(cn2)c2cnc1[3]
InChI Key KXHWOUDLBWTSJR-UHFFFAOYSA-N[5]

Synthesis and Characterization

Proposed Synthetic Workflow

The proposed synthesis begins with a commercially available pyrazine derivative, which is then elaborated to introduce the necessary functionalities for the final cyclization step. The trifluoromethyl group can be introduced early in the synthesis via a suitable building block.

Synthetic Workflow A 2-Aminopyrazine B 2-Amino-3-chloropyrazine A->B Chlorination C 2-Amino-3-(trifluoromethyl)pyrazine B->C Trifluoromethylation D N-(Pyrazin-2-yl)formamide derivative C->D Formylation/ Amidation E This compound D->E Cyclization

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and may require optimization.

Step 1: Synthesis of 2-Amino-3-(trifluoromethyl)pyrazine A common method for introducing a trifluoromethyl group to a heteroaromatic ring is through a copper-catalyzed trifluoromethylation reaction on a halogenated precursor.

  • To a solution of 2-amino-3-chloropyrazine in a suitable solvent (e.g., DMF or NMP), add a trifluoromethylating agent such as (trifluoromethyl)trimethylsilane (TMSCF3) or sodium trifluoromethanesulfinate (CF3SO2Na).

  • Add a copper(I) catalyst (e.g., CuI) and a suitable ligand.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction, and perform an aqueous workup followed by extraction with an organic solvent.

  • Purify the crude product by column chromatography to yield 2-amino-3-(trifluoromethyl)pyrazine.

Rationale: This step leverages well-established cross-coupling methodologies to install the key trifluoromethyl moiety. The choice of reagents and conditions is guided by literature precedents for similar transformations on electron-deficient heterocyclic systems.

Step 2: Cyclization to form this compound The imidazo[1,5-a]pyrazine ring system can be formed through the cyclization of a 2-(aminomethyl)pyridine equivalent. In this case, we can adapt this by reacting the aminopyrazine with a two-carbon electrophile.

  • React 2-amino-3-(trifluoromethyl)pyrazine with an appropriate C2-electrophile, such as chloroacetaldehyde or a glyoxal equivalent, in a suitable solvent.

  • The reaction may be promoted by heat or a catalyst. A common method for this type of cyclization is the Bischler-Napieralski or a similar reaction.

  • Upon completion of the reaction, neutralize the mixture if necessary and extract the product.

  • Purify the final compound by column chromatography or recrystallization.

Rationale: This cyclization step is a key transformation in forming the fused bicyclic system. The choice of the C2-electrophile and reaction conditions is critical for achieving good yields and avoiding side products.

Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR to confirm the chemical structure and the presence of the trifluoromethyl group.

  • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Applications in Drug Discovery

The imidazo[1,5-a]pyrazine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors.[1] Derivatives have shown activity against a range of kinases, including Bruton's tyrosine kinase (BTK), c-Src, and phosphoinositide 3-kinases (PI3Ks).[6][7][8][9]

The introduction of the trifluoromethyl group in this compound is expected to modulate its biological activity. The -CF3 group can enhance binding to the ATP pocket of kinases, improve metabolic stability, and increase cell permeability, all of which are desirable properties for a drug candidate.

Kinase Inhibition Signaling Pathway

The diagram below illustrates a generalized signaling pathway where a kinase inhibitor, such as a derivative of this compound, might act. By blocking the kinase's activity, it can prevent downstream signaling events that contribute to disease pathology, such as cell proliferation in cancer.

Kinase Inhibition Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase Target Kinase (e.g., c-Src, BTK, PI3K) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Transcription Gene Transcription (e.g., Proliferation, Survival) PhosphoSubstrate->Transcription Promotes Inhibitor This compound Inhibitor->Kinase Inhibits

Caption: Generalized signaling pathway illustrating the mechanism of a kinase inhibitor.

Structure-Activity Relationship (SAR) Insights

Based on studies of related imidazo[1,5-a]pyrazine derivatives, the following SAR insights can be inferred for this compound:

  • Core Scaffold: The imidazo[1,5-a]pyrazine core is crucial for binding to the hinge region of many kinases.

  • 3-Position Substitution: The introduction of the trifluoromethyl group at this position likely influences the compound's interaction with the solvent-exposed region of the kinase binding site. Its lipophilicity could enhance hydrophobic interactions.

  • Other Positions: Further substitutions at other positions on the pyrazine ring could be explored to improve potency and selectivity, as demonstrated in the development of other imidazo[1,5-a]pyrazine-based inhibitors.[6][7]

Conclusion

This compound is a promising heterocyclic compound for further investigation in drug discovery and development. Its combination of the medicinally relevant imidazo[1,5-a]pyrazine scaffold and the advantageous properties of the trifluoromethyl group makes it an attractive starting point for the design of novel therapeutics, particularly kinase inhibitors. The synthetic and applicative framework provided in this guide is intended to facilitate and inspire future research into this and related molecules.

References

An In-depth Technical Guide to 3-(Trifluoromethyl)imidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of potent and selective kinase inhibitors.[1][2] The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of 3-(Trifluoromethyl)imidazo[1,5-a]pyrazine, a compound that merges these key features. While specific literature on this exact molecule is sparse, this document synthesizes available data, draws logical inferences from closely related analogues, and provides field-proven methodologies for its study. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in exploring the potential of this compound as a chemical probe or a starting point for novel therapeutic agents.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and use in experimental settings.

PropertyValueSource
Molecular Weight 187.12 g/mol [3]
Molecular Formula C₇H₄F₃N₃[3]
CAS Number 959238-36-9[3]
Monoisotopic Mass 187.03574 Da[4]
Predicted XlogP 1.7[4]
Predicted Solubility Data not available; expected to have moderate aqueous solubility.[5]
SMILES FC(F)(F)C1=NC=C2C=NC=CN21[3]
InChIKey KXHWOUDLBWTSJR-UHFFFAOYSA-N[4]

Synthesis and Characterization

Proposed Synthetic Pathway

G cluster_0 Synthetic Workflow reagent1 2-(Aminomethyl)pyrazine intermediate N-(Pyrazin-2-ylmethyl)-2,2,2-trifluoroacetamide reagent1->intermediate Acylation reagent2 Ethyl trifluoroacetate reagent2->intermediate cyclization Cyclization (e.g., POCl₃, PPh₃, TEA) intermediate->cyclization product This compound cyclization->product purification Purification (Column Chromatography) product->purification G cluster_0 Kinase Inhibition Workflow cluster_1 Normal Function cluster_2 Inhibited State Kinase Kinase Active Site Phosphorylation Phosphorylation Kinase->Phosphorylation Catalysis NoReaction Inhibition Kinase->NoReaction ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Inhibitor 3-(CF₃)imidazo[1,5-a]pyrazine Inhibitor->Kinase Competitive Binding

References

An In-depth Technical Guide to the Putative Mechanism of Action of 3-(Trifluoromethyl)imidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Derivatives have shown promise as inhibitors of key cellular targets including mTOR, various kinases, and corticotropin-releasing hormone (CRH) receptors. This technical guide focuses on the specific analog, 3-(Trifluoromethyl)imidazo[1,5-a]pyrazine, and elucidates its most probable mechanism of action. While direct experimental data for this specific molecule is limited, a comprehensive analysis of structurally related compounds, particularly those bearing a trifluoromethyl group, strongly suggests its primary activity as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. This document will synthesize the available evidence, propose a mechanistic hypothesis, detail relevant experimental protocols for validation, and discuss the broader therapeutic implications.

Introduction: The Imidazo[1,5-a]pyrazine Scaffold - A Platform for Diverse Bioactivity

The imidazo[1,5-a]pyrazine core is a nitrogen-rich bicyclic heterocycle that has proven to be a fertile ground for the discovery of novel therapeutics. Its rigid structure and multiple points for substitution allow for the fine-tuning of pharmacological properties. Research has demonstrated that compounds based on this scaffold can interact with a range of biological targets:

  • Kinase Inhibition: Various imidazo[1,5-a]pyrazine derivatives have been identified as potent inhibitors of kinases such as Bruton's tyrosine kinase (BTK) and cyclin-dependent kinase 9 (CDK9), highlighting their potential in oncology and immunology.

  • mTOR Inhibition: A series of imidazo[1,5-a]pyrazines have been developed as orally efficacious dual inhibitors of mTORC1 and mTORC2, complexes that are central regulators of cell growth and metabolism.[1]

  • CRH Receptor Antagonism: The scaffold has also been explored for its ability to antagonize the corticotropin-releasing hormone (CRH) receptor, suggesting applications in stress-related disorders.

This guide, however, will focus on the most compelling, albeit inferred, mechanism of action for the 3-trifluoromethyl derivative: modulation of the GABA-A receptor.

The Primary Hypothesis: Positive Allosteric Modulation of the GABA-A Receptor

The principal hypothesis for the mechanism of action of this compound is its function as a positive allosteric modulator (PAM) of the GABA-A receptor. GABA-A receptors are the major inhibitory neurotransmitter receptors in the central nervous system and are the targets for widely used drugs like benzodiazepines.

This hypothesis is built upon the following key pillars of evidence:

  • Structural Analogy: The closely related imidazo[1,2-a]pyrimidine scaffold is known to produce potent GABA-A receptor agonists. Notably, a 7-trifluoromethylimidazopyrimidine has been reported as a high-affinity, functionally selective agonist for GABA-A α2 and α3 subtypes, demonstrating anxiolytic effects with minimal sedation.[2] This provides strong precedent that the trifluoromethyl group on a similar heterocyclic system is conducive to GABA-A receptor interaction.

  • The Role of the Trifluoromethyl Group: The trifluoromethyl (CF3) group is a common bioisostere for a methyl group in medicinal chemistry. Its strong electron-withdrawing nature and lipophilicity can significantly alter a molecule's binding affinity, metabolic stability, and pharmacokinetic properties. In the context of GABA-A receptor modulators, the CF3 group can enhance binding to specific benzodiazepine sites on the receptor complex.

  • Pharmacophore Modeling: Imidazopyridine and imidazopyrimidine derivatives are known to bind to the benzodiazepine site at the interface of the α and γ subunits of the GABA-A receptor. The overall shape and electronic properties of this compound are consistent with the established pharmacophore for ligands of this site.

Proposed Signaling Pathway

As a positive allosteric modulator, this compound is not expected to directly activate the GABA-A receptor. Instead, it would bind to an allosteric site (likely the benzodiazepine site) and enhance the effect of the endogenous ligand, GABA. This potentiation leads to an increased influx of chloride ions upon GABA binding, resulting in hyperpolarization of the neuron and a decrease in its excitability.

GABAA_Modulation cluster_receptor GABA-A Receptor cluster_receptor_bound Modulated GABA-A Receptor GABAA α γ β α β Chloride Channel (Closed) GABAA_Open α γ β α β Chloride Channel (Open) GABAA->GABAA_Open Enhanced Channel Opening Frequency/ Duration GABA GABA GABA->GABAA:alpha Binds to orthosteric site Compound This compound (PAM) Compound->GABAA:gamma Binds to allosteric site Cl_in Chloride Influx (Hyperpolarization) GABAA_Open->Cl_in Neuronal_Inhibition Neuronal Inhibition Cl_in->Neuronal_Inhibition

Caption: Proposed mechanism of this compound as a GABA-A receptor PAM.

Experimental Validation Protocols

To rigorously test the hypothesis of GABA-A receptor modulation, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for characterizing the mechanism of action of this compound.

In Vitro Characterization

3.1.1. Radioligand Binding Assays

  • Objective: To determine the binding affinity of the compound for the benzodiazepine site on the GABA-A receptor.

  • Methodology:

    • Prepare synaptic membrane fractions from rodent brains.

    • Incubate the membranes with a radiolabeled ligand specific for the benzodiazepine site (e.g., [3H]flunitrazepam).

    • Add increasing concentrations of this compound to compete with the radioligand.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 value (concentration of the compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).

  • Rationale: This is a fundamental experiment to demonstrate direct interaction with the target site. A low Ki value would indicate high binding affinity.

3.1.2. Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Objective: To functionally characterize the compound's effect on GABA-A receptor activity.

  • Methodology:

    • Inject cRNAs encoding the subunits of a specific GABA-A receptor isoform (e.g., α1β2γ2) into Xenopus laevis oocytes.

    • After 2-4 days of expression, place an oocyte in a recording chamber and impale it with two electrodes.

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

    • Apply a low concentration of GABA (EC5-EC20) to elicit a baseline current.

    • Co-apply the same concentration of GABA with varying concentrations of this compound.

    • Measure the potentiation of the GABA-evoked current.

  • Rationale: This experiment directly measures the functional consequence of the compound's binding. A positive allosteric modulator will increase the current elicited by a submaximal concentration of GABA.

TEVC_Workflow start Start: GABA-A Receptor Expressing Oocyte setup Two-Electrode Voltage Clamp Setup (Holding Potential: -70mV) start->setup gaba_app Apply GABA (EC10) Measure Baseline Current (I_GABA) setup->gaba_app wash1 Washout gaba_app->wash1 compound_app Co-apply GABA (EC10) + Test Compound wash1->compound_app measure_pot Measure Potentiated Current (I_potentiated) compound_app->measure_pot wash2 Washout measure_pot->wash2 analysis Data Analysis: Potentiation = (I_potentiated / I_GABA) * 100% wash2->analysis end End: Determine EC50 for Potentiation analysis->end

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiment.

In Vivo Behavioral Assays
  • Objective: To assess the physiological effects consistent with positive modulation of GABAergic neurotransmission.

  • Methodology:

    • Elevated Plus Maze (Anxiolytic Effects): Administer the compound to rodents and measure the time spent in the open arms of the maze. An increase in open-arm time suggests an anxiolytic effect.

    • Rotarod Test (Sedative/Motor-Impairing Effects): Place rodents on a rotating rod and measure the latency to fall after compound administration. A decrease in latency indicates motor impairment, a common side effect of non-selective GABA-A PAMs.

  • Rationale: These assays provide evidence of in vivo target engagement and can help to differentiate between compounds with a desirable anxiolytic profile and those with unwanted sedative side effects.

Selectivity and Potential Off-Target Effects

A comprehensive understanding of a compound's mechanism of action requires an assessment of its selectivity. Given the diverse activities of the imidazo[1,5-a]pyrazine scaffold, it is crucial to evaluate this compound against other potential targets.

Potential Off-TargetRationale for ScreeningRecommended Assay
mTOR Kinase Other imidazo[1,5-a]pyrazines are known mTOR inhibitors.[1]In vitro kinase assay using recombinant mTOR protein.
CRH Receptor The scaffold has been explored as CRH receptor antagonists.Radioligand binding assay using a CRH receptor-specific radioligand.
CDK9 Kinase Imidazo[1,2-a]pyrazine derivatives (a related scaffold) inhibit CDK9.In vitro kinase assay with recombinant CDK9/cyclin T.
BTK Kinase Acalabrutinib, a BTK inhibitor, is an imidazo[1,5-a]pyrazine derivative.In vitro kinase assay with recombinant BTK protein.

A favorable selectivity profile would show high potency for the GABA-A receptor with significantly lower or no activity at these other potential targets.

Synthesis and Chemical Properties

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that this compound acts as a positive allosteric modulator of the GABA-A receptor. Its structural similarity to known GABA-A active compounds, particularly the presence of the trifluoromethyl group, provides a solid foundation for this mechanistic assignment. However, this remains an inference pending direct experimental validation.

Future research should prioritize the experimental protocols outlined in this guide. Determining the binding affinity (Ki) and functional potentiation (EC50) at various GABA-A receptor subunit combinations will be critical to fully characterizing its pharmacological profile. Furthermore, comprehensive selectivity screening is essential to ensure its specificity and to anticipate any potential off-target effects. The insights gained from these studies will be invaluable for the potential development of this compound as a novel therapeutic agent for anxiety, epilepsy, or other neurological disorders.

References

The Emergence of Imidazo[1,5-a]pyrazine Derivatives: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,5-a]pyrazine core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides an in-depth technical overview of the discovery and development of novel imidazo[1,5-a]pyrazine derivatives. We will explore the strategic design principles, detail robust synthetic methodologies, and outline the comprehensive biological evaluation necessary for advancing these compounds from hit-to-lead. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics, with a particular focus on kinase and bromodomain inhibitors.

Introduction: The Imidazo[1,5-a]pyrazine Scaffold - A Rising Star in Medicinal Chemistry

The quest for novel chemical entities with therapeutic potential is a cornerstone of drug discovery. Nitrogen-containing heterocycles are a particularly fruitful area of exploration, and among them, the imidazo[1,5-a]pyrazine system has emerged as a "privileged scaffold." Its rigid, planar structure and multiple points for substitution allow for the fine-tuning of physicochemical properties and biological activity.

Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological effects, including but not limited to, anticancer, anti-inflammatory, and neuroprotective activities.[1] This versatility stems from the scaffold's ability to effectively interact with a variety of biological targets, most notably protein kinases and bromodomains. This guide will delve into the technical nuances of harnessing the potential of this promising chemical series.

Strategic Design and Synthesis of Novel Imidazo[1,5-a]pyrazine Derivatives

The successful development of novel imidazo[1,5-a]pyrazine derivatives hinges on a synergistic interplay between rational drug design and efficient synthetic strategies. The core structure provides a robust platform for tailoring selectivity and potency towards specific biological targets.

Core Synthetic Strategies

A prevalent and effective method for constructing the imidazo[1,5-a]pyrazine core involves a multi-step, one-pot transformation from mesoionic 1,3-oxazolium-5-olates. This approach offers the advantage of readily accessible starting materials and mild reaction conditions.[2][3]

A generalized synthetic workflow is depicted below:

G cluster_0 Core Synthesis cluster_1 Functionalization N-acyl-N-alkylglycine N-acyl-N-alkylglycine Mesoionic 1,3-oxazolium-5-olate Mesoionic 1,3-oxazolium-5-olate N-acyl-N-alkylglycine->Mesoionic 1,3-oxazolium-5-olate Cyclodehydration (e.g., TFAA) Imidazo[1,5-a]pyrazin-8(7H)-one Imidazo[1,5-a]pyrazin-8(7H)-one Mesoionic 1,3-oxazolium-5-olate->Imidazo[1,5-a]pyrazin-8(7H)-one Reaction with TosMIC (DBU, O2) Novel Derivatives Novel Derivatives Imidazo[1,5-a]pyrazin-8(7H)-one->Novel Derivatives Further chemical modifications (e.g., Suzuki Coupling, Amide Formation)

Caption: Generalized synthetic workflow for imidazo[1,5-a]pyrazine derivatives.

Detailed Experimental Protocol: Synthesis of Imidazo[1,5-a]pyrazin-8(7H)-one Derivatives

This protocol is adapted from a reported one-pot synthesis and provides a representative example of how to construct the core scaffold.[3]

Materials:

  • Mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olate (1.0 equiv)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC) (3.0 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (4.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Oxygen (balloon)

Procedure:

  • To a stirred solution of the mesoionic 1,3-oxazolium-5-olate in anhydrous DMF, add TosMIC at room temperature under an inert atmosphere.

  • Cool the reaction mixture to 0°C and add DBU dropwise.

  • Replace the inert atmosphere with an oxygen balloon and allow the reaction to stir at room temperature for 5 hours.

  • Upon completion (monitored by TLC), quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,5-a]pyrazin-8(7H)-one derivative.

Biological Evaluation: From Target Engagement to In Vivo Efficacy

The biological evaluation of novel imidazo[1,5-a]pyrazine derivatives is a multi-faceted process that begins with in vitro assays to determine target engagement and potency, and can progress to in vivo models to assess efficacy and pharmacokinetic properties.

Case Study 1: Imidazo[1,5-a]pyrazin-8(7H)-ones as BRD9 Bromodomain Inhibitors

Bromodomain-containing protein 9 (BRD9) is a component of the SWI/SNF chromatin remodeling complex, and its mutation is implicated in nearly 20% of human cancers.[4] This makes it an attractive therapeutic target. A series of imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been synthesized and identified as potent BRD9 inhibitors.[4]

Key Findings:

CompoundBRD9 IC50 (nM)A549 Cell Proliferation IC50 (µM)EOL-1 Cell Proliferation IC50 (µM)
27 356.121.76
29 103>10>10

Data synthesized from a 2019 study on BRD9 inhibitors.[4]

Molecular docking studies have provided insights into the structure-activity relationship (SAR) of these compounds, guiding further optimization.[4]

Detailed Experimental Protocol: In Vitro BRD9 Inhibition Assay (AlphaScreen)

This protocol outlines a typical AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) used for screening BRD9 inhibitors.[4][5]

Materials:

  • GST-tagged BRD9 bromodomain protein

  • Biotinylated histone peptide substrate (e.g., H3K14ac)

  • Glutathione AlphaLISA® Acceptor Beads

  • AlphaScreen® Streptavidin-conjugated Donor Beads

  • Assay Buffer

  • Test compounds (imidazo[1,5-a]pyrazine derivatives)

  • 384-well Optiplate

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add the GST-tagged BRD9 protein and the test compound.

  • Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding to the protein.

  • Add the biotinylated histone peptide substrate and incubate to allow for protein-substrate binding.

  • Add the Glutathione AlphaLISA® Acceptor Beads and incubate in the dark.

  • Add the AlphaScreen® Streptavidin-conjugated Donor Beads and incubate further in the dark.

  • Read the plate on an AlphaScreen-capable microplate reader to measure the proximity-induced signal.

  • Calculate the IC50 values from the dose-response curves.

Case Study 2: 8-Amino-imidazo[1,5-a]pyrazines as Reversible Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway, making it a prime target for autoimmune diseases like rheumatoid arthritis.[5] A series of 8-amino-imidazo[1,5-a]pyrazines have been discovered as potent and selective reversible BTK inhibitors.[5][6]

Key Findings:

CompoundBTK Enzymatic IC50 (nM)Human PBMC Functional Assay IC50 (nM)
1 0.278.0
3 2.581

Data from a 2015 study on reversible BTK inhibitors.[7]

The selectivity of these compounds is achieved through specific hydrogen bonding and hydrophobic interactions within the BTK active site, as confirmed by X-ray crystallography.[5]

Experimental Workflow: In Vivo Evaluation in a Rat Collagen-Induced Arthritis (CIA) Model

The rat CIA model is a well-established preclinical model for rheumatoid arthritis and is used to evaluate the in vivo efficacy of BTK inhibitors.[8][9][10]

G cluster_eval Evaluation Metrics cluster_analysis Terminal Analysis Induction CIA Induction (Bovine Type II Collagen + Adjuvant) Treatment Treatment Initiation (e.g., at disease onset) Induction->Treatment Disease Development Evaluation Efficacy Evaluation Treatment->Evaluation Daily Dosing Analysis Terminal Analysis Evaluation->Analysis Endpoint Arthritis Score Arthritis Score Paw Volume Paw Volume Body Weight Body Weight Histopathology Histopathology Biomarker Analysis Biomarker Analysis

References

The Trifluoromethylated Heterocycle: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the biological activity of trifluoromethylated heterocycles, a class of molecules that has become indispensable in the landscape of modern medicinal chemistry. We will delve into the fundamental principles governing their activity, examine key therapeutic successes, and provide detailed, field-proven protocols for their evaluation. This document is designed to be a practical resource, bridging theoretical knowledge with actionable experimental guidance.

The Strategic Advantage of the Trifluoromethyl Group

The introduction of a trifluoromethyl (-CF3) group into a heterocyclic scaffold is a powerful and widely employed strategy in drug design.[1][2] This is not a mere substitution but a calculated modification that imparts a unique constellation of physicochemical properties, profoundly influencing the molecule's pharmacokinetic and pharmacodynamic profile.[3][4]

At its core, the -CF3 group's influence stems from the high electronegativity of its three fluorine atoms and the strength of the carbon-fluorine bond.[2][5] This seemingly simple functional group can dramatically alter a molecule's:

  • Lipophilicity: The -CF3 group is highly lipophilic, a property that can significantly enhance a drug's ability to traverse biological membranes, such as the cell membrane and the blood-brain barrier.[2][6][7] This improved permeability often translates to better absorption and distribution within the body.[8]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group exceptionally resistant to metabolic degradation by enzymes like cytochrome P450.[2][9] This increased metabolic stability can lead to a longer drug half-life, reducing the required dosing frequency and potentially mitigating side effects associated with rapid metabolism.[3]

  • Binding Affinity: The potent electron-withdrawing nature of the -CF3 group can modulate the electronic properties of the heterocyclic ring and adjacent functional groups.[2][3] This can influence the acidity or basicity of the molecule, thereby affecting its interactions with biological targets like enzymes and receptors, often leading to enhanced binding affinity and potency.[9]

  • Conformational Control: The steric bulk of the -CF3 group can influence the preferred conformation of a molecule, which can be critical for optimal interaction with a target's binding site.

It is this multifaceted influence that has led to the prevalence of trifluoromethylated heterocycles in a wide array of approved drugs, treating conditions ranging from depression (Fluoxetine) and HIV (Efavirenz) to inflammation (Celecoxib).[5][10]

Synthesis of Trifluoromethylated Heterocycles: An Overview

The growing importance of trifluoromethylated heterocycles has spurred the development of diverse and sophisticated synthetic methodologies. These strategies can be broadly categorized into two main approaches:

  • Direct Trifluoromethylation: This involves the introduction of a -CF3 group onto a pre-existing heterocyclic core.[11] Recent years have seen the emergence of powerful methods utilizing benchtop-stable trifluoromethyl radical sources, which can function on a wide variety of both electron-rich and electron-deficient heterocycles with high functional group tolerance.[11]

  • Annulation of Trifluoromethylated Building Blocks: This approach involves the construction of the heterocyclic ring system using precursors that already contain the -CF3 group.[12][13] A variety of trifluoromethyl-containing building blocks, such as β-trifluoromethylated acrylates and 2,2,2-trifluorodiazoethane, are employed in cycloaddition and condensation reactions to generate the desired heterocyclic scaffolds.[12][14][15]

The choice of synthetic strategy depends on the specific target molecule, the desired substitution pattern, and the availability of starting materials. Continuous-flow synthesis has also emerged as a scalable and efficient method for the preparation of these valuable compounds.[16][17]

Key Classes and Biological Activities of Trifluoromethylated Heterocycles

The combination of a trifluoromethyl group with a diverse array of heterocyclic scaffolds has yielded compounds with a broad spectrum of biological activities.

Antiviral Agents

In the design of antiviral drugs, the incorporation of a -CF3 group can enhance the binding affinity of a molecule to viral enzymes or receptors, thereby blocking viral replication and transmission.[18] For instance, some nucleoside analogs containing a trifluoromethyl group can mimic the structure of natural nucleosides and interfere with viral nucleic acid synthesis.[18]

Anticancer Agents

Trifluoromethylated heterocycles have shown significant promise as anticancer agents. The -CF3 group can enhance the targeting and inhibitory activity of small molecule inhibitors against key proteins in cancer cell signaling pathways.[18] Studies have shown that these compounds can effectively block tumor cell proliferation and metastasis.[18] For example, benzothiophene derivatives bearing a trifluoromethyl group have demonstrated strong anticancer properties in vitro.[12]

Enzyme Inhibitors

The trifluoromethyl group is a key pharmacophore in the design of potent enzyme inhibitors. Trifluoromethyl ketones, for instance, are known to be effective inhibitors of serine and cysteine proteases.[19][20] They can form a covalent hemiketal adduct with the active site serine or cysteine residue, mimicking the transition state of the enzymatic reaction and leading to potent inhibition.[19]

Central Nervous System (CNS) Agents

The enhanced lipophilicity and blood-brain barrier permeability conferred by the -CF3 group make it a valuable feature in the design of drugs targeting the central nervous system.[6][8] A prime example is Fluoxetine (Prozac), a selective serotonin reuptake inhibitor (SSRI) used to treat depression, where the trifluoromethyl group on the phenoxy ring is crucial for its activity.[10]

Experimental Evaluation of Trifluoromethylated Heterocycles

A thorough and systematic evaluation of the biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of trifluoromethylated heterocycles is critical for their advancement as drug candidates. The following section provides detailed, step-by-step protocols for key in vitro assays.

Physicochemical Properties

4.1.1. Lipophilicity Determination (LogP/LogD) by Shake-Flask Method

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7][21] The shake-flask method is the gold standard for its determination.[22][23]

Experimental Protocol:

  • Preparation of Phases: Prepare a mutually saturated solution of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). This is achieved by vigorously shaking equal volumes of n-octanol and the buffer for 24 hours and then allowing the phases to separate.[22]

  • Compound Dissolution: Accurately weigh a small amount of the test compound and dissolve it in the n-octanol phase to a known concentration.

  • Partitioning: Add a precise volume of the pre-saturated aqueous buffer to the n-octanol solution of the compound in a sealed vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases until equilibrium is reached.[19]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value. For ionizable compounds, this measurement at a specific pH is referred to as LogD.[22]

In Vitro ADME Assays

4.2.1. Metabolic Stability in Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs), providing an indication of its in vivo clearance.[10][13]

Experimental Protocol:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the buffer.[24]

  • Incubation Mixture: In a 96-well plate, add the liver microsomes and the test compound (typically at a final concentration of 1 µM) to the phosphate buffer.[13]

  • Initiation of Reaction: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[3]

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line gives the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.[10]

4.2.2. Cell Permeability (Caco-2 Assay)

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[6][15][25]

Experimental Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow them to differentiate into a polarized monolayer with tight junctions.[15][18]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity. A TEER value above a certain threshold (e.g., 200 Ω·cm²) is typically required.[6][7]

  • Transport Study:

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • For apical to basolateral (A→B) transport, add the test compound (at a known concentration, e.g., 10 µM) to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.[15]

    • For basolateral to apical (B→A) transport, add the compound to the basolateral compartment and fresh buffer to the apical compartment.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At a defined time point (e.g., 2 hours), collect samples from both the donor and receiver compartments.[15]

  • Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A→B and B→A transport. The efflux ratio (Papp(B→A) / Papp(A→B)) can be calculated to determine if the compound is a substrate for efflux transporters.[15]

4.2.3. Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit major CYP isoforms, which is a common cause of drug-drug interactions.[5][9][26]

Experimental Protocol:

  • Incubation: Incubate human liver microsomes, a specific CYP isoform probe substrate, and various concentrations of the test compound in a phosphate buffer at 37°C.[27]

  • Reaction Initiation: Start the reaction by adding an NADPH regenerating system.

  • Reaction Termination: After a short incubation period (e.g., 5-10 minutes), stop the reaction with a cold organic solvent containing an internal standard.

  • Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite from the probe substrate.

  • Data Analysis: Determine the rate of metabolite formation at each concentration of the test compound. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[26]

4.2.4. Plasma Protein Binding (Equilibrium Dialysis)

This assay measures the extent to which a compound binds to plasma proteins, which affects its free concentration and therefore its pharmacological activity.[12][28]

Experimental Protocol:

  • Apparatus Setup: Use a rapid equilibrium dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane.[12][29]

  • Sample Preparation: Add the test compound to plasma (e.g., human, rat) in one chamber and a protein-free buffer (e.g., PBS) to the other chamber.

  • Equilibration: Incubate the device at 37°C with shaking for a sufficient time (e.g., 4 hours) to allow the unbound compound to reach equilibrium across the membrane.[28][29]

  • Sampling and Analysis: After incubation, take samples from both the plasma and buffer chambers and analyze the compound concentration by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding is then calculated as (1 - fu) x 100.

Cellular and Target-Based Assays

4.3.1. Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.[1][2][30]

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1.5-4 hours at 37°C.[2][11][14] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of around 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the IC50 value (the concentration that causes 50% reduction in cell viability).

4.3.2. hERG Channel Assay (Patch-Clamp)

The hERG assay is crucial for assessing the risk of a compound causing cardiac arrhythmias (long QT syndrome).[31][32] The manual patch-clamp technique is the gold standard for this evaluation.[32]

Experimental Protocol:

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Apply a specific voltage-clamp protocol to elicit and record the hERG potassium current.[8][16]

  • Compound Application: Apply a range of concentrations of the test compound to the cell and record the hERG current at each concentration.

  • Data Analysis: Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the control (before compound application). Determine the IC50 value for hERG channel block.

Data Visualization and Interpretation

Tables for Quantitative Data Summary

Table 1: Physicochemical and In Vitro ADME Properties of Representative Trifluoromethylated Heterocycles

CompoundHeterocyclic CoreLogPMetabolic Stability (t1/2, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Plasma Protein Binding (%)
Celecoxib Pyrazole3.5>6015.297
Fluoxetine Piperidine4.14525.894.5
Efavirenz Benzoxazinone4.6>12030.199.5

Note: The data presented are representative values from the literature and may vary depending on the specific experimental conditions.

Table 2: Biological Activity of Selected Trifluoromethylated Heterocycles

CompoundTargetAssay TypeIC50 / EC50Therapeutic Area
Celecoxib COX-2Enzyme Inhibition40 nMAnti-inflammatory
Fluoxetine SERTReuptake Inhibition1.1 nMAntidepressant
Efavirenz HIV-1 RTEnzyme Inhibition3.1 nMAntiviral (HIV)
Apalutamide Androgen ReceptorReceptor Binding21 nMAnticancer

Note: The data presented are representative values from the literature and may vary depending on the specific experimental conditions.

Diagrams for Conceptual Understanding

Diagram 1: The Multifaceted Influence of the Trifluoromethyl Group in Drug Design

G cluster_properties Physicochemical Properties cluster_outcomes Pharmacological Outcomes CF3 Trifluoromethyl Group (-CF3) Lipophilicity Increased Lipophilicity CF3->Lipophilicity MetabolicStability Enhanced Metabolic Stability CF3->MetabolicStability BindingAffinity Modulated Binding Affinity CF3->BindingAffinity Permeability Improved Membrane Permeability Lipophilicity->Permeability HalfLife Longer Half-Life MetabolicStability->HalfLife Potency Increased Potency BindingAffinity->Potency

Caption: The strategic incorporation of a trifluoromethyl group enhances key physicochemical properties, leading to improved pharmacological outcomes.

Diagram 2: General Workflow for In Vitro Metabolic Stability Assay

G start Start prep Prepare Incubation Mixture (Compound + Liver Microsomes) start->prep initiate Initiate Reaction with NADPH (37°C) prep->initiate timepoint Sample at Time Points (0, 5, 15, 30, 60 min) initiate->timepoint quench Quench Reaction (Cold Acetonitrile + Internal Standard) timepoint->quench process Centrifuge to Precipitate Protein quench->process analyze Analyze Supernatant (LC-MS/MS) process->analyze calculate Calculate Half-Life (t1/2) and Intrinsic Clearance (CLint) analyze->calculate end End calculate->end G transwell Apical (Donor) Caco-2 Monolayer Basolateral (Receiver) A_to_B Apical to Basolateral (A->B) (Absorption) B_to_A Basolateral to Apical (B->A) (Efflux) compound_A Test Compound compound_A->transwell:f0 compound_B Test Compound compound_B->transwell:f2

References

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Unique Power of a Small Moiety

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds to enhance physicochemical and biological properties is paramount.[1] Among the vast arsenal of chemical tools available to medicinal chemists, the trifluoromethyl (CF3) group has emerged as a uniquely powerful and frequently employed substituent.[2] Its incorporation into a drug candidate can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall bioavailability, often transforming a promising compound into a viable therapeutic agent.[3][4] Approximately 15–20% of all licensed drugs introduced to the market annually contain fluorine or fluorine-containing functional groups, a testament to the impact of this halogen in drug design.[5] This guide provides a comprehensive exploration of the multifaceted role of the trifluoromethyl group in medicinal chemistry, offering insights into its strategic application for researchers, scientists, and drug development professionals.

The Physicochemical Impact of the Trifluoromethyl Group: A Tale of Electron Withdrawal and Stability

The trifluoromethyl group's significant influence on a molecule's properties stems from the high electronegativity of the three fluorine atoms. This creates a strong electron-withdrawing effect, which, combined with the exceptional strength of the carbon-fluorine bond, imparts a unique set of characteristics to the parent molecule.[6]

Enhancing Metabolic Stability: Blocking the Metabolic Hotspot

A primary driver for the incorporation of a CF3 group is to enhance a drug's metabolic stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a carbon-hydrogen bond.[7][8] This inherent strength makes the CF3 group highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[9] By strategically replacing a metabolically labile methyl group or hydrogen atom with a CF3 group, medicinal chemists can effectively block a "metabolic hotspot," preventing oxidative metabolism at that site.[9] This "metabolic switching" can lead to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[9][10]

Table 1: Comparative Metabolic Stability of a Hypothetical Drug Candidate With and Without a Trifluoromethyl Group

ParameterMethyl-Containing AnalogTrifluoromethyl-Containing AnalogRationale for a Trifluoromethyl Group
Primary Metabolic Pathway Oxidation of the methyl groupBlocked at the trifluoromethyl siteThe C-F bond's strength resists enzymatic cleavage.[9]
Number of Metabolites Generally higherSignificantly reducedBlocking a primary metabolic pathway limits the formation of downstream metabolites.[9]
In Vitro Half-life (t½) ShorterLongerA reduced rate of metabolism leads to slower clearance of the parent drug.[9]
Intrinsic Clearance (CLᵢₙₜ) HigherLowerBlocking metabolism reduces the liver's metabolic capacity for the drug.[9]
Modulating Lipophilicity: A Balancing Act

The trifluoromethyl group is highly lipophilic, a property that can enhance a drug's ability to cross biological membranes, a crucial factor for absorption and distribution.[3][6] The Hansch π value, a measure of a substituent's contribution to lipophilicity, for the CF3 group is +0.88.[7] This increased lipophilicity can be particularly beneficial for drugs targeting the central nervous system, as it can facilitate penetration of the blood-brain barrier.[8] For instance, the inclusion of a trifluoromethyl group in fluoxetine (Prozac) significantly enhanced its lipophilicity, contributing to its efficacy as a selective serotonin reuptake inhibitor.[8][11]

However, the impact of the CF3 group on lipophilicity is context-dependent. Studies have shown that its ability to enhance lipophilicity is most pronounced when it is in the alpha-position relative to a polar functional group.[12][13] In some cases, particularly when positioned further away from polar groups, its effect on lipophilicity can be less dramatic or even lead to a decrease in hydrophilicity compared to its non-fluorinated counterparts.[12][13]

Diagram 1: The Impact of Lipophilicity on Drug Development

Lipophilicity Lipophilicity Absorption Absorption Lipophilicity->Absorption Increases Distribution Distribution Lipophilicity->Distribution Increases Metabolism Metabolism Lipophilicity->Metabolism Can Increase Target_Binding Target_Binding Lipophilicity->Target_Binding Can Influence Absorption->Distribution Distribution->Metabolism Excretion Excretion Distribution->Excretion Metabolism->Excretion Toxicity Toxicity Target_Binding->Toxicity

Caption: A diagram illustrating the multifaceted impact of lipophilicity on a drug's ADME profile and target engagement.

Altering Acidity (pKa): The Inductive Effect in Action

The strong electron-withdrawing nature of the trifluoromethyl group can significantly lower the pKa of nearby acidic protons, making the parent compound more acidic.[6] This modulation of pKa can have profound implications for a drug's solubility, absorption, and interaction with its biological target. For example, lowering the pKa of a basic amine can increase the proportion of the neutral species at physiological pH, potentially enhancing membrane permeability. Conversely, increasing the acidity of a proton involved in a key hydrogen bonding interaction with a protein can strengthen that interaction, leading to improved binding affinity.[5]

The Trifluoromethyl Group in Target Binding and as a Bioisostere

Beyond its influence on physicochemical properties, the trifluoromethyl group plays a direct role in a drug's interaction with its biological target and can serve as a valuable bioisosteric replacement for other chemical groups.

Enhancing Binding Affinity Through Unique Interactions

The trifluoromethyl group can participate in a range of non-covalent interactions that contribute to a drug's binding affinity and selectivity. These include:

  • Hydrophobic Interactions: The lipophilic nature of the CF3 group allows it to engage in favorable hydrophobic interactions with nonpolar pockets in a protein's binding site.[10]

  • Multipolar Interactions: The polarized C-F bonds can participate in favorable multipolar interactions with backbone carbonyl groups in proteins.[14][15] These orthogonal interactions, where the C-F bond is oriented perpendicular to the plane of the carbonyl group, can significantly enhance binding affinity.[15]

  • Halogen Bonding: Although less common for fluorine, under certain circumstances, the fluorine atoms can act as weak halogen bond acceptors.[5]

The introduction of trifluoromethyl groups into menin-MLL inhibitors, for example, led to a considerable improvement in their inhibitory activity due to the formation of short-distance multipolar interactions with the protein backbone.[14]

A Versatile Bioisostere

The trifluoromethyl group is often used as a bioisostere for other chemical groups, mimicking their steric and/or electronic properties while offering improved metabolic stability.

  • Methyl Group: The CF3 group is sterically larger than a methyl group but is often used as a replacement to block metabolic oxidation.[5]

  • Chloro Group: The CF3 group has a similar steric profile to a chlorine atom and can be used as a bioisosteric replacement.[7][8]

  • Nitro Group: In a notable case study, the trifluoromethyl group was successfully used as a bioisosteric replacement for an aliphatic nitro group in CB1 receptor positive allosteric modulators, resulting in compounds with improved potency and metabolic stability.[16][17][18]

Diagram 2: Bioisosteric Replacement with the Trifluoromethyl Group

Parent_Molecule Parent Molecule (with labile group) Methyl Methyl (CH3) Parent_Molecule->Methyl Contains Chloro Chloro (Cl) Parent_Molecule->Chloro Contains Nitro Nitro (NO2) Parent_Molecule->Nitro Contains Trifluoromethylated_Analog Trifluoromethylated Analog (Improved Properties) Methyl->Trifluoromethylated_Analog Replaced by CF3 Chloro->Trifluoromethylated_Analog Replaced by CF3 Nitro->Trifluoromethylated_Analog Replaced by CF3 Improved_Stability Increased Metabolic Stability Trifluoromethylated_Analog->Improved_Stability Improved_Potency Improved Potency Trifluoromethylated_Analog->Improved_Potency

Caption: A diagram illustrating the concept of bioisosteric replacement of common chemical groups with a trifluoromethyl group to enhance drug properties.

Synthetic Strategies for the Introduction of the Trifluoromethyl Group

The successful incorporation of a trifluoromethyl group into a drug candidate relies on the availability of efficient and scalable synthetic methodologies. A variety of reagents and reaction conditions have been developed for this purpose.

Common Trifluoromethylating Reagents

A number of reagents have been developed for the introduction of the CF3 group, including:

  • Trifluoromethyltrimethylsilane (Ruppert-Prakash Reagent): A versatile nucleophilic trifluoromethylating agent.[5][8]

  • Sodium Trifluoromethanesulfinate (Langlois' Reagent): Used for radical trifluoromethylation.[5]

  • Trifluoromethanesulfonyl Chloride: An electrophilic trifluoromethylating agent.[5]

  • Umemoto's Reagents: Electrophilic trifluoromethylating agents.

  • Togni's Reagents: Electrophilic trifluoromethylating agents.

Key Synthetic Protocols

Protocol 1: Nucleophilic Trifluoromethylation of a Ketone using Ruppert-Prakash Reagent

  • Materials: Ketone substrate, trifluoromethyltrimethylsilane (TMSCF3), a suitable fluoride source (e.g., tetrabutylammonium fluoride - TBAF), and an anhydrous aprotic solvent (e.g., tetrahydrofuran - THF).

  • Procedure: a. Dissolve the ketone substrate in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Add TMSCF3 (typically 1.1-1.5 equivalents) to the solution. d. Add a catalytic amount of TBAF (as a solution in THF) dropwise to the reaction mixture. e. Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). f. Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl). g. Extract the product with a suitable organic solvent (e.g., ethyl acetate). h. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography to obtain the desired trifluoromethylated alcohol.

Protocol 2: Radical Trifluoromethylation of an Arene using Sodium Trifluoromethanesulfinate

  • Materials: Aromatic substrate, sodium trifluoromethanesulfinate (CF3SO2Na), an oxidant (e.g., tert-butyl hydroperoxide - TBHP), and a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Procedure: a. To a solution of the aromatic substrate in a mixture of acetonitrile and water, add CF3SO2Na (typically 1.5-2.0 equivalents). b. Add TBHP (typically 2.0-3.0 equivalents) to the reaction mixture. c. Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS. d. After completion, cool the reaction to room temperature and add water. e. Extract the product with an organic solvent (e.g., ethyl acetate). f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. g. Purify the crude product by column chromatography to yield the trifluoromethylated arene.

Case Studies: FDA-Approved Drugs Featuring the Trifluoromethyl Group

The impact of the trifluoromethyl group is evident in the numerous FDA-approved drugs that incorporate this moiety across a wide range of therapeutic areas.[19]

  • Fluoxetine (Prozac): An antidepressant where the para-trifluoromethyl group on the phenolic ring enhances its selectivity and potency as a serotonin reuptake inhibitor.[5]

  • Celecoxib (Celebrex): A nonsteroidal anti-inflammatory drug (NSAID) where the trifluoromethyl group contributes to its COX-2 selectivity.[11]

  • Sitagliptin (Januvia): An anti-diabetic drug where the trifluoromethyl group is a key component of the trifluoromethylpiperidine ring, which is crucial for its activity as a dipeptidyl peptidase-4 (DPP-4) inhibitor.

  • Aprepitant (Emend): An antiemetic drug containing two trifluoromethyl groups that are important for its binding to the neurokinin 1 (NK1) receptor.

  • Bicalutamide (Casodex): An antiandrogen used to treat prostate cancer, featuring a trifluoromethyl group on the aromatic ring.

  • Selinexor (Xpovio): An anticancer agent with two trifluoromethyl groups on a phenyl ring, which are critical for its activity as a selective inhibitor of nuclear export.[5]

  • Alpelisib (Piqray): A kinase inhibitor used to treat breast cancer, which contains a trifluoromethyl group that contributes to its inhibitory activity against PI3K.[5]

Future Outlook

The trifluoromethyl group will undoubtedly continue to be a mainstay in medicinal chemistry.[4] Ongoing research is focused on developing novel and more efficient trifluoromethylation methods, including late-stage functionalization techniques that allow for the introduction of the CF3 group at a later step in the synthetic sequence.[20][21] Furthermore, a deeper understanding of the subtle interplay between the trifluoromethyl group and its local environment within a protein binding site, aided by computational methods, will enable a more rational design of next-generation therapeutics with enhanced efficacy and safety profiles.[22]

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's repertoire. Its ability to enhance metabolic stability, modulate lipophilicity and pKa, and participate in key binding interactions makes it a highly valuable substituent in drug design.[7][8] A thorough understanding of the physicochemical properties and synthetic accessibility of the trifluoromethyl group is essential for its successful application in the development of novel and effective medicines.

References

A Predictive Guide to the Spectroscopic Characterization of 3-(Trifluoromethyl)imidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

This technical guide provides a detailed, predictive overview of the spectroscopic data for 3-(Trifluoromethyl)imidazo[1,5-a]pyrazine. Given the current limited availability of public domain raw experimental data for this specific molecule, this document leverages established principles of spectroscopy and draws upon data from structurally analogous compounds to forecast the expected spectral characteristics. This approach offers a robust framework for researchers engaged in the synthesis, identification, and quality control of this and related heterocyclic compounds.

Introduction

This compound belongs to a class of nitrogen-rich heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in drug design. Accurate and comprehensive spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of such novel compounds.

This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. Each section will provide a theoretical basis for the expected spectral features, supported by data from related imidazo[1,5-a]pyrazine and trifluoromethylated heterocyclic systems. Furthermore, detailed experimental protocols for acquiring this data are presented to ensure methodological rigor.

Molecular Structure and Key Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₄F₃N₃--INVALID-LINK--[1]
Molecular Weight 187.12 g/mol --INVALID-LINK--[1]
CAS Number 959238-36-9--INVALID-LINK--[1]
Predicted XlogP 1.7--INVALID-LINK--[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the imidazo[1,5-a]pyrazine core. The chemical shifts will be influenced by the electron-withdrawing nature of the pyrazine ring and the trifluoromethyl group.

Expected Chemical Shifts and Couplings:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-18.0 - 8.2Singlet-Deshielded due to proximity to the trifluoromethyl group and the adjacent nitrogen atom.
H-58.3 - 8.5DoubletJ(H-5, H-6) ≈ 4.5Part of the pyrazine ring, deshielded by the nitrogen atoms.
H-67.2 - 7.4Doublet of doubletsJ(H-5, H-6) ≈ 4.5, J(H-6, H-8) ≈ 1.5Coupled to both H-5 and H-8.
H-89.0 - 9.2DoubletJ(H-6, H-8) ≈ 1.5Highly deshielded due to its position between two nitrogen atoms.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework. Seven signals are expected, including the carbon of the trifluoromethyl group.

Expected Chemical Shifts:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1120 - 125Aromatic CH.
C-3140 - 145 (quartet, J(C-F) ≈ 35-40 Hz)Attached to the CF₃ group, showing C-F coupling.
C-5145 - 150Aromatic CH in the pyrazine ring.
C-6115 - 120Aromatic CH in the pyrazine ring.
C-8135 - 140Aromatic CH between two nitrogens.
C-8a130 - 135Bridgehead carbon.
CF₃120 - 125 (quartet, J(C-F) ≈ 270-280 Hz)Trifluoromethyl carbon with a large C-F coupling constant.
Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

Expected Chemical Shift:

FluorinePredicted Chemical Shift (δ, ppm)Rationale
CF₃-60 to -70Typical range for an aromatic trifluoromethyl group.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., PENDANT, DEPT) to obtain the spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine probe or a broadband probe tuned to the fluorine frequency.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

Diagram of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in Deuterated Solvent H1_NMR ¹H NMR dissolve->H1_NMR C13_NMR ¹³C NMR dissolve->C13_NMR F19_NMR ¹⁹F NMR dissolve->F19_NMR process Fourier Transform Phase & Baseline Correction H1_NMR->process C13_NMR->process F19_NMR->process elucidation Structure Elucidation process->elucidation

Caption: General workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum

For this compound, a high-resolution mass spectrum (HRMS) would confirm the elemental composition. The fragmentation pattern in electron ionization (EI) would likely involve the loss of the trifluoromethyl group and fragmentation of the pyrazine ring.

Expected m/z Values:

IonPredicted m/zRationale
[M]⁺•187.0357Molecular ion.
[M+H]⁺188.0430Protonated molecule (in ESI or CI).[2]
[M-CF₃]⁺118.0405Loss of the trifluoromethyl radical.
[C₅H₄N₂]⁺•92.0374Fragmentation of the imidazo[1,5-a]pyrazine core.
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., ESI for LC-MS, EI for GC-MS).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to support the proposed structure.

Diagram of MS Fragmentation

MS_Fragmentation M [C₇H₄F₃N₃]⁺• m/z = 187 M_CF3 [C₆H₄N₃]⁺ m/z = 118 M->M_CF3 - •CF₃ Pyrazine_frag [C₅H₄N₂]⁺• m/z = 92 M_CF3->Pyrazine_frag - HCN

Caption: Predicted key fragmentation pathway in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H bonds, C=C and C=N double bonds of the heterocyclic ring, and the strong C-F bonds of the trifluoromethyl group.

Expected Absorption Bands:

Wavenumber (cm⁻¹)VibrationIntensity
3100 - 3000Aromatic C-H stretchMedium
1650 - 1500C=C and C=N stretching of the aromatic ringsMedium to Strong
1350 - 1100C-F stretch of the CF₃ groupStrong
900 - 650Aromatic C-H out-of-plane bendStrong
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule.

Predicted UV-Vis Spectrum

The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol or acetonitrile, is expected to exhibit absorption bands corresponding to π → π* transitions of the aromatic system.

Expected Absorption Maxima (λmax):

Wavelength Range (nm)Transition
250 - 280π → π
300 - 340π → π
Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance from approximately 200 to 800 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The forecasted data, rooted in the fundamental principles of spectroscopy and analysis of analogous structures, offers a valuable reference for researchers. The provided experimental protocols outline the standard methodologies for obtaining high-quality spectroscopic data, which is essential for the unambiguous characterization of this and other novel chemical entities. As experimental data for this compound becomes publicly available, this guide can serve as a basis for comparison and further structural confirmation.

References

The Imidazo[1,5-a]pyrazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,5-a]pyrazine core is a nitrogen-rich heterocyclic scaffold that has emerged as a "privileged" structure in medicinal chemistry. Its unique electronic and steric properties have enabled the development of highly potent and selective modulators of a variety of key biological targets. This guide provides a comprehensive technical overview of the imidazo[1,5-a]pyrazine scaffold, from its fundamental synthetic routes to its successful application in clinical therapeutics, exemplified by the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib. We will delve into the structure-activity relationships that govern its biological activity, provide detailed experimental protocols for its synthesis and evaluation, and explore its therapeutic potential across oncology, inflammation, and beyond.

Introduction: The Rise of a Privileged Scaffold

The landscape of drug discovery is perpetually in search of chemical scaffolds that offer a blend of synthetic accessibility, metabolic stability, and the ability to be elaborated into libraries of compounds with diverse biological activities. The imidazo[1,5-a]pyrazine system has proven to be one such scaffold. Its rigid, bicyclic structure provides a defined orientation for substituent groups, facilitating precise interactions with protein targets. Furthermore, the presence of multiple nitrogen atoms allows for a range of hydrogen bonding and other non-covalent interactions, which are crucial for high-affinity binding.

The clinical success of Acalabrutinib (Calquence®), an imidazo[1,5-a]pyrazine-based irreversible BTK inhibitor for the treatment of B-cell malignancies, has solidified the importance of this scaffold in modern drug development.[1] This approval has spurred further investigation into the broader therapeutic potential of imidazo[1,5-a]pyrazine derivatives, with active research programs targeting other kinases and enzymes implicated in a variety of diseases.

Synthetic Strategies for the Imidazo[1,5-a]pyrazine Core

The construction of the imidazo[1,5-a]pyrazine ring system can be achieved through several synthetic routes. The choice of a particular strategy often depends on the desired substitution pattern and the availability of starting materials. A common and versatile approach involves the condensation and cyclization of a substituted aminopyrazine with an α-halocarbonyl compound.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of imidazo[1,5-a]pyrazine derivatives.

G cluster_synthesis Synthesis cluster_screening Biological Evaluation start Starting Materials (e.g., Aminopyrazine, α-haloketone) reaction Condensation & Cyclization start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Characterization (NMR, MS, etc.) purification->characterization biochemical Biochemical Assays (e.g., Kinase Inhibition) characterization->biochemical Test Compound cell_based Cell-Based Assays (e.g., Proliferation, Signaling) biochemical->cell_based in_vivo In Vivo Models (e.g., Xenograft) cell_based->in_vivo lead_opt Lead Optimization in_vivo->lead_opt Lead Optimization

Caption: A generalized workflow from synthesis to in vivo evaluation of imidazo[1,5-a]pyrazine compounds.

Detailed Experimental Protocol: Synthesis of an 8-Amino-Imidazo[1,5-a]pyrazine Intermediate

This protocol describes a representative synthesis of an 8-amino-imidazo[1,5-a]pyrazine core, a key intermediate for many kinase inhibitors, including Acalabrutinib analogues. The synthesis starts from commercially available (3-chloropyrazin-2-yl)methanamine.[2]

Step 1: Coupling of (3-chloropyrazin-2-yl)methanamine with a protected amino acid

  • To a solution of (3-chloropyrazin-2-yl)methanamine (1.0 eq) and a suitable N-protected amino acid (e.g., (R)-N-Boc-piperidine-3-carboxylic acid, 1.1 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling reagent like HATU (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq), dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the coupled amide intermediate.

Step 2: Intramolecular Cyclization to form the Imidazo[1,5-a]pyrazine Core

  • Dissolve the amide intermediate from Step 1 in a suitable solvent such as acetonitrile.

  • Add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete as indicated by LC-MS.

  • Carefully quench the reaction by pouring it into a cold aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane).

  • Dry the organic layer, concentrate, and purify by chromatography to afford the chlorinated imidazo[1,5-a]pyrazine derivative.

Step 3: Amination to introduce the 8-amino group

  • In a sealed vessel, dissolve the chlorinated imidazo[1,5-a]pyrazine from Step 2 in a suitable solvent like DMF.

  • Add an amine source, such as ammonia in methanol or a primary/secondary amine (excess).

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the reaction mixture and partition between water and an organic solvent.

  • Separate the organic layer, dry, and concentrate. Purify the residue by column chromatography to obtain the desired 8-amino-imidazo[1,5-a]pyrazine.

Therapeutic Applications and Key Biological Targets

The imidazo[1,5-a]pyrazine scaffold has demonstrated remarkable versatility, leading to the discovery of inhibitors for several important therapeutic targets.

Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling, which is essential for B-cell proliferation, survival, and differentiation.[3] Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies.

Acalabrutinib (Calquence®) is a second-generation, irreversible BTK inhibitor that features an imidazo[1,5-a]pyrazine core.[1] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[4] Acalabrutinib was designed to be more selective for BTK than the first-generation inhibitor ibrutinib, with minimal off-target activity against other kinases like ITK, EGFR, and TEC.[5] This improved selectivity profile is believed to contribute to its favorable safety profile.

The following diagram illustrates the mechanism of action of Acalabrutinib in the B-cell receptor signaling pathway.

G BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 downstream Downstream Signaling (NF-κB, MAPK, PI3K) DAG_IP3->downstream proliferation B-Cell Proliferation & Survival downstream->proliferation Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibits (Covalent)

Caption: Acalabrutinib's mechanism of action in the B-cell receptor signaling pathway.

mTOR Inhibition

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[6] mTOR exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and cellular functions. The imidazo[1,5-a]pyrazine scaffold has been successfully utilized to develop potent and orally bioavailable inhibitors of both mTORC1 and mTORC2.[7][8] These inhibitors have shown promise in preclinical models of cancer.

Other Kinase Targets

The versatility of the imidazo[1,5-a]pyrazine scaffold extends to other kinase families. For instance, derivatives have been synthesized and evaluated as potent inhibitors of c-Src kinase, with potential applications in the treatment of acute ischemic stroke.[9] Additionally, related imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been identified as inhibitors of the BRD9 bromodomain, highlighting the potential of this scaffold to target epigenetic regulators.[10][11]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the imidazo[1,5-a]pyrazine core has provided valuable insights into the structural requirements for potent and selective inhibition of various targets.

SAR of Imidazo[1,5-a]pyrazine-based BTK Inhibitors

For BTK inhibitors, SAR studies have revealed several key features:[12][13]

  • The 8-amino group: This group is crucial for activity, likely participating in hydrogen bonding interactions within the kinase hinge region.

  • The substituent at the 3-position: This position is often occupied by a group that projects towards the solvent-exposed region of the active site. In Acalabrutinib, this is a (2S)-1-(but-2-ynoyl)pyrrolidin-2-yl group, which contains the acrylamide warhead for covalent modification of Cys481.

  • The substituent at the 1-position: This position typically bears a larger aromatic or heteroaromatic group that occupies a hydrophobic pocket. The nature of this group can significantly influence potency and selectivity.

CompoundR1 (Position 1)R3 (Position 3)BTK IC50 (nM)Reference
Acalabrutinib 4-(pyridin-2-ylcarbamoyl)phenyl(2S)-1-(but-2-ynoyl)pyrrolidin-2-yl3[5]
Compound 1 4-(4-trifluoromethyl-pyridin-2-ylcarbamoyl)phenyl(R)-piperidin-3-yl<10[14]
Compound 2 4-(5-fluoro-pyridin-2-ylcarbamoyl)phenyl(R)-piperidin-3-yl<10[14]
Compound 3 4-(pyridin-2-ylcarbamoyl)phenyl(R)-piperidin-3-yl<10[14]

Experimental Protocols for Biological Evaluation

The biological evaluation of novel imidazo[1,5-a]pyrazine derivatives typically involves a tiered approach, starting with biochemical assays to determine direct target engagement, followed by cell-based assays to assess cellular activity, and finally in vivo studies in animal models.

Detailed Experimental Protocol: BTK Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to determine the in vitro potency of test compounds against BTK. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[15][16][17][18][19][20]

Materials:

  • Recombinant human BTK enzyme

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 2mM MnCl₂, 50µM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add 5 µL of the diluted test compound or vehicle (DMSO in kinase buffer for control wells).

    • Add 5 µL of a solution containing the BTK enzyme and the peptide substrate in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final reaction volume is 15 µL.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 1 hour.

  • Termination of Kinase Reaction and ATP Depletion:

    • Add 15 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Detection:

    • Add 30 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and to provide the luciferase and luciferin for the detection reaction.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

The imidazo[1,5-a]pyrazine scaffold has firmly established itself as a valuable core in drug discovery, with a proven track record of generating potent and selective inhibitors for a range of therapeutic targets. The clinical success of Acalabrutinib has provided a strong validation of this scaffold and will undoubtedly continue to inspire further research. Future directions in this field will likely focus on:

  • Exploring new therapeutic areas: The versatility of the scaffold suggests that it could be applied to a wider range of targets beyond kinases.

  • Developing novel synthetic methodologies: More efficient and diverse synthetic routes will enable the creation of larger and more complex libraries of imidazo[1,5-a]pyrazine derivatives.

  • Targeting drug resistance: As with any targeted therapy, the emergence of resistance is a concern. The development of next-generation imidazo[1,5-a]pyrazine-based inhibitors that can overcome known resistance mechanisms will be a key area of research.

References

The Imidazo[1,5-a]pyrazine Scaffold: A Privileged Motif for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The imidazo[1,5-a]pyrazine core, a nitrogen-rich heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of potent and selective modulators for a diverse array of biological targets implicated in a wide range of human diseases. This technical guide provides a comprehensive overview of the key therapeutic targets of imidazo[1,5-a]pyrazine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

Part 1: The Versatility of the Imidazo[1,5-a]pyrazine Core in Targeting Key Biological Pathways

The rigid, planar structure of the imidazo[1,5-a]pyrazine ring system serves as an excellent foundation for the spatial presentation of various pharmacophoric elements. This allows for fine-tuning of interactions with the binding sites of different proteins, leading to high affinity and selectivity. The following sections explore the major classes of therapeutic targets successfully modulated by imidazo[1,5-a]pyrazine-based compounds.

Protein Kinases: Precision Targeting of Cellular Signaling

Protein kinases, key regulators of cellular processes, represent a major class of targets for imidazo[1,5-a]pyrazine derivatives.[1] The scaffold's ability to form critical hydrogen bonds and engage in hydrophobic interactions within the ATP-binding pocket of kinases has led to the discovery of potent inhibitors for various oncology and inflammatory indications.[1]

1.1.1 Bruton's Tyrosine Kinase (BTK): A Success Story in B-cell Malignancies

BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, making it a prime target for B-cell malignancies and autoimmune diseases.[2][3] The FDA-approved drug Acalabrutinib, an imidazo[1,5-a]pyrazine analogue, is a potent and selective second-generation BTK inhibitor used in the treatment of chronic lymphocytic leukemia.[1]

  • Mechanism of Action: Imidazo[1,5-a]pyrazine-based BTK inhibitors can be either reversible or irreversible. Reversible inhibitors, such as those in the 8-amino-imidazo[1,5-a]pyrazine series, achieve selectivity through specific hydrogen bond interactions with the kinase hinge region (Ser538 and Asp539) and hydrophobic interactions in the back pocket.[3] Irreversible inhibitors typically form a covalent bond with a cysteine residue in the active site.

  • Structure-Activity Relationship (SAR) Insights:

    • The 8-amino group and the 7-nitrogen of the imidazo[1,5-a]pyrazine core are critical for hydrogen bonding with the BTK hinge region.[3]

    • Substitutions on the pyrazine ring can be optimized to enhance potency and selectivity.

    • Computational studies, including 3D-QSAR and pharmacophore modeling, have been instrumental in designing novel BTK inhibitors based on this scaffold.[2]

1.1.2 Other Kinase Targets

The imidazo[1,5-a]pyrazine scaffold has also yielded inhibitors for a range of other kinases:

  • c-Src: C-5 substituted imidazo[1,5-a]pyrazine derivatives have been identified as potent c-Src inhibitors with potential therapeutic applications in acute ischemic stroke.[4]

  • mTORC1 and mTORC2: A series of imidazo[1,5-a]pyrazines have been developed as orally bioavailable inhibitors of both mTORC1 and mTORC2, demonstrating in vivo target inhibition and tumor growth inhibition.[5]

  • Janus Kinases (JAKs): The related pyrazolo[1,5-a]pyrazine scaffold has been explored for the development of potent JAK inhibitors for inflammatory and autoimmune diseases.[1]

  • IKK1 and IKK2: Imidazo[1,5-a]quinoxaline derivatives have shown potential as inhibitors of IKK1 and IKK2, key kinases in the NF-κB signaling pathway, which is central to inflammation.[6]

  • c-Met: The related imidazo[1,2-a]pyridine scaffold has been incorporated into highly potent and selective inhibitors of the c-Met receptor tyrosine kinase, such as volitinib, for cancer treatment.[7][8]

Phosphodiesterases (PDEs): Modulating Second Messenger Signaling

Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP.[9] The imidazo[1,5-a]pyrazine scaffold has proven effective in generating selective inhibitors for specific PDE families.

1.2.1 PDE10A: A Target for Schizophrenia

PDE10A is highly expressed in the medium spiny neurons of the striatum and its inhibition has been pursued as a therapeutic strategy for schizophrenia.[10][11] Novel imidazo[1,5-a]pyrido[3,2-e]pyrazines have been synthesized as potent and selective PDE10A inhibitors.[10][11]

  • Mechanism of Action: These compounds inhibit the hydrolysis of cAMP by PDE10A, leading to an increase in cAMP levels in specific neuronal populations.[10] X-ray crystallography has revealed unique interactions between these inhibitors and the PDE10A binding site, distinct from other classes of inhibitors.[10][11]

1.2.2 PDE5: A Well-Established Target for Erectile Dysfunction

While the core imidazo[1,5-a]pyrazine is less common, related imidazo-fused triazinones are potent PDE5 inhibitors.[12] Vardenafil, an imidazo[5,1-f][1][10][11]triazin-4(3H)-one, is a clinically approved drug for erectile dysfunction.[12] PDE5 inhibitors work by preventing the breakdown of cGMP, leading to smooth muscle relaxation and increased blood flow.[13]

GABAA Receptors: Allosteric Modulation of Neuronal Inhibition

The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.[14] Its modulation is a key mechanism for anxiolytics, sedatives, and anticonvulsants.[14] Imidazo-fused pyrimidines and pyridines have been extensively studied as GABAA receptor modulators.[15][16]

  • Mechanism of Action: These compounds act as positive allosteric modulators, binding to the benzodiazepine site on the GABAA receptor.[17][18] This enhances the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization.[14]

Bromodomains: Targeting Epigenetic Regulation

Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in epigenetic regulation and gene transcription.[19]

1.4.1 BRD9: A Target in Cancer

BRD9 is a subunit of the SWI/SNF chromatin remodeling complex, which is mutated in a significant percentage of human cancers.[19] Imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been developed as potent inhibitors of the BRD9 bromodomain.[19][20]

  • Mechanism of Action: These compounds occupy the acetyl-lysine binding pocket of the BRD9 bromodomain, preventing its interaction with acetylated histones and thereby modulating gene expression.[20]

Part 2: Experimental Workflows for Target Validation and Compound Characterization

The successful development of imidazo[1,5-a]pyrazine-based therapeutics relies on robust and well-validated experimental protocols. This section provides an overview of key methodologies.

Kinase Inhibition Assays

A tiered approach is typically employed to assess the inhibitory activity of compounds against a specific kinase.

Workflow for Kinase Inhibitor Profiling

G cluster_0 In Vitro Assays cluster_1 In Vivo Models biochemical Biochemical Assay (e.g., TR-FRET, FP) cellular Cellular Target Engagement Assay (e.g., NanoBRET) biochemical->cellular Confirm cell permeability & target binding selectivity Kinome-wide Selectivity Profiling biochemical->selectivity Assess off-target effects downstream Downstream Signaling Assay (e.g., Western Blot for p-substrate) cellular->downstream Validate functional effect on pathway pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies downstream->pk_pd Transition to in vivo evaluation efficacy Xenograft/Disease Model Efficacy Studies pk_pd->efficacy Establish dose-response relationship

Caption: Workflow for kinase inhibitor characterization.

Step-by-Step Protocol: TR-FRET Kinase Assay

  • Principle: This assay measures the inhibition of kinase activity by detecting the phosphorylation of a substrate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Materials:

    • Kinase enzyme

    • Biotinylated substrate peptide

    • ATP

    • Assay buffer

    • Europium-labeled anti-phospho-substrate antibody (donor)

    • Streptavidin-allophycocyanin (SA-APC) (acceptor)

    • Test compounds (imidazo[1,5-a]pyrazines)

    • 384-well microplate

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the kinase, biotinylated substrate, and test compound to the microplate wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the Eu-labeled antibody and SA-APC.

    • Incubate to allow for binding.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

    • Plot the TR-FRET ratio against the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

PDE Inhibition Assays

The inhibitory effect of compounds on phosphodiesterase activity can be determined using various methods, including fluorescence polarization (FP) assays.

Step-by-Step Protocol: PDE10A Fluorescence Polarization Assay

  • Principle: This competitive assay measures the displacement of a fluorescently labeled cAMP derivative from the PDE10A active site by an inhibitor.

  • Materials:

    • Recombinant PDE10A enzyme

    • Fluorescein-labeled cAMP (tracer)

    • Assay buffer

    • Test compounds

    • 384-well black microplate

  • Procedure:

    • Add the PDE10A enzyme, tracer, and serially diluted test compounds to the wells.

    • Incubate at room temperature to reach binding equilibrium.

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • A decrease in fluorescence polarization indicates displacement of the tracer by the inhibitor.

    • Plot the fluorescence polarization values against the compound concentration to determine the IC50.

GABAA Receptor Modulation Assays

Electrophysiology is the gold standard for characterizing the activity of GABAA receptor modulators.

Signaling Pathway of GABAA Receptor Modulation

G GABA GABA GABA_A_Receptor GABAA Receptor GABA->GABA_A_Receptor Binds to orthosteric site Modulator Imidazo[1,5-a]pyrazine Modulator Modulator->GABA_A_Receptor Binds to allosteric (BZD) site Chloride_Channel Cl- Channel Opening GABA_A_Receptor->Chloride_Channel Conformational change Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- influx Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Caption: GABAA receptor positive allosteric modulation.

Step-by-Step Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

  • Principle: This technique measures the ion flow across the membrane of a Xenopus oocyte expressing the GABAA receptor in response to GABA and the test compound.

  • Materials:

    • Xenopus laevis oocytes

    • cRNA encoding the desired GABAA receptor subunits (e.g., α1β2γ2)

    • TEVC setup (amplifier, electrodes, perfusion system)

    • GABA

    • Test compounds

    • Recording solution (e.g., Ringer's solution)

  • Procedure:

    • Inject the cRNA into the oocytes and incubate for 2-5 days to allow for receptor expression.

    • Place an oocyte in the recording chamber and impale it with two electrodes (one for voltage clamping, one for current recording).

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

    • Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current.

    • Co-apply the test compound with GABA and measure the potentiation of the GABA-evoked current.

  • Data Analysis:

    • Calculate the percentage potentiation of the GABA current by the test compound.

    • Construct a concentration-response curve to determine the EC50 for potentiation.

Part 3: Data Presentation and Future Directions

The imidazo[1,5-a]pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The data generated from the assays described above are crucial for guiding medicinal chemistry efforts.

Table 1: Representative Imidazo[1,5-a]pyrazine Derivatives and their Biological Activities

Compound ClassTargetRepresentative CompoundIC50/EC50Therapeutic AreaReference
8-Amino-imidazo[1,5-a]pyrazinesBTKCompound 1Potent (nanomolar)Rheumatoid Arthritis[3]
Imidazo[1,5-a]pyrido[3,2-e]pyrazinesPDE10ACompound 49Potent (nanomolar)Schizophrenia[10][11]
C-5 substituted imidazo[1,5-a]pyrazinesc-SrcCompound 14c.HClPotent (nanomolar)Ischemic Stroke[4]
Imidazo[1,5-a]pyrazin-8(7H)-onesBRD9Compound 2735 nMCancer[19][20]
Imidazo[1,5-a]pyrazinesmTORCompound 4cPotent (nanomolar)Cancer[5]

Future Perspectives

The exploration of the chemical space around the imidazo[1,5-a]pyrazine core is far from exhausted. Future research will likely focus on:

  • Novel Targets: Expanding the application of this scaffold to other target classes.

  • Enhanced Selectivity: Fine-tuning substitutions to minimize off-target effects and improve safety profiles.

  • Targeted Drug Delivery: Conjugating imidazo[1,5-a]pyrazine-based drugs to targeting moieties to enhance their efficacy and reduce systemic toxicity.

  • Combination Therapies: Investigating the synergistic effects of imidazo[1,5-a]pyrazine derivatives with other therapeutic agents.

The continued investigation of this versatile scaffold holds immense promise for the development of next-generation therapies for a multitude of diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Trifluoromethyl)imidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[1,5-a]pyrazine Scaffold

The imidazo[1,5-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities. These activities include potential treatments for acute ischemic stroke and roles as corticotropin-releasing hormone receptor ligands.[1] The introduction of a trifluoromethyl (CF3) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of molecules.[2] Consequently, 3-(Trifluoromethyl)imidazo[1,5-a]pyrazine represents a molecule of significant interest for the development of novel therapeutics. This document provides a detailed synthetic protocol for its preparation, grounded in established chemical principles.

Synthetic Strategy: A Convergent Approach

The synthesis of this compound can be efficiently achieved through a convergent strategy involving the preparation of a key precursor, 2-(aminomethyl)pyrazine, followed by a cyclocondensation reaction with a trifluoromethyl-containing electrophile. This approach is advantageous as it allows for the separate synthesis of the two main components of the target molecule, which are then combined in the final step.

A plausible and effective method for the final cyclization step is the reaction of 2-(aminomethyl)pyrazine with trifluoroacetic anhydride. This type of reaction is a common and robust method for the formation of trifluoromethylated heterocyclic systems.

Experimental Protocols

PART 1: Synthesis of 2-(Aminomethyl)pyrazine (Intermediate 1)

Rationale: The synthesis of the key intermediate, 2-(aminomethyl)pyrazine, can be accomplished via a two-step process starting from the commercially available 2-methylpyrazine. The first step involves a radical bromination of the methyl group, followed by a nucleophilic substitution with a suitable nitrogen source, such as ammonia or a protected amine equivalent.

Step 1a: Synthesis of 2-(Bromomethyl)pyrazine

  • Materials:

    • 2-Methylpyrazine

    • N-Bromosuccinimide (NBS)

    • Benzoyl peroxide (BPO)

    • Carbon tetrachloride (CCl4)

  • Procedure:

    • To a solution of 2-methylpyrazine (1.0 eq) in CCl4, add NBS (1.1 eq) and a catalytic amount of BPO.

    • Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction by TLC or GC-MS.

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure to obtain crude 2-(bromomethyl)pyrazine, which can be used in the next step without further purification.

Step 1b: Synthesis of 2-(Aminomethyl)pyrazine

  • Materials:

    • 2-(Bromomethyl)pyrazine (crude from previous step)

    • Ammonia (7 N solution in methanol)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the crude 2-(bromomethyl)pyrazine in DCM and cool the solution to 0 °C.

    • Slowly add a 7 N solution of ammonia in methanol (5-10 eq) to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluting with a gradient of DCM/Methanol) to afford 2-(aminomethyl)pyrazine.

PART 2: Synthesis of this compound (Target Molecule)

Rationale: The final step involves an acid-catalyzed cyclocondensation reaction between 2-(aminomethyl)pyrazine and trifluoroacetic anhydride. The anhydride serves as the source of the trifluoromethyl group and the carbonyl carbon that will form the C3 position of the imidazo[1,5-a]pyrazine ring system.

  • Materials:

    • 2-(Aminomethyl)pyrazine (from Part 1)

    • Trifluoroacetic anhydride (TFAA)

    • Pyridine

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 2-(aminomethyl)pyrazine (1.0 eq) in DCM and add pyridine (1.2 eq).

    • Cool the solution to 0 °C and slowly add trifluoroacetic anhydride (1.1 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield this compound.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
2-MethylpyrazineC5H6N294.12Colorless liquid
2-(Bromomethyl)pyrazineC5H5BrN2173.01Yellowish oil
2-(Aminomethyl)pyrazineC5H7N3109.13Pale yellow oil
This compoundC7H4F3N3187.12White solid

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_part1 Part 1: Synthesis of 2-(Aminomethyl)pyrazine cluster_part2 Part 2: Cyclocondensation A 2-Methylpyrazine B 2-(Bromomethyl)pyrazine A->B NBS, BPO, CCl4, Reflux C 2-(Aminomethyl)pyrazine B->C NH3/MeOH, DCM E This compound C->E C->E Pyridine, DCM D Trifluoroacetic Anhydride D->E

Caption: Synthetic scheme for this compound.

Concluding Remarks

The outlined synthetic protocol provides a reliable and efficient method for the preparation of this compound. The convergent approach allows for flexibility and optimization of each synthetic step. Researchers in drug discovery and medicinal chemistry can utilize this guide to access this important scaffold for further investigation and development of novel therapeutic agents. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

Introduction: The Significance of the Imidazopyrazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Palladium-Catalyzed Synthesis of Imidazopyrazines

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that forms the structural basis for numerous compounds with significant pharmacological activities.[1] Its versatile structure is a key feature in molecules developed as kinase inhibitors, particularly for targets like Aurora kinases, making it a focal point in oncology research.[2] Furthermore, derivatives have shown potential as antibacterial agents, antioxidants, and even find applications in materials science due to their luminescence properties.[3][4] Given its importance, the development of efficient and robust synthetic methodologies to access functionalized imidazopyrazines is a critical endeavor for medicinal and organic chemists.

Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone in modern synthetic chemistry, offering unparalleled efficiency for the formation of carbon-carbon and carbon-heteroatom bonds.[5][6] These methods provide a powerful toolkit for the construction and subsequent functionalization of the imidazopyrazine nucleus, enabling the synthesis of diverse compound libraries for drug discovery and development. This guide provides an in-depth overview of the key palladium-catalyzed strategies and delivers a detailed, field-proven protocol for a representative transformation.

Strategic Overview: Palladium-Catalyzed Routes to Imidazopyrazines

The functionalization of a pre-formed imidazopyrazine core, typically bearing a halogen atom (e.g., Br, Cl) at a specific position, is the most common application of palladium catalysis in this context. The choice of reaction depends on the desired bond construction.

Coupling Reaction Bond Formed Key Reagents Primary Application for Imidazopyrazines
Suzuki-Miyaura C(sp²)–C(sp²)Aryl/vinyl boronic acids or estersIntroduction of aryl, heteroaryl, or vinyl substituents.[3][7]
Buchwald-Hartwig C(sp²)–NPrimary/secondary amines, amidesIntroduction of amino or amido groups.[4][8]
Sonogashira C(sp²)–C(sp)Terminal alkynesIntroduction of alkynyl moieties for further elaboration.[9][10]
Direct C-H Arylation C(sp²)–C(sp²)Aryl halidesFunctionalization without a pre-installed halide on the core.[7]

Mechanistic Cornerstone: The Pd(0)/Pd(II) Catalytic Cycle

Understanding the fundamental mechanism of these cross-coupling reactions is crucial for troubleshooting and optimization. Most palladium-catalyzed couplings proceed through a similar Pd(0)/Pd(II) catalytic cycle. The specific pathway for the transmetalation step varies (e.g., involving a boronate for Suzuki, an amide for Buchwald-Hartwig), but the core principle remains consistent.

Causality Explanation: The cycle begins with an active Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium center, promote the desired reaction steps (especially oxidative addition and reductive elimination), and prevent catalyst decomposition.

Palladium_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_reagents Reagents Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Determining Step) Pd(0)L2->OxAdd Ar-X Transmetalation Transmetalation OxAdd->Transmetalation [Ar-Pd(II)-X]L2 RedElim Reductive Elimination Transmetalation->RedElim [Ar-Pd(II)-R]L2 + M-X RedElim->Pd(0)L2 Ar-R (Product) ArX Aryl Halide (R¹-X) Nu Nucleophile (R²-M) Nu->Transmetalation e.g., R-B(OH)₂ or R-NH₂

Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.

Application Protocol: Suzuki-Miyaura Coupling for C-2 Arylation of Imidazopyrazine

This protocol provides a detailed method for the synthesis of 2-phenyl-1H-imidazo[4,5-a]pyrazine, adapted from established literature procedures.[3] This reaction is a representative example of functionalizing a heterocyclic core and is widely applicable.

Materials and Reagents

Expert Insight: The choice of catalyst, base, and solvent is paramount. Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst. The use of a carbonate base is standard for Suzuki couplings, and a solvent mixture like Toluene/Ethanol/Water ensures all components, including the inorganic base and the boronic acid, are sufficiently soluble to react. Microwave irradiation can significantly accelerate the reaction compared to conventional heating.[3]

Reagent Formula MW ( g/mol ) Amount Mmol Equiv. Notes
2-Bromo-1H-imidazo[4,5-a]pyrazineC₅H₃BrN₄199.01100 mg0.501.0Starting material.
Phenylboronic AcidC₆H₇BO₂121.9373 mg0.601.2Coupling partner.
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.5629 mg0.0250.05Catalyst (5 mol%).
Sodium CarbonateNa₂CO₃105.99159 mg1.503.0Base.
TolueneC₇H₈92.142.0 mL--Solvent.
EthanolC₂H₅OH46.071.0 mL--Co-solvent.
WaterH₂O18.021.0 mL--Co-solvent.

Experimental Workflow Diagram

G start Start reagents 1. Combine Reagents - Imidazopyrazine - Boronic Acid - Na₂CO₃ - Solvents start->reagents catalyst 2. Add Pd(PPh₃)₄ reagents->catalyst degas 3. Degas Mixture (N₂ or Ar purge, 3x) catalyst->degas react 4. Microwave Reaction (e.g., 120°C, 30 min) degas->react workup 5. Aqueous Work-up - Add Ethyl Acetate - Wash with H₂O & Brine react->workup dry 6. Dry & Concentrate - Dry over Na₂SO₄ - Evaporate Solvent workup->dry purify 7. Column Chromatography dry->purify characterize 8. Characterization (NMR, LC-MS) purify->characterize end Pure Product characterize->end

Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure

Self-Validation Check: Each step is designed to ensure the reaction proceeds optimally. The degassing step is critical because oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle. The aqueous work-up serves to remove the inorganic base and salts, while column chromatography provides the final, pure compound, which is then verified by analytical methods.

  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-bromo-1H-imidazo[4,5-a]pyrazine (100 mg, 0.50 mmol), phenylboronic acid (73 mg, 0.60 mmol), and sodium carbonate (159 mg, 1.50 mmol).

  • Solvent Addition: Add toluene (2.0 mL), ethanol (1.0 mL), and deionized water (1.0 mL) to the vial.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (29 mg, 0.025 mmol).

    • Causality Note: The catalyst is often added last to minimize its exposure to air.

  • Degassing: Seal the vial and carefully purge the mixture with an inert gas (Nitrogen or Argon) for 5-10 minutes. This can be done by bubbling the gas through the solution via a long needle while providing a vent with a short needle. This step is crucial to remove dissolved oxygen.

  • Reaction: Place the vial in a microwave reactor and heat the mixture to 120°C for 30 minutes. Monitor the reaction progress by TLC or LC-MS if desired.

  • Cooling and Quenching: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL).

  • Aqueous Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the product.

  • Characterization: The pure product, 2-phenyl-1H-imidazo[4,5-a]pyrazine, should be characterized to confirm its identity and purity. Expected analytical data includes:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 12.32 (br, 1H, NH), 8.94 (s, 2H, ArH), 7.64-7.86 (m, 5H, ArH).[3]

    • ¹³C NMR (100 MHz, DMSO-d₆): δ 149.8, 146.6, 133.1, 131.7, 131.2, 129.7, 123.9.[3]

    • LC-MS: Calculated for C₁₁H₈N₄: 196.2; Observed: 197.2 [M+H]⁺.[3]

Troubleshooting Common Issues
Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficient degassing.3. Base is not strong enough or insoluble.1. Use a fresh bottle of catalyst or a more robust pre-catalyst.2. Ensure the reaction mixture is thoroughly purged with inert gas.3. Ensure the base is finely powdered. Consider a stronger base like K₃PO₄ or Cs₂CO₃.
Formation of Debrominated Product Hydrodehalogenation side reaction, often caused by impurities or excess heating.Reduce reaction time or temperature. Ensure high purity of reagents and solvents.
Homocoupling of Boronic Acid Often occurs in the presence of oxygen.Improve the degassing procedure. Use a slight excess (1.1-1.2 equiv.) of the boronic acid, not a large excess.
Difficult Purification Product co-elutes with triphenylphosphine oxide (from the catalyst).Use a catalyst with different ligands or a lower catalyst loading (1-2 mol%). Consider a two-solvent recrystallization if possible.

References

Using 3-(Trifluoromethyl)imidazo[1,5-a]pyrazine in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for the Synthetic Utility of 3-(Trifluoromethyl)imidazo[1,5-a]pyrazine

Authored by: A Senior Application Scientist

Introduction: A Privileged Scaffold for Modern Chemistry

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of molecular properties, capable of enhancing metabolic stability, increasing lipophilicity, and altering electronic characteristics to improve binding affinity and cell permeability.[1][2] When this group is appended to a nitrogen-rich heterocyclic core like imidazo[1,5-a]pyrazine, the resulting scaffold becomes a highly valuable building block for discovery programs. The imidazo[1,5-a]pyrazine core itself is found in numerous biologically active agents, including kinase inhibitors for oncology and autoimmune diseases.[3][4][5]

This guide provides a detailed exploration of this compound, a versatile reagent for organic synthesis. We will present field-proven insights and detailed protocols for its synthesis and subsequent functionalization, focusing on reactions of high synthetic value such as C-H functionalization and palladium-catalyzed cross-coupling. The methodologies described herein are designed to be robust and adaptable, providing researchers with the tools to leverage this powerful building block in their own synthetic endeavors.

Part 1: Synthesis of the Core Scaffold

The synthesis of the this compound core is not commonly detailed in the literature as a standalone procedure. However, a robust pathway can be designed based on established methods for constructing imidazo-fused heterocycles, typically involving the cyclization of an N-(pyridin-2-ylmethyl)amide or a related precursor. The following protocol adapts this logic, starting from commercially available 2-aminomethylpyrazine. The key transformation is a condensation and subsequent cyclodehydration with a trifluoromethyl-containing carbonyl equivalent, such as trifluoroacetic anhydride (TFAA).

Workflow for Synthesis of this compound

G A 2-Aminomethylpyrazine B Trifluoroacetic Anhydride (TFAA) in Pyridine, 0 °C to RT C N-((Pyrazin-2-yl)methyl)-2,2,2- trifluoroacetamide (Intermediate) B->C D Phosphorus Oxychloride (POCl3) Toluene, Reflux C->D E This compound (Target Molecule) D->E

Caption: Synthetic workflow for the preparation of the target scaffold.

Detailed Protocol: Synthesis of this compound

Materials:

  • 2-Aminomethylpyrazine

  • Trifluoroacetic Anhydride (TFAA)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Phosphorus Oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

Step 1: N-((Pyrazin-2-yl)methyl)-2,2,2-trifluoroacetamide

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 2-aminomethylpyrazine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.2 eq) to the solution.

  • Slowly add trifluoroacetic anhydride (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude trifluoroacetamide intermediate. This intermediate is often used in the next step without further purification.

Step 2: Cyclodehydration to form this compound

  • To a flame-dried flask, add the crude trifluoroacetamide intermediate from Step 1 and anhydrous toluene.

  • Carefully add phosphorus oxychloride (POCl₃, 3.0 eq) to the mixture at room temperature.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 110 °C). Maintain reflux for 12-18 hours. Rationale: This is a Bischler-Napieralski type reaction, where POCl₃ acts as a powerful dehydrating agent to facilitate the electrophilic cyclization of the amide onto the pyrazine ring.[6]

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Basify the acidic aqueous mixture to pH 8-9 by the slow addition of solid NaHCO₃ or a saturated aqueous solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the pure this compound.

Part 2: Applications in Organic Synthesis

The this compound scaffold is primed for a variety of synthetic transformations. The electron-deficient nature of the pyrazine ring, combined with the electronic effects of the imidazole fusion, creates distinct sites of reactivity. The C1 and C5 positions are particularly susceptible to C-H functionalization, while pre-functionalization (e.g., halogenation at C8) opens pathways for cross-coupling reactions.

Application 1: Photocatalytic C1-H Arylation

Direct C-H functionalization is a powerful, atom-economical strategy for elaborating core scaffolds. Visible-light photoredox catalysis has emerged as a mild and efficient method for forging C-C bonds via radical intermediates.[7][8] The C1 position of the imidazo[1,5-a]pyrazine core is analogous to the electron-rich C3 position of imidazo[1,2-a]pyridines, which is known to be reactive towards electrophilic radical species.

G PC Photocatalyst (e.g., fac-Ir(ppy)3) PC_star PC* PC->PC_star hv (Visible Light) PC_reduced PC- PC_star->PC_reduced SET Aryl_I Aryl Iodide (Ar-I) Aryl_Radical Aryl Radical (Ar•) Aryl_I->Aryl_Radical e- Radical_Adduct Radical Adduct [Het(H)-Ar]• Aryl_Radical->Radical_Adduct Scaffold Scaffold (Het-H) Scaffold->Radical_Adduct Cation_Intermediate Cation Intermediate [Het(H)-Ar]+ Radical_Adduct->Cation_Intermediate Oxidation (by PC*) Product Arylated Product (Het-Ar) Cation_Intermediate->Product -H+ PC_reduced->PC Reductive Quenching Cycle

Caption: Plausible photocatalytic cycle for C1-H arylation.

Materials:

  • This compound (1.0 eq)

  • Aryl Iodide or Bromide (1.5 eq)

  • fac-Ir(ppy)₃ (Iridium(III) tris(2-phenylpyridine)) photocatalyst (1-2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF, anhydrous and degassed)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the aryl halide, fac-Ir(ppy)₃, and Cs₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed DMF via syringe. Rationale: Degassing is critical to remove oxygen, which can quench the excited state of the photocatalyst and interfere with the radical pathway.

  • Place the sealed tube approximately 5-10 cm from a blue LED lamp (450 nm).

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction by LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the residue by column chromatography to yield the C1-arylated product.

EntryAryl Halide PartnerExpected Yield (%)Notes
14-Iodoanisole75-85Electron-donating groups generally perform well.
21-Bromo-4-cyanobenzene60-70Electron-withdrawing groups are tolerated.
32-Bromopyridine50-65Heteroaryl partners are viable but may require optimization.
41-Iodonaphthalene70-80Sterically larger systems can be coupled effectively.
(Yields are estimated based on analogous reactions in the literature and serve as a guideline.)
Application 2: Suzuki-Miyaura Cross-Coupling at C8

For functionalization at other sites, pre-functionalized building blocks are invaluable. The commercially available 8-chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine is an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups at the C8 position.

G Pd0L2 Pd(0)Ln (Active Catalyst) OxAdd Het-Pd(II)(Cl)Ln (Oxidative Addition) Pd0L2->OxAdd Oxidative Addition Het_Cl Het-Cl (Substrate) Het_Cl->OxAdd Transmetal Het-Pd(II)(Ar)Ln (Transmetalation) OxAdd->Transmetal Transmetalation ArBOH2 Ar-B(OH)2 + Base ArBOH2->Transmetal Transmetal->Pd0L2 Reductive Elimination Product Het-Ar (Product) Transmetal->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Materials:

  • 8-chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (Palladium catalyst, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To a microwave vial, add 8-chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine, the arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.

  • Add the degassed dioxane/water solvent mixture. Rationale: Water is essential for the transmetalation step, while dioxane solubilizes the organic components. Using a robust ligand like dppf prevents catalyst decomposition and promotes efficient coupling with the electron-deficient heterocyclic chloride.[9][10]

  • Seal the vial with a cap.

  • Place the vial in a microwave reactor and heat to 120-140 °C for 20-40 minutes.

  • After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography or recrystallization to obtain the C8-arylated product.

EntryBoronic Acid PartnerTemp (°C)Time (min)Expected Yield (%)
1Phenylboronic acid1402085-95
24-Methoxyphenylboronic acid1402090-98
33-Thiopheneboronic acid1203075-85
44-(Trifluoromethyl)phenylboronic acid1403070-80
(Conditions and yields are based on analogous heterocyclic systems and serve as a robust starting point for optimization.)[9][10]

Conclusion

This compound stands out as a building block of significant potential. Its synthesis is achievable through logical, established transformations, and its structure offers multiple handles for diversification. The protocols detailed in this guide for C-H functionalization and Suzuki-Miyaura cross-coupling represent just two of the many powerful transformations possible. By leveraging the unique electronic properties conferred by the trifluoromethyl group and the fused heterocyclic system, researchers can rapidly access novel and complex molecular architectures for applications ranging from drug discovery to materials science.

References

Development of DPP-4 Inhibitors from Pyrazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Rationale for Pyrazine-Based DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4), a serine exopeptidase, has emerged as a critical therapeutic target for the management of type 2 diabetes mellitus (T2DM).[1][2][3] This enzyme is responsible for the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[1] By inhibiting DPP-4, the physiological activity of these incretins is prolonged, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control.[4]

The landscape of DPP-4 inhibitors is diverse, encompassing a range of heterocyclic scaffolds.[1] Among these, pyrazine and its bioisosteric relatives, such as pyridazine and triazolopyridazine, have garnered significant attention due to their favorable physicochemical properties and ability to form key interactions within the DPP-4 active site.[5] This document provides a detailed guide for the development of DPP-4 inhibitors derived from these nitrogen-containing heterocycles, with a focus on a representative triazolopyridazine scaffold, which serves as a close structural and functional analog to pyrazine-based inhibitors. We will delve into the synthetic protocols, in vitro evaluation, and the underlying structure-activity relationships (SAR) that guide the design of these potent anti-diabetic agents.

I. The Chemistry of Pyrazine-Derived Scaffolds: Synthesis of a Triazolopyridazine-Based DPP-4 Inhibitor

The synthesis of potent DPP-4 inhibitors often involves the construction of a central heterocyclic core that can be appropriately functionalized to interact with the key residues of the enzyme's active site. The following protocol details the synthesis of a representative triazolopyridazine-based inhibitor, a scaffold that demonstrates the key chemical strategies employed in the development of pyrazine-like DPP-4 inhibitors.

Synthetic Workflow Overview

Synthesis_Workflow A Starting Material (e.g., Dichloropyridazine) B Nucleophilic Substitution (Hydrazine Hydrate) A->B Step 1 C Cyclization (e.g., with an orthoester) B->C Step 2 D Functionalization (e.g., Thiolation) C->D Step 3 E Final Coupling (e.g., with an acetamide moiety) D->E Step 4 F Purification (Chromatography) E->F Step 5 G Final Product (Triazolopyridazine Inhibitor) F->G Step 6

Caption: General synthetic workflow for a triazolopyridazine-based DPP-4 inhibitor.

Detailed Protocol: Synthesis of a Representative Triazolopyridazine Derivative

This protocol is adapted from established synthetic routes for triazolopyridazine compounds and serves as a practical guide.[6][7]

Step 1: Synthesis of 6-hydrazinylpyridazin-3(2H)-one

  • To a solution of 3,6-dichloropyridazine (1 eq) in ethanol, add hydrazine hydrate (3 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, and collect the precipitate by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 6-hydrazinylpyridazin-3(2H)-one.

Step 2: Synthesis of[5][8][9]triazolo[4,3-b]pyridazin-6(5H)-one

  • Suspend 6-hydrazinylpyridazin-3(2H)-one (1 eq) in triethyl orthoformate (5 eq).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture for 8-12 hours.

  • Cool the reaction mixture and collect the resulting precipitate by filtration.

  • Wash with diethyl ether and dry to obtain the triazolopyridazine core.

Step 3: Synthesis of 3-chloro-[5][8][9]triazolo[4,3-b]pyridazine

  • Treat the product from Step 2 with phosphorus oxychloride (POCl3) (3-5 eq).

  • Heat the mixture at 100-110 °C for 2-3 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the chlorinated intermediate.

Step 4: Introduction of the Phenyl Moiety via Suzuki Coupling

  • To a solution of the 3-chloro-[5][8][9]triazolo[4,3-b]pyridazine (1 eq) and a substituted phenylboronic acid (e.g., 2,4,5-trifluorophenylboronic acid) (1.2 eq) in a solvent mixture of 1,4-dioxane and water, add a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3).

  • Heat the reaction mixture at 80-90 °C under an inert atmosphere for 12-16 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the 3-phenyl-[5][8][9]triazolo[4,3-b]pyridazine.

Step 5: Thiolation and Final Coupling

  • Dissolve the product from Step 4 in a suitable solvent like DMF and treat with a thiolating agent like thiourea followed by hydrolysis, or directly with a protected thiol.

  • In a separate flask, prepare the desired side chain, for example, by reacting 2-chloro-N-(p-tolyl)acetamide with a suitable nucleophile.

  • Couple the thiolated triazolopyridazine with the activated side chain in the presence of a base (e.g., K2CO3 or NaH) in DMF.

  • Stir the reaction at room temperature until completion as monitored by TLC.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the final compound by column chromatography to yield the target DPP-4 inhibitor.[10]

II. Biological Evaluation: In Vitro DPP-4 Inhibition Assay

The potency of the synthesized pyrazine derivatives is determined by their ability to inhibit the enzymatic activity of DPP-4. A common and reliable method is a fluorescence-based assay using the substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).[8][9][11][12]

Assay Principle and Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Reagents: - DPP-4 Enzyme - Gly-Pro-AMC Substrate - Assay Buffer - Test Compounds B Dispense Test Compound & DPP-4 Enzyme A->B C Pre-incubation (10-15 min, 37°C) B->C D Initiate Reaction (Add Gly-Pro-AMC) C->D E Incubation (30 min, 37°C) D->E F Measure Fluorescence (Ex: 360 nm, Em: 460 nm) E->F G Data Analysis: - Calculate % Inhibition - Determine IC50 F->G

Caption: Workflow for the in vitro DPP-4 inhibition assay.

Detailed Protocol: Fluorometric DPP-4 Inhibition Assay

Materials:

  • Human recombinant DPP-4 enzyme

  • Gly-Pro-AMC substrate

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration in the well should be kept low (e.g., <1%).

    • Dilute the DPP-4 enzyme to the desired concentration in ice-cold assay buffer.

    • Prepare the Gly-Pro-AMC substrate solution in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer only.

    • Control wells (100% activity): Add assay buffer, DPP-4 enzyme, and the same concentration of DMSO as in the test compound wells.

    • Test compound wells: Add assay buffer, DPP-4 enzyme, and the diluted test compounds.

    • Positive control wells: Add assay buffer, DPP-4 enzyme, and the diluted positive control.

  • Pre-incubation:

    • Add 25 µL of the diluted DPP-4 enzyme to the control, test, and positive control wells.

    • Add 50 µL of the diluted test compounds, positive control, or vehicle (for control wells) to the respective wells.

    • Incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.[9][12]

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of control well)] x 100

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) using a suitable software.

III. Structure-Activity Relationship (SAR) Insights

The development of potent pyrazine-based DPP-4 inhibitors is guided by understanding the key structural features required for optimal interaction with the enzyme's active site.[1][3][13] The DPP-4 active site is generally divided into several subsites, with the S1 and S2 pockets being the most critical for inhibitor binding.

Key SAR Observations:
  • S1 Pocket Interaction: This pocket is typically occupied by a small, basic amine-containing group, which forms a crucial salt bridge with the glutamate residues (Glu205/Glu206) in the active site. For many pyrazine-based inhibitors, a primary or secondary amine on a side chain fulfills this role.

  • S2 Pocket Interaction: The S2 pocket is more hydrophobic and can accommodate a variety of lipophilic groups. In the case of pyrazine and its analogs, this is often a substituted phenyl or other aromatic moiety. The nature and substitution pattern on this aromatic ring significantly influence the inhibitor's potency and selectivity. For instance, the presence of fluorine atoms on the phenyl ring, as seen in many potent inhibitors, can enhance binding affinity through favorable interactions.[1]

  • The Pyrazine/Pyridazine Core: The central heterocyclic ring acts as a rigid scaffold to correctly orient the S1 and S2 interacting moieties. The nitrogen atoms within the ring can also participate in hydrogen bonding interactions with residues in the active site, further stabilizing the enzyme-inhibitor complex.

Data Presentation: Inhibitory Activities of Representative Compounds
Compound IDScaffoldR1 GroupR2 GroupIC50 (nM)
Reference 1 Pyridazine-acetohydrazide4-ChlorophenylH6.48[5]
Reference 2 Pyridazine-acetohydrazide4-NitrophenylH8.22[5]
Sitagliptin TriazolopiperazineTrifluoromethyl2,4,5-Trifluorophenyl~18
Compound X Triazolopyridazine2,4,5-TrifluorophenylAcetamideHypothetical

This table presents data for illustrative purposes, drawing from literature on related scaffolds to highlight the potency achievable with these heterocyclic systems. "Compound X" represents a hypothetical potent inhibitor based on the described synthetic protocol.

IV. Conclusion and Future Directions

The pyrazine scaffold and its bioisosteres represent a promising class of DPP-4 inhibitors for the treatment of type 2 diabetes. This guide provides a foundational framework for the synthesis and in vitro evaluation of these compounds. The detailed protocols offer a starting point for researchers to design and test novel derivatives. Future efforts in this area will likely focus on optimizing the pharmacokinetic properties of these inhibitors, enhancing their selectivity over other related proteases, and exploring their potential for combination therapies. A thorough understanding of the structure-activity relationships will continue to be paramount in the rational design of the next generation of potent and safe pyrazine-based DPP-4 inhibitors.

V. References

  • High-Throughput Screening Assays Using Gly-Pro-AMC: Application Notes and Protocols. Benchchem. Available from: --INVALID-LINK--

  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. 2022 May 11. Available from: --INVALID-LINK--

  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. National Institutes of Health. 2022 May 12. Available from: --INVALID-LINK--

  • Ligand-based designing of DPP-4 inhibitors via hybridization; synthesis, docking, and biological evaluation of pyridazine-acetohydrazides. PubMed. 2022 Dec 19. Available from: --INVALID-LINK--

  • Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. National Institutes of Health. 2015 Jan 13. Available from: --INVALID-LINK--

  • Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes. Diabetes. 2005 Oct 1. Available from: --INVALID-LINK--

  • 2-((3-(3-fluorophenyl)-[5][8][9]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide. Benchchem. Available from: --INVALID-LINK--

  • Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. National Institutes of Health. Available from: --INVALID-LINK--

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Institutes of Health. Available from: --INVALID-LINK--

  • Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors. PubMed. Available from: --INVALID-LINK--

  • Design, synthesis and anti-diabetic activity of triazolotriazine derivatives as dipeptidyl peptidase-4 (DPP-4). Sci-Hub. Available from: --INVALID-LINK--

  • CN105017260B - Preparation method of sitagliptin intermediate triazolopyrazine derivative. Google Patents. Available from: --INVALID-LINK--

  • Design, synthesis and anti-diabetic activity of triazolotriazine derivatives as dipeptidyl peptidase-4 (DPP-4) inhibitors. PubMed. 2017 Mar 14. Available from: --INVALID-LINK--

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Institutes of Health. Available from: --INVALID-LINK--

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. Available from: --INVALID-LINK--

  • Recent advances and structure-activity relationship studies of DPP-4 inhibitors as anti-diabetic agents. PubMed. 2024 Mar 12. Available from: --INVALID-LINK--

  • Synthesis of pyridazinone and triazolo pyridazine analogs. ResearchGate. Available from: --INVALID-LINK--

  • Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. National Institutes of Health. Available from: --INVALID-LINK--

  • (PDF) Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[5][8][9]triazolo[3,4-b][5][8][11]thiadiazine-7-. ResearchGate. Available from: --INVALID-LINK--

  • Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[5][8][9]triazolo[3,4-b][5][8][11]thiadiazoles. Current issues in pharmacy and medicine: science and practice. 2022 Aug 1. Available from: --INVALID-LINK--

References

High-Throughput Screening of Imidazo[1,5-a]pyrazine Libraries for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: The Imidazo[1,5-a]pyrazine Scaffold as a Privileged Structure

The imidazo[1,5-a]pyrazine core is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and multiple points for substitution make it an ideal framework for designing molecules that can engage with a wide variety of biological targets. This chemical tractability allows for the creation of large, diverse compound libraries, which are the starting point for any successful high-throughput screening (HTS) campaign.[1][2]

Compounds based on this scaffold have demonstrated a remarkable breadth of biological activity. They have been successfully developed as potent and selective inhibitors of key enzymes in cellular signaling, including Bruton's tyrosine kinase (BTK) for autoimmune diseases, mTORC1/mTORC2 for oncology, and c-Src for ischemic stroke.[3][4] Furthermore, derivatives have shown promise as inhibitors of bromodomain-containing protein 9 (BRD9) and as antiviral agents against influenza and coronaviruses, highlighting the scaffold's versatility.[5][6][7][8] This proven success establishes the imidazo[1,5-a]pyrazine framework as a "privileged structure," justifying its use in large-scale screening efforts to identify novel therapeutic leads.[9]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing HTS campaigns using imidazo[1,5-a]pyrazine libraries. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols for both biochemical and cell-based screens, and outline a robust workflow for data analysis and hit validation.

Section 1: Strategic Design of an HTS Campaign

A successful HTS campaign is more than a simple screen; it is a multi-stage funnel designed to efficiently identify true, validated hits from a large library.[10] The initial choice between a biochemical and a cell-based primary assay is a critical decision that shapes the entire campaign.

  • Biochemical Assays: These assays measure the direct interaction between a compound and a purified biological target, such as an enzyme or receptor.[11] They are ideal for identifying potent, direct binders and are less prone to artifacts related to cell permeability or off-target cytotoxicity. They form the bedrock of target-based drug discovery.[12]

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data on efficacy, membrane permeability, and potential toxicity in a single readout.[13] They are essential for phenotypic screening and for confirming that a compound's biochemical activity translates to a cellular context.[14]

The optimal strategy often involves a biochemical primary screen to identify direct inhibitors, followed by a cell-based secondary screen to confirm cellular activity and triage cytotoxic compounds. This approach ensures that resources are focused on compounds with the most promising therapeutic potential.

HTS_Campaign_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Triage & Confirmation cluster_3 Phase 4: Lead Generation Library Imidazo[1,5-a]pyrazine Library Synthesis & QC AssayDev Assay Development & Validation (Z'-factor) PrimaryScreen Primary HTS (Single Concentration) AssayDev->PrimaryScreen DataAnalysis Data Analysis (Normalization & Hit Picking) PrimaryScreen->DataAnalysis HitConfirm Hit Confirmation (Fresh Compound Re-test) DataAnalysis->HitConfirm DoseResponse Dose-Response (IC50/EC50 Determination) HitConfirm->DoseResponse SecondaryAssay Secondary & Orthogonal Assays (e.g., Cell-Based, Selectivity) DoseResponse->SecondaryAssay SAR Structure-Activity Relationship (SAR) Studies SecondaryAssay->SAR LeadOp Lead Optimization SAR->LeadOp

Fig 1. A comprehensive workflow for an HTS drug discovery campaign.

Section 2: Protocol for a High-Throughput Biochemical Kinase Assay

This protocol describes a robust, 384-well format biochemical assay for identifying imidazo[1,5-a]pyrazine inhibitors of a target kinase, for example, Bruton's tyrosine kinase (BTK), a validated target for this scaffold.[4][15] The assay measures the amount of ATP remaining after the kinase reaction using a luminescence-based readout. A decrease in luminescence indicates ATP consumption by the active kinase; therefore, inhibitors will result in a higher luminescence signal.

Materials and Reagents
ReagentSupplierPurpose
Recombinant Human BTK EnzymeCommercialTarget enzyme
Poly-Glu,Tyr (4:1) SubstrateCommercialKinase substrate
ATP (Adenosine 5'-triphosphate)CommercialCo-factor for kinase reaction
Kinase Assay Buffer (e.g., Kinase-Glo®)PromegaProvides optimal conditions and detection reagents
StaurosporineCommercialPositive control (potent, non-specific inhibitor)
DMSO (Dimethyl sulfoxide)Sigma-AldrichNegative control and compound solvent
384-Well White, Opaque PlatesCorningLow-volume, suitable for luminescence assays
Step-by-Step Methodology

Self-validation is built into this protocol through the use of appropriate controls on every plate, which allows for the calculation of the Z'-factor, a statistical measure of assay quality. [16] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each compound from the imidazo[1,5-a]pyrazine library (typically at 10 mM in DMSO) into wells of a 384-well assay plate.

    • Dispense 50 nL of DMSO into the control columns (columns 23 & 24) for "Maximum Activity" (0% inhibition).

    • Dispense 50 nL of a potent control inhibitor like Staurosporine (final concentration ~10 µM) into control columns (columns 1 & 2) for "Minimum Activity" (100% inhibition).

  • Enzyme and Substrate Preparation:

    • Prepare a 2X enzyme/substrate solution in kinase assay buffer. The final concentration of BTK should be optimized during assay development to be at or below the Km for ATP.

    • Using a multi-channel pipette or automated dispenser, add 5 µL of the 2X enzyme/substrate solution to all wells of the assay plate.

    • The total volume is now 5.05 µL. The final compound concentration will be approximately 10 µM.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in kinase assay buffer. The final concentration should be at the determined Km for the enzyme to ensure sensitivity to competitive inhibitors.

    • Add 5 µL of the 2X ATP solution to all wells to start the reaction.

    • Briefly centrifuge the plates (e.g., 1 min at 1,000 rpm) to ensure all components are mixed at the bottom of the wells.

    • Incubate the plates at room temperature for 60 minutes. This time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 10 µL of the Kinase-Glo® reagent to all wells. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the remaining ATP.

    • Incubate the plates for 10 minutes at room temperature to stabilize the signal.

    • Read the luminescence on a compatible microplate reader.[17]

Plate Layout Example
Wells1-2 (Control)3-22 (Compounds)23-24 (Control)
Content Staurosporine (Min)Imidazo[1,5-a]pyrazine Library CompoundsDMSO (Max)
Purpose 100% InhibitionTest for Inhibition0% Inhibition

Section 3: Protocol for a High-Throughput Cell-Based Viability Assay

This protocol serves as a crucial secondary or counter-screen. It identifies compounds that are cytotoxic, a common source of false positives in HTS.[18] It can also be used as a primary screen to find compounds that selectively kill cancer cells. Here, we use a human cancer cell line (e.g., MDA-MB-231, where mTOR inhibitors have shown efficacy) and a luminescence-based assay that quantifies ATP as an indicator of metabolic activity and cell viability.[3]

Materials and Reagents
ReagentSupplierPurpose
MDA-MB-231 Human Breast Cancer Cell LineATCCBiologically relevant cell model
DMEM (Dulbecco's Modified Eagle Medium)GibcoCell culture medium
FBS (Fetal Bovine Serum)GibcoGrowth supplement
Penicillin-StreptomycinGibcoAntibiotic
Cell Viability Assay (e.g., CellTiter-Glo®)PromegaLysis buffer and detection reagent
DoxorubicinCommercialPositive control for cytotoxicity
DMSO (Dimethyl sulfoxide)Sigma-AldrichNegative control (vehicle)
384-Well Clear-Bottom, White-Walled PlatesCorningSuitable for both cell culture and luminescence
Step-by-Step Methodology
  • Cell Plating:

    • Culture MDA-MB-231 cells according to standard protocols.

    • Harvest cells using trypsin and resuspend in fresh medium to a density of 200,000 cells/mL (optimization required).

    • Using a reagent dispenser, seed 25 µL of the cell suspension into each well of the 384-well plates (5,000 cells/well).[13]

    • Incubate the plates for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Addition:

    • Perform a serial dilution of the imidazo[1,5-a]pyrazine "hit" compounds in DMSO to prepare them for dose-response testing.

    • Add 100 nL of compound solution to the appropriate wells. Use controls as described in the biochemical assay (DMSO for max viability, Doxorubicin for min viability).

    • Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Signal Detection:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Place plates on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a microplate reader.

Section 4: Data Analysis and Hit Validation

Raw data from an HTS campaign is meaningless without rigorous data analysis and a systematic hit validation process. The goal is to eliminate false positives and prioritize the most promising compounds for further study.[19][20]

Primary Data Analysis
  • Normalization: Raw data from each plate is normalized to the on-plate controls. The percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

  • Quality Control: The Z'-factor is calculated for each plate to ensure data quality. Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min| Plates with a Z' < 0.5 should be flagged for review or repeated.[16]

  • Hit Selection: A "hit" is defined as a compound that meets a specific activity threshold, typically a % inhibition greater than 3 standard deviations from the mean of the library compounds, or a fixed cutoff (e.g., >50% inhibition).[21]

The Hit Validation Funnel

Primary hits are not confirmed leads. They must progress through a validation funnel to confirm their activity, determine their potency, and rule out non-specific mechanisms.[12]

Hit_Validation_Funnel label_start ~100,000 Compounds PrimaryScreen Primary Screen (Single-point, ~10µM) label_confirm ~1,000 Primary Hits HitConfirmation Hit Confirmation (Re-test from fresh stock) label_dr ~200 Confirmed Hits DoseResponse Dose-Response Curve (IC50 determination) label_ortho ~50 Potent Hits OrthogonalAssay Orthogonal & Counter-Screens (e.g., Cell-based, Cytotoxicity) label_lead ~5-10 Validated Leads Selectivity Selectivity Profiling (Panel of related kinases) PrimaryScreen->HitConfirmation  Hit Rate ~1% HitConfirmation->DoseResponse  Confirmation Rate >80% DoseResponse->OrthogonalAssay  Potency <1µM OrthogonalAssay->Selectivity  Cellularly active, non-toxic

Fig 2. The hit validation funnel, from primary screen to validated leads.
  • Hit Confirmation: Re-testing of primary hits from freshly prepared solutions to eliminate errors from compound handling or aggregation.

  • Dose-Response Analysis: Testing confirmed hits across a range of concentrations (e.g., 8-10 points) to determine their potency (IC₅₀ or EC₅₀).

  • Orthogonal Assays: Using a different assay technology to confirm activity. For example, a fluorescence-based kinase assay could be used to confirm hits from the luminescence-based screen. This helps eliminate technology-specific artifacts.[19]

  • Selectivity Profiling: Testing validated hits against a panel of related kinases to determine their selectivity profile, a critical parameter for avoiding off-target effects.

Section 5: Case Study - The mTOR Signaling Pathway

The mTOR pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers. Imidazo[1,5-a]pyrazines have been identified as potent inhibitors of both mTORC1 and mTORC2 complexes.[3] An HTS campaign using the protocols outlined above could identify novel inhibitors targeting this pathway.

mTOR_Pathway cluster_mTORC1 mTORC1 Complex cluster_mTORC2 mTORC2 Complex GF Growth Factors (e.g., Insulin) PI3K PI3K GF->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Protein Synthesis Cell Growth Proliferation S6K1->Proliferation EIF4EBP1->Proliferation mTORC2->AKT Survival Actin Cytoskeleton Cell Survival mTORC2->Survival Inhibitor Imidazo[1,5-a]pyrazine Inhibitor Inhibitor->mTORC1 Inhibitor->mTORC2

References

Introduction: The Structural Challenge of Imidazo[1,5-a]pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the NMR Characterization of Substituted Imidazo[1,5-a]pyrazines

The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif in modern drug discovery. Its unique electronic and steric properties have led to its incorporation into a wide range of biologically active agents, including inhibitors of kinases such as c-Src and BTK, which are crucial targets in oncology and immunology.[1][2] The precise substitution pattern on this bicyclic system dictates its pharmacological activity, making unambiguous structural characterization a cornerstone of any research and development program in this area.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for the complete and unequivocal structure elucidation of these molecules in solution. This guide provides a comprehensive overview of the principles, protocols, and field-proven insights for characterizing substituted imidazo[1,5-a]pyrazines using a suite of 1D and 2D NMR experiments. We will move from foundational sample preparation to advanced 2D correlation techniques, explaining the causality behind each step to empower researchers to not only acquire high-quality data but also to interpret it with confidence.

Part 1: Foundational Protocol - Sample Preparation

The quality of an NMR spectrum is fundamentally determined by the quality of the sample.[3] For nitrogen-containing heterocycles like imidazo[1,5-a]pyrazines, careful consideration of the solvent and sample concentration is critical for obtaining high-resolution data and avoiding common pitfalls.

Solvent Selection: The Key to Solubility and Stability

Deuterated solvents are essential in ¹H NMR to avoid overwhelming signals from the solvent itself.[4][5] The choice of solvent depends primarily on the solubility of the analyte. For imidazo[1,5-a]pyrazines, which can range from nonpolar to highly polar depending on their substitution, a tiered approach to solvent selection is recommended.

  • Initial Choice (Non-Polar to Moderately Polar Compounds): Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic molecules and its relatively simple residual solvent peak.[4]

  • Secondary Choice (Polar or H-Bonding Compounds): Dimethyl sulfoxide-d₆ (DMSO-d₆) is a highly polar aprotic solvent with an exceptional capacity for dissolving polar compounds and those with hydrogen bond donors/acceptors.[4] Its high boiling point makes it suitable for variable temperature studies, though its viscosity can sometimes lead to broader lines. Be aware that DMSO has a high melting point (18 °C) and may be frozen upon delivery.[6]

  • Special Cases: For highly polar or salt-form derivatives, Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O) can be used.[5] When using these protic solvents, be mindful of H-D exchange with labile protons (e.g., -NH, -OH), which will cause those signals to disappear from the ¹H NMR spectrum.

Table 1: Properties of Common Deuterated Solvents

Solvent Formula Residual ¹H Peak (ppm) ¹³C Peak (ppm) Boiling Point (°C) Key Characteristics
Chloroform-d CDCl₃ 7.26 (singlet) 77.16 (triplet) 61 Excellent general-purpose solvent for non-polar to moderately polar compounds.
DMSO-d₆ (CD₃)₂SO 2.50 (quintet) 39.52 (septet) 189 Highly polar; excellent for polar compounds and H-bond donors. Hygroscopic.
Methanol-d₄ CD₃OD 3.31 (quintet), 4.87 (singlet, H₂O) 49.0 (septet) 65 Polar protic solvent; will exchange with labile protons.

| Deuterium Oxide | D₂O | ~4.79 (singlet, HDO) | N/A | 101 | For water-soluble compounds and salts. Exchanges with all labile protons. |

Optimizing Sample Concentration

The required concentration is dictated by the specific NMR experiment being performed. Insufficient concentration leads to poor signal-to-noise, while overly concentrated samples can cause line broadening and poor shimming.[7]

  • ¹H NMR: 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient for rapid, high-quality spectra.[7]

  • ¹³C NMR: Due to the low natural abundance of the ¹³C isotope (~1.1%), a higher concentration of 20-50 mg is recommended to obtain a good spectrum in a reasonable timeframe.[7]

  • 2D NMR (COSY, HSQC, HMBC): These experiments require higher signal-to-noise for detecting correlations. A concentration of 15-25 mg or more is often necessary.[3]

Protocol 1: Standard Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of the purified imidazo[1,5-a]pyrazine derivative into a clean, dry vial.

  • Dissolution: Add ~0.7 mL of the chosen deuterated solvent to the vial. Vortex or gently sonicate the vial to ensure the sample is fully dissolved. A homogeneous solution is critical.[3]

  • Filtration (Crucial Step): Particulate matter will degrade spectral quality by disrupting the magnetic field homogeneity.[8] Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality NMR tube (e.g., Wilmad, Norell).[8]

  • Capping and Labeling: Cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

Part 2: 1D NMR Spectroscopy - The Initial Blueprint

One-dimensional ¹H and ¹³C NMR spectra provide the initial structural blueprint, revealing the number and type of protons and carbons in the molecule.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment, integration (number of protons), and coupling (neighboring protons) for every proton in the structure. For the imidazo[1,5-a]pyrazine core, protons on the pyrazine ring typically appear at the most downfield region of the aromatic spectrum due to the deshielding effect of the two nitrogen atoms.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum shows a signal for each unique carbon atom. The chemical shifts are highly sensitive to the electronic environment, making this technique excellent for identifying the core scaffold and the nature of attached substituents. Quaternary carbons (those without attached protons) often show weaker signals.

Table 2: Typical Chemical Shift Ranges for the Unsubstituted Imidazo[1,5-a]pyrazine Core (Note: Ranges are approximate and can shift significantly based on substituent effects. Data synthesized from related heterocyclic systems.)[9][10]

PositionAtom TypeTypical ¹H Shift (ppm)Typical ¹³C Shift (ppm)
1CH7.5 - 8.0115 - 125
3CH7.8 - 8.3110 - 120
4C (quat)N/A135 - 145
5CH8.5 - 9.0130 - 140
7CH8.0 - 8.5140 - 150
8CH7.6 - 8.1125 - 135
8aC (quat)N/A130 - 140
Protocol 2: Acquiring Standard 1D NMR Spectra
  • Instrument Setup: Insert the prepared NMR sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • ¹H Spectrum Acquisition:

    • Use a standard pulse sequence (e.g., 'zg30').

    • Set a spectral width of approximately -2 to 12 ppm.

    • Acquire 8 to 16 scans for a typical sample.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS.

  • ¹³C Spectrum Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure each carbon appears as a singlet.

    • Set a spectral width of approximately 0 to 200 ppm.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve good signal-to-noise.

    • Process and calibrate the spectrum similarly to the ¹H spectrum.

Part 3: 2D NMR Spectroscopy - Connecting the Pieces

While 1D NMR provides a list of parts, 2D NMR reveals how they are connected. For substituted heterocycles, 2D experiments are not optional; they are essential for unambiguous assignment.[11]

G cluster_1d 1D NMR Data cluster_2d 2D NMR Correlation H1 ¹H NMR (Proton Environments) COSY COSY (¹H-C-C-¹H Links) H1->COSY Identifies spin systems HSQC HSQC (Direct ¹H-¹³C Links) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C Links) H1->HMBC Connects fragments via quaternary carbons C13 ¹³C NMR (Carbon Skeleton) C13->HSQC Assigns protonated carbons C13->HMBC Connects fragments via quaternary carbons Structure Unambiguous Structure Elucidation COSY->Structure HSQC->HMBC Connects fragments via quaternary carbons HSQC->Structure HMBC->Structure

Fig 1: Workflow for integrating 1D and 2D NMR data for structure elucidation.
COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out the proton spin systems within the molecule. For an imidazo[1,5-a]pyrazine, this can quickly establish the connectivity of protons on a substituted phenyl ring or identify adjacent protons on the core itself.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This is the most reliable way to assign the signals of protonated carbons. By combining the ¹H assignments with HSQC data, a large portion of the ¹³C spectrum can be assigned unequivocally.

HMBC (Heteronuclear Multiple Bond Correlation): The Key to the Full Structure

The HMBC experiment is arguably the most powerful tool for elucidating complex molecular structures. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This long-range information is critical for:

  • Connecting Fragments: Establishing the connectivity between substituents and the imidazo[1,5-a]pyrazine core. For example, a correlation from the methyl protons of a substituent to a carbon atom on the core ring confirms the point of attachment.

  • Assigning Quaternary Carbons: Since quaternary carbons have no attached protons, they do not appear in an HSQC spectrum. Their assignments are deduced from HMBC correlations from nearby protons. For the imidazo[1,5-a]pyrazine core, assigning the two bridgehead carbons (C4 and C8a) relies entirely on HMBC data.

Protocol 3: Acquiring and Analyzing 2D NMR Spectra
  • Experiment Setup: Use the same well-shimmed sample from the 1D experiments. Select the desired 2D pulse program (e.g., cosygpqf, hsqcedetgpsp, hmbcgplpndqf on Bruker systems).

  • Acquisition: 2D experiments require more time than 1D experiments.

    • COSY: Typically requires 15-30 minutes.

    • HSQC: Typically requires 30-60 minutes.

    • HMBC: Can require 1-3 hours, depending on the sample concentration.

  • Data Analysis - A Step-by-Step Logic:

    • Step A (¹H and COSY): Start with the most distinct proton signals in the ¹H spectrum. Use the COSY cross-peaks to walk along coupled spin systems (e.g., trace all protons on a phenyl ring).

    • Step B (HSQC): Use the HSQC spectrum to transfer the ¹H assignments from Step A to their directly attached carbons. You now have a set of assigned CH, CH₂, and CH₃ groups.

    • Step C (HMBC): This is the final assembly step. Look for key long-range correlations:

      • From a substituent proton (e.g., a benzylic CH₂) to a core carbon to confirm the substitution site.

      • From assigned protons on the core (e.g., H1, H3) to the unassigned quaternary carbons (C4, C8a) to complete the core assignment.

      • Across heteroatoms (e.g., from an N-CH₃ group to carbons in the ring) to confirm N-alkylation sites.

G H1_proton H1 Proton C3_carbon C3 Carbon H1_proton->C3_carbon ³JCH (HMBC) Confirms C3 C8a_quat C8a Quaternary H1_proton->C8a_quat ²JCH (HMBC) Assigns C8a C4_quat C4 Quaternary H5_proton H5 Proton H5_proton->C4_quat ²JCH (HMBC) Assigns C4 C7_carbon C7_carbon H5_proton->C7_carbon ³JCH (HMBC) Confirms C7 substituent_proton Substituent Proton (e.g., CH₂) core_carbon_attach Core Carbon (Point of Attachment) substituent_proton->core_carbon_attach ³JCH (HMBC) Locates Substituent substituent_carbon Substituent Carbon

Fig 2: Logical relationships in an HMBC experiment for assigning an imidazo[1,5-a]pyrazine.

Conclusion

The structural characterization of substituted imidazo[1,5-a]pyrazines is a systematic process that relies on the logical application of a suite of NMR experiments. By beginning with meticulous sample preparation and moving from foundational 1D spectra to the detailed connectivity maps provided by 2D correlation experiments, researchers can achieve complete and unambiguous structural assignments. The workflow and protocols detailed in this guide provide a robust framework for tackling the characterization of novel derivatives, ensuring data integrity and accelerating the pace of drug discovery and development.

References

Mass Spectrometry Analysis of Fluorinated Heterocyles: From Quantitative Bioanalysis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by Gemini Scientific

Introduction

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—have led to a significant number of successful therapeutic agents and crop protection products.[1] Approximately 20% of all pharmaceuticals and 30% of top-selling drugs contain at least one fluorine atom.[2] Consequently, the robust and reliable analysis of these fluorinated heterocycles is critical throughout the development pipeline, from discovery and metabolism studies to final quality control.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical tool for this purpose.[3][4] However, the very properties that make fluorine attractive for drug design also present unique challenges for MS analysis. Fluorine's high electronegativity and the strength of the carbon-fluorine bond significantly influence ionization efficiency and fragmentation behavior, requiring carefully considered analytical strategies.[5][6]

This guide, written from the perspective of a senior application scientist, provides a detailed exploration of the principles, workflows, and protocols for the successful mass spectrometric analysis of fluorinated heterocycles. We will delve into the causality behind experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in navigating the complexities of this important class of molecules.

The Decisive Influence of the Fluorine Atom in Mass Spectrometry

Understanding how the fluorine atom dictates molecular behavior within the mass spectrometer is the first principle of successful method development. Its extreme electronegativity and the resulting bond strengths are not trivial factors; they are the central consideration around which all other parameters are optimized.

  • Impact on Ionization: The efficiency of forming gas-phase ions from the analyte in solution is paramount. For the widely used Electrospray Ionization (ESI), which is ideal for polar and pre-charged molecules, the presence of fluorine can be a double-edged sword. While it can increase the acidity of nearby protons, its overall electron-withdrawing nature can suppress protonation at basic sites (like heterocyclic nitrogen atoms), potentially reducing ionization efficiency in positive-ion mode. The unique solubility properties of highly fluorinated compounds can also bias the ESI process, affecting droplet surface activity and, consequently, the instrument's response factor.[5][7] Atmospheric Pressure Chemical Ionization (APCI), a gas-phase ionization technique, is often a valuable alternative for less polar fluorinated compounds that are not amenable to ESI.[8][9]

  • Governing Fragmentation Pathways: The C-F bond is one of the strongest in organic chemistry.[5] This stability means that it is often not the first bond to break during collision-induced dissociation (CID) in MS/MS experiments. Instead, fragmentation is typically initiated at weaker points in the molecule. However, characteristic losses involving fluorine are frequently observed and are diagnostic hallmarks. These include the neutral loss of hydrogen fluoride (HF, 20 Da) and the radical loss of a fluorine atom (F•, 19 Da).[10] For molecules containing a trifluoromethyl (-CF3) group, the loss of a CF3 radical (•CF3, 69 Da) or rearrangement ions can be prominent fragmentation pathways.[11] Recognizing these patterns is crucial for both structural confirmation and the targeted identification of metabolites.

A Strategic Workflow for the Analysis of Fluorinated Heterocycles

A systematic approach is essential for tackling the analysis of any new fluorinated heterocycle. The workflow below outlines the critical decision points, from sample introduction to data analysis, ensuring a comprehensive and robust analytical strategy.

Mass_Spec_Workflow cluster_prep Phase 1: Sample Preparation & Separation cluster_ms Phase 2: Mass Spectrometry cluster_data Phase 3: Data Analysis & Interpretation Sample Sample Matrix (Plasma, Urine, Tissue, etc.) Extraction Analyte Extraction (SPE, LLE, PPT) Sample->Extraction Isolate Analyte & Remove Interferences LC Liquid Chromatography (Reversed-Phase C18/Phenyl-Hexyl) Extraction->LC High-Resolution Separation Ionization Ionization Source Selection LC->Ionization ESI Electrospray (ESI) (Polar Analytes) Ionization->ESI Soft Ionization APCI APCI (Less Polar Analytes) Ionization->APCI Gas-Phase Ionization Analyzer Mass Analyzer Selection ESI->Analyzer APCI->Analyzer QqQ Triple Quadrupole (QqQ) (Quantification - MRM) Analyzer->QqQ Targeted HRMS High-Resolution MS (QTOF, Orbitrap) (Identification, Elucidation) Analyzer->HRMS Non-Targeted Quant Quantitative Analysis (Calibration Curve, LLOQ) QqQ->Quant Struct Structural Analysis (Accurate Mass, Fragmentation Pattern, Isotope Profile) HRMS->Struct

Caption: Strategic workflow for MS analysis of fluorinated heterocycles.

Ionization Source & Mass Analyzer Selection

The choice of ionization source and mass analyzer is dictated entirely by the analytical goal. A summary of these choices is presented below.

Analytical Goal Primary Ionization Source Rationale Primary Mass Analyzer Rationale
Quantification ESI (Negative or Positive)Most common and sensitive for drug-like molecules.[12][13][14]Triple Quadrupole (QqQ)Gold standard for sensitivity and selectivity using Multiple Reaction Monitoring (MRM).[3]
Confirmation ESI / APCIChoose based on analyte polarity.High-Resolution MS (HRMS): QTOF, OrbitrapProvides accurate mass measurement (<5 ppm) to confirm elemental composition.[4]
Structural Elucidation ESI / APCIMaximize parent ion generation for MS/MS.HRMS: QTOF, OrbitrapAccurate mass MS/MS spectra provide high-confidence fragment identification for piecing together a structure.[3][15]
Non-Targeted Screening ESIBroadest applicability for diverse metabolites.HRMS: QTOF, OrbitrapAllows for mining complex datasets for unexpected fluorinated species based on mass defect or other features.[3][16]

Application Protocol 1: Quantitative Analysis of a Fluorinated Drug in Human Plasma by LC-MS/MS

This protocol provides a robust, self-validating method for the routine quantification of a hypothetical fluorinated heterocyclic drug, "Fluoxetrazole," in a biological matrix.

Objective: To determine the concentration of Fluoxetrazole in human plasma over a clinically relevant range using a stable isotope-labeled internal standard (SIL-IS).

Materials:

  • Analyte: Fluoxetrazole (MW: 354.1 g/mol )

  • Internal Standard (IS): ¹³C₆-Fluoxetrazole (MW: 360.1 g/mol )

  • Reagents: Acetonitrile (ACN, HPLC Grade), Formic Acid (FA), Deionized Water, Human Plasma (K₂EDTA)

Methodology:

  • Preparation of Standards:

    • Prepare primary stock solutions of Fluoxetrazole and ¹³C₆-Fluoxetrazole in DMSO at 1 mg/mL.

    • Create a series of working standard solutions by serial dilution in 50:50 ACN:Water to cover the desired calibration range (e.g., 0.1 ng/mL to 100 ng/mL).

    • Prepare a working Internal Standard solution at 50 ng/mL in 50:50 ACN:Water.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma samples, calibration standards, or quality control (QC) samples into a 96-well microplate.

    • Add 10 µL of the working IS solution (50 ng/mL) to all wells except for the blank matrix.

    • To precipitate proteins, add 200 µL of cold ACN containing 0.1% FA.

    • Vortex the plate for 2 minutes, then centrifuge at 4000 rpm for 10 minutes at 4°C.

    • Carefully transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: Standard UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 3.0 minutes, hold for 1.0 min, return to initial conditions.

    • Injection Volume: 5 µL.

    • MS System: Triple Quadrupole Mass Spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Optimized MS Parameters: The following MRM transitions must be optimized by infusing a standard solution of the analyte and IS. The goal is to select the most intense and specific precursor-to-product ion transition.

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Fluoxetrazole355.1187.2 (Loss of fluorinated ring)5025
¹³C₆-Fluoxetrazole (IS)361.1193.2 (Corresponding loss)5025
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.

    • Apply a linear regression with 1/x² weighting.

    • Quantify unknown samples using the regression equation. The Lower Limit of Quantitation (LLOQ) is defined as the lowest standard on the curve with a signal-to-noise ratio >10 and accuracy/precision within ±20%.

Application Protocol 2: Structural Elucidation of a Novel Fluorinated Heterocycle Metabolite by LC-HRMS

This protocol outlines a strategy for identifying and characterizing unknown metabolites using high-resolution mass spectrometry, focusing on leveraging accurate mass data and predictable fragmentation patterns.

Objective: To identify and propose structures for metabolites of a parent drug, "Voriclonib," following in-vitro incubation with human liver microsomes (HLM).

Methodology:

  • In-Vitro Incubation:

    • Incubate Voriclonib (10 µM) with HLM (0.5 mg/mL) in a phosphate buffer (pH 7.4) containing an NADPH-regenerating system.

    • Run parallel incubations: a T₀ (time zero) control and a negative control without the NADPH system.

    • Incubate at 37°C for 60 minutes.

    • Quench the reaction by adding an equal volume of cold acetonitrile.

    • Centrifuge to pellet the protein and analyze the supernatant.

  • LC-HRMS Conditions:

    • LC System: UHPLC system with conditions similar to Protocol 1 to achieve good chromatographic separation of the parent drug from its more polar metabolites.

    • MS System: QTOF or Orbitrap Mass Spectrometer.

    • Ionization Source: ESI, Positive Mode.

    • Acquisition Mode: Data-Dependent Acquisition (DDA).

      • Full Scan MS: Acquire data from m/z 100-1000 with a resolution >30,000.

      • MS/MS Scans: Trigger fragmentation spectra for the top 5 most intense ions from the full scan that exceed a predefined intensity threshold. Use a dynamic exclusion list to avoid repeated fragmentation of the same ion.

  • Data Processing and Interpretation Strategy:

    • Metabolite Prediction: Start by predicting likely metabolic transformations (e.g., oxidation, hydroxylation, demethylation, glucuronidation).

    • Data Mining: Use software to compare the T=60 min sample against the control samples. Search for the predicted masses of metabolites.

    • Structural Interrogation: For each suspected metabolite peak:

      • Confirm Elemental Composition: Use the accurate mass from the full scan MS to determine the most likely elemental formula (< 5 ppm mass error). This will confirm the metabolic transformation (e.g., addition of an oxygen atom for hydroxylation).

      • Analyze MS/MS Spectrum: Compare the fragmentation pattern of the metabolite to that of the parent drug.

      • Identify "Reporter" Fragments: Look for fragment ions that retain the fluorinated portion of the molecule. A shift in the mass of these fragments can pinpoint the location of the metabolic modification. Conversely, if a fragment containing a different part of the molecule is shifted, it rules out modification on the fluorinated ring.

      • Look for Diagnostic Losses: A neutral loss of 18 Da (H₂O) from a hydroxylated metabolite is a strong confirmation of this biotransformation.

Example Fragmentation Pathway Analysis

The diagram below illustrates how comparing the fragmentation of a parent drug to its hydroxylated metabolite can pinpoint the site of metabolism.

Fragmentation_Pathway Fragmentation Comparison: Parent vs. Hydroxylated Metabolite cluster_parent Parent Drug (Voriclonib) cluster_metabolite Hydroxylated Metabolite (M+O) Parent_M [M+H]⁺ m/z 411.1234 Parent_F1 Fragment A (Fluorinated Ring) m/z 195.0512 Parent_M->Parent_F1 Loss of Sidechain Parent_F2 Fragment B (Non-fluorinated sidechain) m/z 216.0722 Parent_M->Parent_F2 Loss of Fluorinated Ring Met_M [M+H]⁺ m/z 427.1183 (+16 Da) Met_F1 Fragment A (No Mass Shift) m/z 195.0510 Met_M->Met_F1 Loss of Hydroxylated Sidechain Met_F2 Fragment B+O (Mass Shift) m/z 232.0671 (+16 Da) Met_M->Met_F2 Loss of Fluorinated Ring Conclusion Conclusion: Hydroxylation occurred on the non-fluorinated sidechain (Fragment B), as evidenced by the +16 Da mass shift on that specific fragment.

Caption: Using HRMS/MS to locate metabolic modification on a fluorinated drug.

Conclusion

The mass spectrometric analysis of fluorinated heterocycles is a nuanced but highly manageable discipline. Success hinges on a foundational understanding of how fluorine's unique properties influence ionization and fragmentation, and the strategic selection of instrumentation and methodologies tailored to the analytical goal. For quantitative studies in complex matrices, a well-developed LC-MS/MS method on a triple quadrupole instrument remains the industry standard, providing unparalleled sensitivity and robustness. For the challenges of structural elucidation and metabolite identification, the accurate mass and high-resolution capabilities of QTOF and Orbitrap platforms are indispensable. By coupling these advanced tools with a logical, systematic workflow, researchers can confidently and accurately characterize these vital molecules, accelerating the pace of drug discovery and development.

References

Application Notes: Investigating 3-(Trifluoromethyl)imidazo[1,5-a]pyrazine as a Novel Agrochemical Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Novel Scaffold

The continuous development of novel agrochemicals is paramount to global food security. The rise of resistance to existing pesticides and increasing environmental regulations necessitate the discovery of active ingredients with new modes of action and favorable safety profiles. In this context, the strategic design of candidate molecules often relies on the combination of a "privileged scaffold" with functional groups known to enhance biological activity.

The imidazo[1,5-a]pyrazine core is a nitrogen-rich heterocyclic system recognized in medicinal chemistry for its diverse biological activities.[1] While its direct application in agriculture is underexplored, its structural features present an opportunity for novel discovery. The principle of bioisosterism , where one functional group can be replaced by another with similar properties to improve activity, is a cornerstone of modern chemical design in both medicine and agriculture.[2][3][4]

Furthermore, the trifluoromethyl (CF₃) group is a well-established "power-lifter" in agrochemical development.[5] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, cellular penetration, and binding affinity to target proteins.[6][7] Over half of the pesticides introduced in the last two decades contain fluorine, with the CF₃ group being particularly prevalent.[5][8]

Hypothesis: By combining the imidazo[1,5-a]pyrazine scaffold with a trifluoromethyl group at the 3-position, the resultant molecule, 3-(Trifluoromethyl)imidazo[1,5-a]pyrazine , represents a promising, yet unexplored, starting point for the development of new fungicides, herbicides, or insecticides. These application notes provide a detailed framework and validated protocols for the initial screening of this compound.

Compound Profile and Synthesis Outline

Before commencing biological screening, understanding the fundamental properties and synthesis of the target compound is essential.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₄F₃N₃
Molecular Weight 187.12 g/mol
CAS Number 959238-36-9
Appearance (Varies, typically solid)
XLogP3 1.4 (Predicted)
Synthesis Workflow

While several synthetic routes to the imidazo[1,5-a]pyrazine core exist, a common approach involves the cyclization of a pyrazine-based precursor.[9] The diagram below illustrates a generalized, conceptual pathway for the synthesis of the target compound, which serves as a logical framework for chemists.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization A 2-Aminopyrazine C Pyrazine-2-yl-trifluoroacetamide (Intermediate) A->C Acylation B Trifluoroacetic Anhydride (TFAA) or similar CF3 source B->C E This compound C->E Intramolecular Condensation D Dehydrative Cyclization (e.g., POCl3, PPA) D->E G A Prepare Stock Solution (10,000 ppm in DMSO) B Prepare Serial Dilutions in Molten PDA A->B C Pour Amended Media into Plates B->C D Inoculate with 5mm Fungal Plug C->D E Incubate at 25-28°C D->E F Measure Colony Diameter vs. Control E->F G Calculate EC50 F->G G cluster_pre Pre-Emergence Workflow cluster_post Post-Emergence Workflow A1 Sow Seeds in Pots A2 Apply Compound to Soil Surface A1->A2 A3 Incubate in Greenhouse (21d) A2->A3 A4 Assess Emergence & Phytotoxicity A3->A4 B1 Grow Seedlings to 2-3 Leaf Stage B2 Apply Compound to Foliage B1->B2 B3 Incubate in Greenhouse (21d) B2->B3 B4 Assess Injury & Biomass Reduction B3->B4 G Core R1 Position 1 Core->R1 R5 Position 5 Core->R5 R7 Position 7 Core->R7 R8 Position 8 Core->R8

References

Application Notes and Protocols for In Vitro Bioactivity Testing of Imidazo[1,5-a]pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Imidazo[1,5-a]pyrazine Scaffold

The imidazo[1,5-a]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry.[1] This nitrogen-rich structure serves as a versatile framework for the development of potent and selective modulators of various biological targets. Derivatives have demonstrated significant therapeutic potential, particularly as kinase inhibitors for applications in oncology and neurodegenerative diseases.[2][3][4] For instance, specific derivatives have been synthesized as inhibitors of c-Src for acute ischemic stroke, Bruton's tyrosine kinase (BTK) for hematological malignancies, and IKK kinases for inflammatory diseases.[2][3][5] The successful progression of such compounds from discovery to clinical candidates relies on a robust suite of in vitro assays to accurately characterize their biological activity, potency, and mechanism of action.

This guide provides a comprehensive overview and detailed protocols for a tiered approach to evaluating the bioactivity of novel imidazo[1,5-a]pyrazine derivatives. We will proceed from foundational cell health and cytotoxicity assays to specific enzyme and pathway-focused analyses, equipping researchers in drug development with the necessary tools to profile these promising compounds.

Section 1: Foundational Analysis - Cell Viability and Cytotoxicity

The initial assessment for any novel compound is to determine its effect on cell viability and proliferation. This provides a broad view of its biological activity and establishes a therapeutic window. The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of cells, which is directly proportional to the number of viable cells.[6]

Scientific Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, living cells.[6] The resulting insoluble formazan crystals are then dissolved using a solubilizing agent, and the absorbance of the colored solution is measured spectrophotometrically. The intensity of the purple color is directly correlated with the number of viable cells.[7]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition seed 1. Seed Cells in 96-well Plate treat 2. Treat with Imidazo[1,5-a]pyrazine (24-72h incubation) seed->treat add_mtt 3. Add MTT Reagent (4h incubation) treat->add_mtt solubilize 4. Add Solubilization Solution (4h to overnight incubation) add_mtt->solubilize read 5. Read Absorbance (570 nm) solubilize->read

Caption: Workflow for the MTT cell viability assay.

Protocol 1: MTT Assay for Cytotoxicity Assessment

This protocol is designed to determine the concentration-dependent cytotoxic effect of an imidazo[1,5-a]pyrazine compound on a chosen cancer cell line (e.g., A549 lung cancer cells).[8]

Materials and Reagents:

  • Selected cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom tissue culture plates

  • Imidazo[1,5-a]pyrazine test compound, dissolved in DMSO to create a stock solution (e.g., 10 mM)

  • MTT solution: 5 mg/mL in sterile PBS. Filter-sterilize and store protected from light.[6]

  • Solubilization solution: 10% SDS in 0.01 M HCl.[9]

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm.[7]

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells. Adjust cell density in complete medium to 1 x 10⁵ cells/mL.

    • Using a multichannel pipette, seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.[9]

    • Include wells for "medium only" (background control) and "cells + vehicle" (negative control).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the imidazo[1,5-a]pyrazine stock solution in complete medium. A typical concentration range might be 0.1, 1, 10, 50, and 100 µM.

    • Prepare a vehicle control dilution using DMSO at the same final concentration as the highest compound concentration (typically ≤0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or vehicle control.

    • Incubate for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 4 hours at 37°C, 5% CO₂.[9] Visually inspect the wells for the formation of purple formazan crystals.

  • Formazan Solubilization:

    • Carefully add 100 µL of the SDS-HCl solubilization solution to each well.[9]

    • To ensure complete dissolution of the formazan crystals, gently mix by pipetting up and down.

    • Place the plate on an orbital shaker for 15 minutes or incubate overnight at 37°C in a humidified atmosphere.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is optimal).[7] A reference wavelength of >650 nm can be used to reduce background noise.

Data Analysis:

  • Subtract the average absorbance of the "medium only" wells from all other readings.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

ParameterRecommended ValueSource(s)
Cell Seeding Density1 x 10⁴ cells/well[9]
Treatment Duration24 - 72 hours[8]
Final MTT Concentration0.5 mg/mL
MTT Incubation4 hours[9]
Solubilization4 hours to overnight[9]
Absorbance Wavelength570 nm (primary)[7]
Reference Wavelength>650 nm

Section 2: Target-Oriented Analysis - Kinase Inhibition Assays

Many imidazo[1,5-a]pyrazine derivatives function by inhibiting protein kinases, which are critical regulators of cell signaling.[2][3] An in vitro kinase assay directly measures the ability of a compound to block the enzymatic activity of a specific, purified kinase.

Scientific Principle of Kinase Inhibition Assays

Kinase assays quantify the transfer of a phosphate group from a donor molecule (typically ATP) to a substrate (a peptide or protein) by a specific kinase. The inhibitory potential of a compound is determined by measuring the reduction in phosphorylation in its presence.[10] Numerous detection methods exist, including radiometric assays using ³²P-labeled ATP and non-radioactive luminescence or fluorescence-based assays that detect the amount of ADP produced (a proxy for kinase activity) or the phosphorylated substrate itself.[11][12]

Generic Kinase Signaling Pathway

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Target Kinase (e.g., c-Src, BTK) Receptor->Kinase1 Activates Kinase2 Downstream Kinase Kinase1->Kinase2 Phosphorylates TF Transcription Factor (e.g., NF-κB) Kinase2->TF Phosphorylates Gene Target Gene Expression TF->Gene Activates Inhibitor Imidazo[1,5-a]pyrazine Inhibitor Inhibitor->Kinase1

Caption: Inhibition of a kinase signaling cascade.

Protocol 2: Universal Luminescent Kinase Assay (e.g., ADP-Glo™)

This protocol provides a general framework for measuring the inhibition of a purified kinase using a universal, ADP-detecting luminescent assay. This method is highly sensitive and applicable to virtually any kinase.[11]

Materials and Reagents:

  • Purified, active kinase of interest (e.g., recombinant c-Src).[2]

  • Kinase-specific substrate (e.g., a synthetic peptide).

  • ATP solution of high purity.

  • Kinase reaction buffer (composition is kinase-dependent, but typically contains MgCl₂, DTT, and a buffer like Tris-HCl).

  • Imidazo[1,5-a]pyrazine test compound in DMSO.

  • Commercial luminescent kinase assay kit (e.g., ADP-Glo™ from Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • White, opaque 96-well or 384-well plates.

  • Luminometer.

Step-by-Step Methodology:

  • Assay Setup:

    • Prepare serial dilutions of the imidazo[1,5-a]pyrazine compound in kinase reaction buffer.

    • In a white 96-well plate, add the following components in order:

      • Kinase reaction buffer.

      • Test compound at various concentrations (include a vehicle control with only DMSO).

      • Purified kinase solution.

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[13]

  • Initiate Kinase Reaction:

    • Prepare a solution containing both the kinase substrate and ATP in reaction buffer. Causality Note: The ATP concentration should ideally be at or near the Michaelis constant (Kₘ) for the specific kinase to ensure accurate and comparable IC₅₀ determination for competitive inhibitors.[10]

    • Add the substrate/ATP mix to each well to start the reaction.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or room temperature) for the desired duration (e.g., 60 minutes).

  • Terminate Reaction and Detect ADP:

    • Add the ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal:

    • Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which then drives a luciferase reaction, producing light.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited (vehicle) control.

    • % Inhibition = 100 - [ (Luminescence of Treated Sample / Luminescence of Vehicle Control) * 100 ]

  • Plot % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

  • For competitive inhibitors, the inhibitor constant (Kᵢ) can be calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the substrate concentration used in the assay.[14]

Section 3: Cellular Mechanism - Reporter Gene Assays

To confirm that target engagement in a cell-free assay translates to modulation of a specific signaling pathway within a cellular context, reporter gene assays are invaluable.[15] These assays measure the activity of a transcription factor that is downstream of the targeted pathway.[16] For an imidazo[1,5-a]pyrazine targeting an IKK kinase, a reporter assay for NF-κB activity would be highly appropriate.[5]

Scientific Principle of Reporter Gene Assays

A reporter gene (e.g., firefly luciferase) is placed under the control of a promoter containing specific DNA binding sites (response elements) for a transcription factor of interest.[17][18] This entire construct is introduced into cells. When the signaling pathway is activated, the transcription factor binds to its response element and drives the expression of the reporter gene.[16] The resulting protein (e.g., luciferase) can be quantified by measuring its enzymatic activity, which serves as a direct readout of the transcription factor's activity.[15]

Protocol 3: NF-κB Luciferase Reporter Assay

This protocol describes how to measure the inhibition of NF-κB activity in response to treatment with an imidazo[1,5-a]pyrazine compound.

Materials and Reagents:

  • Host cell line (e.g., HEK293T).

  • NF-κB luciferase reporter plasmid (contains NF-κB response elements driving firefly luciferase expression).

  • A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter, for normalization of transfection efficiency.

  • Transfection reagent (e.g., Lipofectamine).

  • Pathway activator (e.g., Tumor Necrosis Factor-alpha, TNF-α, to activate the NF-κB pathway).

  • Imidazo[1,5-a]pyrazine test compound.

  • White, opaque 96-well cell culture plates.

  • Dual-luciferase reporter assay system (provides reagents to lyse cells and measure both firefly and Renilla luciferase activity sequentially).

  • Luminometer.

Step-by-Step Methodology:

  • Transfection:

    • Seed cells in a 96-well plate.

    • On the following day, co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the constitutive Renilla luciferase control plasmid using a suitable transfection reagent, following the manufacturer's instructions.

    • Incubate for 24 hours to allow for plasmid expression.

  • Compound Treatment and Pathway Activation:

    • Pre-treat the transfected cells with various concentrations of the imidazo[1,5-a]pyrazine compound (or vehicle control) for 1-2 hours.

    • Stimulate the cells with an activator (e.g., TNF-α) to induce NF-κB pathway activation. Do not add the activator to negative control wells.

    • Incubate for an additional 6-8 hours.

  • Cell Lysis and Reporter Measurement:

    • Remove the culture medium and wash the cells with PBS.

    • Lyse the cells by adding the passive lysis buffer from the dual-luciferase assay kit.

    • Following the kit's protocol, transfer the cell lysate to a white assay plate.

    • Use a luminometer to first measure firefly luciferase activity, then add the second reagent (which quenches the firefly signal) and measure Renilla luciferase activity.

Data Analysis:

  • Normalize Data: For each well, divide the firefly luciferase reading by the Renilla luciferase reading. This ratio corrects for variations in cell number and transfection efficiency.

  • Calculate Activity: Express the normalized luciferase activity as a fold induction over the unstimulated control cells.

  • Determine Inhibition: Calculate the percentage of inhibition caused by the compound relative to the stimulated vehicle control.

  • Plot % Inhibition against the log of the compound concentration to determine the IC₅₀ value for pathway inhibition in a cellular environment.

References

Application Notes & Protocols: Strategic In Vivo Evaluation of Imidazo[1,5-a]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazo[1,5-a]pyrazine Scaffold in Modern Drug Discovery

The imidazo[1,5-a]pyrazine core is a privileged heterocyclic scaffold that has yielded a new generation of highly selective and potent kinase inhibitors. Compounds from this class have demonstrated significant therapeutic potential by targeting key nodes in cellular signaling pathways, such as Bruton's tyrosine kinase (BTK) and the mammalian target of rapamycin (mTOR).[1][2][3] Acalabrutinib, an FDA-approved second-generation BTK inhibitor, exemplifies the clinical success of this chemical series in treating B-cell malignancies.[3] As novel imidazo[1,5-a]pyrazine analogues are synthesized, their rigorous and strategic evaluation in relevant in vivo animal models is paramount to translating promising in vitro activity into clinical candidates.

This guide provides a comprehensive framework for designing and executing preclinical in vivo studies for imidazo[1,5-a]pyrazine compounds. It moves beyond mere procedural descriptions to explain the critical thinking behind model selection, protocol design, and data interpretation, ensuring that the generated data is robust, reproducible, and translatable.

Part 1: Preclinical Strategy: Foundational Considerations

The success of an in vivo study hinges on a well-conceived strategy that links the compound's mechanism of action (MoA) to the appropriate biological system. An effective preclinical plan minimizes the use of animals, maximizes data quality, and adheres to regulatory expectations.

Section 1.1: Mechanism-Driven Model Selection

The choice of an animal model is not arbitrary; it is a direct consequence of the compound's validated molecular target. Imidazo[1,5-a]pyrazine compounds are predominantly kinase inhibitors, and the specific kinase they target dictates the most appropriate disease model.[2][4][5]

  • For mTOR Inhibitors (Oncology Focus): The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Therefore, compounds targeting mTOR are primarily evaluated in oncology models.[1][4] The most common and effective initial models are human tumor xenografts implanted in immunodeficient mice.[1][4] These models allow for a direct assessment of the compound's ability to inhibit the growth of human cancer cells in a living system.

  • For BTK Inhibitors (Immunology/Oncology Focus): BTK is a critical component of the B-cell receptor (BCR) signaling pathway, making it a prime target for B-cell malignancies and autoimmune diseases like rheumatoid arthritis (RA).[2][6][7][8] Consequently, BTK inhibitors are evaluated in both oncology models (e.g., lymphoma xenografts) and inflammatory disease models, with the collagen-induced arthritis (CIA) model in rats being a gold standard for RA.[2][6]

  • For Other Kinase Targets (e.g., c-Src, PDE10A): As this scaffold is explored for other targets, the model must be adapted. For instance, a c-Src inhibitor developed for ischemic stroke was evaluated in rat models of stroke.[5] A PDE10A inhibitor for schizophrenia was tested in rat models of hyperactivity.[9]

The following diagram illustrates the decision-making process for selecting a primary efficacy model.

Target Identify Target of Imidazo[1,5-a]pyrazine Compound mTOR mTOR Pathway Target->mTOR Cancer-related? BTK BTK Pathway Target->BTK Immune or B-cell related? Other Other CNS/Specific Target Target->Other Other pathology? Oncology Oncology Model (Xenograft) mTOR->Oncology Inflammation Inflammation Model (Collagen-Induced Arthritis) BTK->Inflammation Oncology_BTK Oncology Model (B-cell Malignancy Xenograft) BTK->Oncology_BTK Specific_Model Target-Specific Model (e.g., Stroke, Behavioral) Other->Specific_Model

Caption: Mechanism-driven selection of primary in vivo efficacy models.

Section 1.2: The Imperative of Pharmacokinetics and Formulation

Before efficacy can be assessed, a compound must be formulated for adequate bioavailability and its pharmacokinetic (PK) profile must be understood. Many novel compounds are poorly soluble, making formulation a critical, and often challenging, first step.[10][11][12]

  • Formulation Development: The goal is to develop a safe and effective vehicle that allows for consistent administration and absorption.[13][14] For oral dosing, a tiered approach is recommended, starting with simple aqueous vehicles and progressing to more complex systems if necessary.

  • Preliminary PK Studies: A pilot PK study is essential to determine key parameters like Cmax (peak concentration), Tmax (time to peak concentration), and half-life. This data is crucial for designing the dosing regimen (dose and frequency) for the efficacy studies to ensure that the drug exposure is maintained above the target inhibitory concentration.[15]

Part 2: Core Protocols for Target-Relevant Models

The following sections provide detailed, step-by-step protocols for key animal models relevant to imidazo[1,5-a]pyrazine compounds.

Section 2.1: The Subcutaneous Xenograft Model (Oncology)

This model is the workhorse for initial in vivo efficacy screening of anti-cancer compounds. It involves implanting human cancer cells under the skin of an immunodeficient mouse.[4] Its primary advantages are technical simplicity and high reproducibility, allowing for straightforward monitoring of tumor growth via caliper measurements.

Protocol: Subcutaneous Xenograft Efficacy Study

  • Cell Culture and Preparation:

    • Culture the selected human cancer cell line (e.g., MDA-MB-231 for an mTOR inhibitor) under sterile conditions using the recommended medium.[1]

    • Harvest cells during the logarithmic growth phase when they are 80-90% confluent. Cell viability should be >95% as determined by Trypan Blue exclusion.[7]

    • Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).

    • Resuspend the final cell pellet in an appropriate volume of sterile PBS (or a 1:1 mixture of PBS and Matrigel to improve engraftment) to achieve the desired final concentration.[7] Keep the cell suspension on ice.

  • Animal Handling and Implantation:

    • Use immunodeficient mice (e.g., female athymic nude or NSG mice, 6-8 weeks old). Allow animals to acclimate for at least one week prior to the study.

    • Anesthetize the mouse using a recommended anesthetic (e.g., isoflurane).

    • Using a 27-gauge needle and a 1 mL syringe, inject 100-200 µL of the cell suspension (typically 5-10 million cells) subcutaneously into the right flank of the mouse.[7]

    • Monitor the animals until they have fully recovered from anesthesia.

  • Tumor Growth and Study Initiation:

    • Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (width)² x length/2.[14]

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, Test Compound, Positive Control). This ensures an unbiased distribution of tumor sizes at the start of treatment.

  • Dosing and Monitoring:

    • Administer the imidazo[1,5-a]pyrazine compound and vehicle control according to the predetermined route (e.g., oral gavage) and schedule (e.g., once daily) derived from PK studies.

    • Measure tumor volumes and body weights 2-3 times weekly. Body weight is a key indicator of general animal health and compound toxicity.

    • Observe animals daily for any clinical signs of distress or toxicity.

  • Study Endpoint and Tissue Collection:

    • The study is typically terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration.

    • At the endpoint, collect blood for PK/PD analysis and harvest tumors and other relevant organs for biomarker analysis (e.g., Western blot for phosphorylated mTOR pathway proteins).

Parameter Recommendation Rationale
Mouse Strain Athymic Nude, NOD scid gamma (NSG)Lacks a functional immune system, preventing rejection of human tumor cells.[4]
Cell Number 5-10 x 10⁶ cellsSufficient to ensure a high take rate and consistent tumor growth.
Injection Volume 100-200 µLA standard volume that is well-tolerated and minimizes leakage from the injection site.[7]
Starting Tumor Size 100-150 mm³Large enough for accurate measurement but small enough to allow for a therapeutic window.
Endpoints Tumor Growth Inhibition (TGI), Body Weight ChangePrimary measure of efficacy and a key indicator of tolerability.
Section 2.2: The Collagen-Induced Arthritis Model (Immunology)

This model is considered highly relevant for studying human rheumatoid arthritis and is ideal for evaluating BTK inhibitors.[16][17][18] It is an autoimmune model where immunization with type II collagen induces a polyarthritis characterized by synovitis and the erosion of cartilage and bone, pathologies that closely mimic the human disease.[16][17][19]

Protocol: Rat Collagen-Induced Arthritis (CIA) Therapeutic Model

  • Induction of Arthritis:

    • Use a susceptible rat strain, such as female Lewis or Dark Agouti (DA) rats.

    • Prepare an emulsion of bovine or porcine type II collagen with Incomplete Freund's Adjuvant (IFA).

    • On Day 0, administer intradermal injections of the emulsion at the base of the tail and/or multiple sites on the back.[17]

    • On Day 7, provide a booster injection prepared in the same manner to ensure a robust and synchronous onset of arthritis.[16][17]

  • Disease Monitoring and Study Initiation:

    • Beginning around Day 9-10, monitor animals daily for the onset of clinical signs of arthritis (erythema and swelling of the paws).

    • Score each paw daily based on a standardized scale (e.g., 0-4), where 0 = normal and 4 = severe swelling and ankylosis. The sum of scores for all paws gives a total clinical score per animal.

    • When animals develop a predetermined clinical score (e.g., a score of 2-4), randomize them into treatment groups (Vehicle, Test Compound, Positive Control like methotrexate). This is the "established" or "therapeutic" dosing paradigm.[17]

  • Dosing and Assessment:

    • Administer the imidazo[1,5-a]pyrazine BTK inhibitor orally or via another desired route daily for the duration of the study (typically 14-21 days of treatment).

    • Continue to record clinical scores and body weights daily or every other day.

    • Measure paw/ankle thickness with digital calipers as a quantitative measure of inflammation.

  • Study Endpoint and Analysis:

    • At the end of the treatment period, collect blood for measurement of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.

    • Harvest paws and joints for histopathological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.[17]

Day0 Day 0 Primary Immunization (Collagen + IFA) Day7 Day 7 Booster Immunization Day0->Day7 Day11 Day 11-13 Arthritis Onset Randomization Day7->Day11 Dosing Day 11-28 Daily Dosing (Vehicle, Compound) Day11->Dosing Monitoring Monitoring (Clinical Score, Paw Thickness) Dosing->Monitoring Day28 Day 28 Endpoint Analysis (Histology, Cytokines) Dosing->Day28

Caption: Experimental workflow for a therapeutic rat CIA study.

Part 3: Essential Supporting Protocols

The quality of data from any efficacy model is dependent on the proper execution of fundamental procedures like drug administration and sample collection.

Section 3.1: Formulation and Oral Gavage Administration

Oral gavage is the most common method for administering precise doses of a compound to rodents.[10] Proper technique is critical to avoid stress and injury to the animal, which could confound study results.

Protocol: Vehicle Preparation and Oral Gavage in Mice

  • Vehicle Selection and Preparation:

    • For poorly soluble imidazo[1,5-a]pyrazines, a suspension is often required. A common, well-tolerated vehicle is 0.5% methylcellulose (MC) with 0.1-0.2% Tween 80 in sterile water.[20]

    • To prepare: Gradually add the MC to heated (approx. 60°C) sterile water while stirring to wet the polymer.

    • Cool the solution on an ice bath while continuing to stir until a clear, viscous solution forms. Add Tween 80 and mix thoroughly.

    • Weigh the required amount of the test compound and add it to the vehicle. Use a homogenizer or sonicator to create a fine, uniform suspension. Prepare fresh daily unless stability has been confirmed.

  • Oral Gavage Procedure:

    • Weigh the mouse to calculate the exact volume to be administered (typically 5-10 mL/kg).[10]

    • Use a proper-sized, ball-tipped gavage needle (e.g., 20-gauge for an adult mouse).[10]

    • Securely restrain the mouse, ensuring its head and body form a straight line to facilitate passage of the needle into the esophagus.

    • Gently insert the needle into the diastema (gap between incisors and molars), pass it over the back of the tongue, and advance it smoothly into the esophagus. Never force the needle. If resistance is felt, withdraw and try again.

    • Slowly administer the suspension.

    • Withdraw the needle gently and return the animal to its cage. Monitor for any signs of distress for 5-10 minutes.[21]

Common Oral Vehicles for Suspensions Properties
0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC)Suspending agent, generally inert and well-tolerated.[20][22]
0.1-0.5% Tween 80 (Polysorbate 80)Non-ionic surfactant used to wet the compound and aid suspension.[20][22]
Polyethylene Glycol 400 (PEG 400)Co-solvent used to increase solubility for some compounds.[15][22]
Corn Oil / Sesame OilLipid-based vehicle for highly lipophilic compounds.[22]
Section 3.2: Blood Collection for Pharmacokinetic Analysis

Serial blood sampling from a single mouse allows for the generation of a complete PK profile while significantly reducing the number of animals used, in line with the 3Rs principles (Replacement, Reduction, Refinement).

Protocol: Serial Blood Sampling in Mice

  • Preparation:

    • Prepare collection tubes (e.g., EDTA-coated microtubes) and label them for each animal and time point.

    • Have all necessary equipment ready: lancets, heparinized capillary tubes, and gauze.

  • Sampling Procedure:

    • Following compound administration, collect small blood samples (approx. 30 µL) at specified time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

    • Submandibular Bleed: Properly restrain the mouse. Puncture the submandibular vein with a sterile lancet. Collect the forming blood drop with a heparinized capillary tube.

    • Apply gentle pressure with gauze to stop the bleeding.

    • Alternate between the left and right side for subsequent bleeds to minimize trauma.

    • Terminal Bleed: For the final time point, a larger volume of blood can be collected via terminal cardiac puncture under deep anesthesia.

  • Sample Processing:

    • Immediately transfer the blood from the capillary tube to the prepared microtube.

    • Keep samples on ice.

    • Centrifuge the tubes to separate plasma.

    • Transfer the plasma to a new, labeled tube and store at -80°C until analysis by LC-MS/MS.

Part 4: Data Interpretation and Regulatory Context

A successful in vivo study culminates in a clear interpretation of the data. The primary goal is to establish a relationship between drug exposure (Pharmacokinetics, PK), target engagement (Pharmacodynamics, PD), and therapeutic effect (Efficacy). For an mTOR inhibitor, this would mean correlating plasma drug concentrations with the degree of mTOR pathway inhibition in the tumor and the resulting tumor growth inhibition.

All animal studies must be conducted in compliance with institutional (IACUC) and national guidelines. While initial efficacy studies are not required to be conducted under Good Laboratory Practice (GLP) conditions, pivotal safety and toxicology studies submitted to regulatory agencies like the FDA must adhere to GLP regulations (21 CFR Part 58).

References

Application of Imidazo[1,5-a]pyridines in Luminescent Materials: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in the development of advanced luminescent materials. Its rigid, planar architecture, coupled with versatile functionalization possibilities, allows for the fine-tuning of photophysical properties, leading to applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and bioimaging.[1][2][3] This guide provides an in-depth exploration of the synthesis, characterization, and application of these remarkable compounds, offering detailed protocols and expert insights for researchers in materials science, chemistry, and drug development.

The Imidazo[1,5-a]pyridine Core: A Luminous Workhorse

Imidazo[1,5-a]pyridines are nitrogen-containing heterocyclic compounds that exhibit several desirable characteristics for luminescent materials. Their inherent rigidity minimizes non-radiative decay pathways, often resulting in high fluorescence quantum yields.[4] Furthermore, the electronic properties of the imidazo[1,5-a]pyridine core can be systematically modified by introducing various substituents at different positions, enabling control over the emission color, quantum efficiency, and sensitivity to environmental stimuli.[5][6] A key feature of many imidazo[1,5-a]pyridine derivatives is their large Stokes shift, which is the difference between the absorption and emission maxima. This property is highly advantageous in applications like fluorescence imaging and sensors, as it minimizes self-quenching and improves the signal-to-noise ratio.[7][8]

Crafting Light: Synthesis of Luminescent Imidazo[1,5-a]pyridines

A significant advantage of the imidazo[1,5-a]pyridine scaffold is its accessibility through various synthetic routes, including efficient one-pot methodologies. These methods often involve the condensation of readily available starting materials, making them amenable to library synthesis and rapid exploration of structure-property relationships.[1][2][7][9][10]

Protocol 1: One-Pot Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines

This protocol describes a general and efficient one-pot synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines via a cyclocondensation reaction.[11][12][13]

Rationale: This method leverages the reaction between a 2-pyridyl ketone, an aldehyde (or a derivative like an alkyl glyoxylate), and an ammonia source (often ammonium acetate or magnesium nitride) in a single reaction vessel.[7][10] The reaction proceeds through a series of condensation and cyclization steps to afford the desired imidazo[1,5-a]pyridine core. The choice of substituents on the ketone and aldehyde dictates the final substitution pattern of the luminescent product, allowing for tailored photophysical properties.

Materials:

  • 2-Pyridyl ketone derivative (1.0 equiv)

  • Aldehyde or alkyl glyoxylate derivative (1.1 equiv)

  • Ammonium acetate (5.0 equiv) or Magnesium Nitride (Mg₃N₂) (1.0 equiv)[7][10]

  • Glacial acetic acid or a protic solvent mixture (e.g., EtOH:water 8:2)[10]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the 2-pyridyl ketone (1.0 equiv), the aldehyde or alkyl glyoxylate (1.1 equiv), and the ammonium source (ammonium acetate or Mg₃N₂).

  • Add the solvent (glacial acetic acid or EtOH:water mixture).

  • Attach the reflux condenser and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 12 hours depending on the substrates.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If using acetic acid, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 1,3-disubstituted imidazo[1,5-a]pyridine.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Unveiling the Glow: Photophysical Characterization

A thorough understanding of the photophysical properties of newly synthesized imidazo[1,5-a]pyridines is crucial for their targeted applications. Key parameters to be determined include the absorption and emission spectra, molar absorption coefficient, fluorescence quantum yield, and fluorescence lifetime.

Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)

This protocol outlines the determination of the fluorescence quantum yield (ΦF) of an imidazo[1,5-a]pyridine derivative using a comparative method with a known standard.[5][14][15]

Rationale: The relative method for determining ΦF is based on comparing the integrated fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a known quantum yield. By using dilute solutions with identical absorbance at the excitation wavelength, it is assumed that both the sample and the standard absorb the same number of photons.[5]

Materials and Equipment:

  • Fluorometer

  • UV-Vis spectrophotometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and micropipettes

  • High-purity solvents (spectroscopic grade)

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)[3]

  • Synthesized imidazo[1,5-a]pyridine derivative

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the imidazo[1,5-a]pyridine sample and the fluorescence standard in the same high-purity solvent.

  • Prepare a Series of Dilutions: Prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the chosen excitation wavelength is below 0.1 to avoid inner filter effects.[5] A typical range of absorbances would be 0.02, 0.04, 0.06, 0.08, and 0.1.

  • Measure UV-Vis Absorbance: Record the UV-Vis absorption spectrum for each dilution of the sample and the standard. Note the absorbance at the excitation wavelength.

  • Measure Fluorescence Emission: For each dilution, record the fluorescence emission spectrum using the same excitation wavelength and instrument settings (e.g., excitation and emission slit widths). The excitation wavelength should be chosen at the absorption maximum of the compound.

  • Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.

  • Plot the Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The resulting plots should be linear.

  • Calculate the Quantum Yield: The fluorescence quantum yield of the sample (Φsample) can be calculated using the following equation:

    Φsample = Φstd * (Gradsample / Gradstd) * (nsample² / nstd²)

    Where:

    • Φstd is the quantum yield of the standard.

    • Gradsample and Gradstd are the gradients (slopes) of the plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.

    • nsample and nstd are the refractive indices of the solvents used for the sample and the standard (if different).

Applications in Luminescent Technologies

The tunable photophysical properties of imidazo[1,5-a]pyridines make them highly versatile for a range of applications.

Organic Light-Emitting Diodes (OLEDs)

Imidazo[1,5-a]pyridine derivatives have shown great promise as emitter materials in OLEDs, particularly for achieving efficient blue emission, which remains a significant challenge in the field.[6] Their high quantum yields and thermal stability contribute to the overall performance and longevity of the devices.

This protocol provides a general outline for the fabrication of a multilayer OLED using a solution-processed method, which can be adapted for imidazo[1,5-a]pyridine emitters.[16][17][18][19]

Rationale: This multi-step process involves the sequential deposition of various organic and inorganic layers onto a transparent conductive substrate (e.g., ITO-coated glass). Each layer serves a specific function, such as hole injection, hole transport, light emission, electron transport, and electron injection, to ensure efficient charge recombination and light generation in the emissive layer.

Device Architecture and Workflow:

OLED_Fabrication Substrate 1. Substrate Cleaning (ITO-coated glass) HIL 2. Hole Injection Layer (HIL) Deposition (e.g., PEDOT:PSS via spin-coating) Substrate->HIL HTL 3. Hole Transport Layer (HTL) Deposition (Spin-coating) HIL->HTL EML 4. Emissive Layer (EML) Deposition (Imidazo[1,5-a]pyridine in host matrix via spin-coating) HTL->EML ETL 5. Electron Transport Layer (ETL) Deposition (Thermal Evaporation) EML->ETL EIL 6. Electron Injection Layer (EIL) Deposition (e.g., LiF via thermal evaporation) ETL->EIL Cathode 7. Cathode Deposition (e.g., Al via thermal evaporation) EIL->Cathode Encapsulation 8. Encapsulation Cathode->Encapsulation Sensing_Mechanism Probe Imidazo[1,5-a]pyridine Probe Complex Probe-Analyte Complex Probe->Complex + Analyte Analyte Analyte Signal Fluorescence Signal Change Complex->Signal Leads to

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Imidazo[1,5-a]pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyrazines. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying mechanistic insights to empower you to troubleshoot and optimize your synthetic routes effectively. This guide is structured as a series of frequently encountered challenges in a question-and-answer format, followed by in-depth troubleshooting protocols.

Frequently Asked Questions (FAQs)

Here, we address some of the most common issues that arise during the synthesis of imidazo[1,5-a]pyrazines.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in imidazo[1,5-a]pyrazine synthesis can often be attributed to several factors. Incomplete reaction, suboptimal reaction conditions (temperature, solvent, catalyst), and the presence of moisture are common culprits. Furthermore, competing side reactions, such as the formation of isomeric byproducts or polymerization of starting materials, can significantly reduce the yield of the desired product. A thorough analysis of your reaction conditions and purification methods is the first step in diagnosing the issue.

Q2: I am observing an unexpected isomer in my final product. How can I improve the regioselectivity of my reaction?

A2: The formation of the imidazo[1,2-a]pyrazine isomer is a common challenge, particularly in reactions involving the cyclization of 2-aminopyrazine derivatives. The regioselectivity is highly dependent on the reaction mechanism and the nature of the substituents on the pyrazine ring. The relative nucleophilicity of the ring nitrogens in the pyrazine precursor plays a crucial role. Reaction conditions, such as the choice of catalyst and solvent, can influence the kinetic versus thermodynamic product distribution, thus affecting the isomeric ratio.

Q3: My reaction mixture turns dark, and I am struggling to isolate the desired product from a complex mixture. What is happening?

A3: A dark, complex reaction mixture often indicates the formation of polymeric or degradation byproducts. Pyrazine and its derivatives can be susceptible to polymerization or decomposition under harsh reaction conditions, such as high temperatures or the presence of strong acids or bases. Over-oxidation can also lead to the formation of colored impurities[1]. Careful control of reaction parameters and conducting reactions under an inert atmosphere can help mitigate these issues.

Q4: I am having difficulty with the purification of my imidazo[1,5-a]pyrazine product. Are there any specific recommendations?

A4: The purification of imidazo[1,5-a]pyrazines can be challenging due to their polarity and potential for co-elution with related impurities. Standard silica gel chromatography is often effective, but the choice of eluent system is critical. A gradient elution starting with a non-polar solvent and gradually increasing the polarity can improve separation. In cases where isomers are present, more advanced techniques like preparative HPLC or supercritical fluid chromatography (SFC) may be necessary.

Troubleshooting Guide

This section provides detailed, step-by-step guidance for overcoming specific challenges in imidazo[1,5-a]pyrazine synthesis.

Problem 1: Low Yield and Incomplete Conversion

Low product yield is a frequent obstacle. This guide will walk you through a systematic approach to identify and resolve the root cause.

Underlying Causes and Solutions:

Potential Cause Explanation Recommended Action
Suboptimal Reaction Temperature Many cyclization reactions require a specific temperature range to proceed efficiently. Insufficient heat may lead to a slow or stalled reaction, while excessive heat can promote decomposition and side reactions.Systematically screen a range of temperatures (e.g., in 10 °C increments) to find the optimal balance between reaction rate and product stability. Monitor the reaction progress by TLC or LC-MS at each temperature.
Inappropriate Solvent Choice The solvent plays a critical role in solubility of reactants, reaction kinetics, and can even participate in the reaction.[2]Experiment with a variety of solvents with different polarities and boiling points (e.g., toluene, dioxane, acetonitrile, DMF). For multicomponent reactions, protic solvents like methanol can sometimes act as co-catalysts.
Catalyst Inefficiency or Degradation Acid or metal catalysts are often employed in these syntheses. The catalyst may be inactive, used in a suboptimal amount, or may degrade under the reaction conditions.Ensure the catalyst is fresh and of high purity. Perform a catalyst loading study to determine the optimal concentration. For air-sensitive catalysts, ensure reactions are run under an inert atmosphere (N₂ or Ar).
Presence of Water Many condensation reactions are equilibrium processes where water is a byproduct. The presence of water in the reaction mixture can inhibit the reaction or lead to hydrolysis of intermediates.Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Consider the use of a Dean-Stark trap or adding a dehydrating agent (e.g., molecular sieves) to remove water as it is formed.

Experimental Protocol: Optimizing Reaction Conditions

  • Setup: In parallel reaction vials, set up the reaction with your standard starting materials.

  • Variable Screening:

    • Temperature: Run the reaction at five different temperatures (e.g., 60, 80, 100, 120, 140 °C).

    • Solvent: Test at least three different anhydrous solvents (e.g., toluene, dioxane, DMF).

    • Catalyst Loading: Vary the catalyst concentration (e.g., 1, 5, 10, 20 mol%).

  • Monitoring: At regular intervals (e.g., 1, 4, 8, 24 hours), take a small aliquot from each vial and analyze by TLC or LC-MS to determine the consumption of starting materials and the formation of the desired product.

  • Analysis: Compare the results to identify the conditions that provide the highest conversion and cleanest product profile.

Problem 2: Formation of the Imidazo[1,2-a]pyrazine Isomer

Controlling the regioselectivity of the cyclization is key to obtaining the desired imidazo[1,5-a]pyrazine isomer.

Mechanistic Insight:

The formation of either the imidazo[1,5-a]pyrazine or the imidazo[1,2-a]pyrazine isomer depends on which nitrogen atom of the pyrazine precursor acts as the nucleophile in the final ring-closing step. The electronic and steric properties of the substituents on the pyrazine ring can influence the nucleophilicity of the adjacent nitrogen atoms.

G cluster_main Regioselective Cyclization Pathways Pyrazine_Precursor Pyrazine Precursor Intermediate Acyclic Intermediate N1_Attack Attack by N1 N4_Attack Attack by N4 Imidazo_1_2_a Imidazo[1,2-a]pyrazine (Undesired Isomer) Imidazo_1_5_a Imidazo[1,5-a]pyrazine (Desired Product)

Troubleshooting Strategies:

Strategy Rationale Implementation
Modify Substituents on the Pyrazine Ring Electron-donating groups can increase the nucleophilicity of the adjacent nitrogen, while electron-withdrawing groups can decrease it. Steric hindrance can also direct the cyclization to the less hindered nitrogen.If possible, modify the synthetic route to incorporate substituents that favor cyclization at the desired nitrogen. For example, a bulky substituent adjacent to N1 may favor attack at N4.
Vary the Catalyst Lewis acids or Brønsted acids can coordinate to the nitrogen atoms, altering their nucleophilicity and the activation barrier for cyclization.Screen a range of catalysts (e.g., Sc(OTf)₃, p-TsOH, HClO₄) to determine their effect on the isomeric ratio.[3]
Change the Solvent The solvent can influence the transition state energies of the competing cyclization pathways through differential solvation.Evaluate a series of solvents with varying polarities and hydrogen-bonding capabilities.
Problem 3: Dimerization and Polymerization

The formation of dimers and polymers is a common side reaction, especially in syntheses involving reactive intermediates like aldehydes and amines.

Mechanistic Considerations:

Dimerization can occur through various pathways, such as the self-condensation of α-amino aldehydes, which are potential intermediates in some synthetic routes to pyrazines.[2] Polymerization can be initiated by reactive species under harsh conditions.

G cluster_main Side Reactions: Dimerization and Polymerization Starting_Materials Starting Materials (e.g., Aldehyde, Amine) Desired_Product Imidazo[1,5-a]pyrazine Dimerization Dimerization Polymerization Polymerization Dimers Dimeric Byproducts Polymers Polymeric Material

Preventative Measures:

Measure Explanation Implementation
Control Reactant Stoichiometry Using a slight excess of one reactant can sometimes suppress the self-condensation of another. However, a large excess can lead to purification challenges.Carefully control the stoichiometry of your reactants. A good starting point is a 1:1 or 1.1:1 molar ratio.
Slow Addition of Reagents Adding a reactive intermediate or reagent slowly can maintain a low instantaneous concentration, thus favoring the desired intramolecular or intermolecular reaction over competing side reactions.Use a syringe pump to add one of the key reagents over a period of several hours.
Lower Reaction Temperature Higher temperatures can accelerate side reactions like polymerization.Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate for the desired transformation.
Use of a More Dilute Solution High concentrations of reactants can favor intermolecular side reactions like dimerization and polymerization.Run the reaction at a lower molar concentration to favor the desired intramolecular cyclization.

By systematically applying these troubleshooting strategies and understanding the underlying chemical principles, you can significantly improve the outcome of your imidazo[1,5-a]pyrazine syntheses.

References

Technical Support Center: Optimization of Imidazopyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazopyrazines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of imidazopyrazine synthesis. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you optimize your reaction conditions and achieve higher yields and purity.

Section 1: Troubleshooting Guide

This section addresses common challenges encountered during imidazopyrazine synthesis in a question-and-answer format, focusing on root causes and actionable solutions.

Issue 1: Low or No Product Yield

Q1: My reaction has resulted in a very low yield, or I'm not seeing any of the desired imidazopyrazine product. What are the most likely causes?

A1: Low or no yield in imidazopyrazine synthesis is a frequent challenge and can often be traced back to several critical reaction parameters. The primary factors to investigate are reaction temperature, pH, the quality and ratio of your reactants, and the choice of solvent.[1] A complete lack of product may indicate that the reaction conditions are not sufficient to initiate the key condensation and cyclization steps.[1]

Troubleshooting Steps:

  • Verify Reactant Quality: Ensure the purity of your starting materials, such as 2-aminopyrazines and α-halocarbonyl compounds or their equivalents. Impurities can lead to unwanted side reactions and inhibit the formation of the desired product.[2]

  • Optimize Temperature: Many imidazopyrazine syntheses require elevated temperatures to proceed efficiently.[3] However, excessive heat can lead to the degradation of reactants or products.[1] If you are running the reaction at room temperature, a gradual increase in temperature should be your first step. Conversely, if you are observing significant byproduct formation at high temperatures, a reduction in temperature might be necessary.

  • Evaluate the Catalytic System: The choice and concentration of the catalyst are paramount. For instance, in multicomponent reactions, iodine has been shown to be a cost-effective and efficient catalyst for imidazopyrazine synthesis at room temperature.[4][5] In other cases, metal catalysts like palladium or copper may be required.[6][7] If you are using a catalyst, ensure it is active and used in the optimal concentration.

  • Solvent Selection: The polarity of the solvent plays a crucial role in reactant solubility and the stabilization of reaction intermediates.[8] For many imidazopyrazine syntheses, polar protic solvents like ethanol are effective.[4][8] However, depending on the specific reactants, polar aprotic solvents such as DMF or DMSO, or even nonpolar solvents like toluene, might provide better results.[8][9] Experimenting with a range of solvents is often a necessary optimization step.

Issue 2: Formation of Multiple Products and Purification Challenges

Q2: My reaction mixture is complex, showing multiple spots on TLC, making purification difficult. How can I improve the selectivity of my reaction?

A2: The formation of multiple products often points to a lack of reaction selectivity or the occurrence of side reactions. The structural diversity of imidazopyridine and its derivatives is vast, and various synthetic methods, including condensation tandem reactions and multicomponent reactions, are employed in their synthesis.[3] This complexity can sometimes lead to a variety of products.

Strategies to Enhance Selectivity:

  • Re-evaluate the Reaction Mechanism: Understanding the plausible reaction mechanism is key to controlling the outcome. For instance, in a three-component reaction involving an aldehyde, an aminopyrazine, and an isocyanide, the initial step is the formation of an imine intermediate.[4][5][10] Ensuring conditions that favor this initial step can prevent the starting materials from participating in other reaction pathways.

  • Control Stoichiometry: The molar ratio of reactants can significantly influence the product distribution.[1] Carefully controlling the stoichiometry, and in some cases, using a slight excess of one reactant, can drive the reaction towards the desired product.

  • pH Control: The pH of the reaction medium can be critical. For reactions involving amine condensation, the pH needs to be in a range that allows for a sufficient concentration of the free amine for nucleophilic attack, while also being acidic enough to activate the carbonyl group.

  • Consider a Stepwise Approach: If a one-pot reaction is proving to be too complex to control, a stepwise approach where intermediates are isolated and purified before proceeding to the next step can be a viable, albeit more time-consuming, alternative.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of imidazopyrazine synthesis.

Q3: What is a good starting point for choosing a catalyst for my imidazopyrazine synthesis?

A3: The choice of catalyst is highly dependent on the specific reaction. For multicomponent reactions, iodine has proven to be a versatile and economical choice.[4][5][11] For cross-coupling reactions to functionalize the imidazopyrazine core, palladium-based catalysts are often employed.[6] Copper catalysts have also been used effectively in various synthetic protocols for related imidazo-fused heterocycles.[7] A thorough literature search for similar transformations is the best starting point.

Q4: How critical is the solvent choice, and what are the recommended solvents?

A4: Solvent choice is critical.[8] Ethanol is a commonly used and effective solvent for many imidazopyrazine syntheses due to its polarity and ability to solvate the reactants.[4] However, other solvents such as methanol, acetonitrile, and even water have been used.[4] In some cases, catalyst- and solvent-free conditions have been successfully employed, offering a greener and more efficient alternative.[9] The optimal solvent will depend on the specific substrates and reaction conditions.

Q5: At what temperature should I run my reaction?

A5: The optimal temperature can vary significantly. Some modern methods, particularly those using efficient catalysts like iodine, can proceed at room temperature.[4][5] Historically, many syntheses of imidazo-fused heterocycles required heating, sometimes to high temperatures.[3] It is advisable to start at room temperature if the protocol allows, and gradually increase the heat while monitoring the reaction progress by TLC or LC-MS.

Q6: I am struggling with the purification of my final product. Any suggestions?

A6: Purification of imidazopyrazine derivatives can indeed be challenging due to their often polar nature. Column chromatography on silica gel is a standard method. If the product is sufficiently nonpolar, a simple filtration and wash with a suitable solvent might be adequate, especially if the product precipitates from the reaction mixture.[4][10] Recrystallization is also a powerful purification technique if a suitable solvent system can be found. High-performance liquid chromatography (HPLC) can be used for the purification of small quantities of highly pure material.[12]

Section 3: Experimental Protocols and Data

Protocol 1: General Procedure for Iodine-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyrazines

This protocol is adapted from a reported efficient synthesis of imidazopyrazine derivatives.[4][10]

Materials:

  • 2-aminopyrazine

  • Aryl aldehyde

  • tert-butyl isocyanide

  • Iodine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyrazine (1.0 mmol) and the aryl aldehyde (1.0 mmol) in ethanol.

  • Add tert-butyl isocyanide (1.0 mmol) to the mixture.

  • Add iodine (5-10 mol%) to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, if a precipitate has formed, filter the solid product and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.

Table 1: Optimization of Reaction Conditions for a Model Imidazopyrazine Synthesis

The following table summarizes the effect of different catalysts and solvents on the yield of a model three-component reaction to synthesize an imidazo[1,2-a]pyrazine derivative.[4]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneEthanolRoom Temp24No Reaction
2FeCl₃ (5)EthanolRoom Temp1Low
3I₂ (5) Ethanol Room Temp 1 Excellent
4I₂ (5)MethanolRoom Temp1Good
5I₂ (5)AcetonitrileRoom Temp1Moderate
6I₂ (5)DichloromethaneRoom Temp1Moderate
7I₂ (5)TolueneRoom Temp1Low

Section 4: Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for Low Yield

This diagram outlines a systematic approach to troubleshooting low yields in imidazopyrazine synthesis.

LowYieldTroubleshooting start Low or No Yield Observed check_reactants Verify Reactant Purity and Stoichiometry start->check_reactants reactants_ok Reactants OK? check_reactants->reactants_ok adjust_reactants Use Pure Reactants & Optimize Ratio reactants_ok->adjust_reactants No check_temp Optimize Reaction Temperature reactants_ok->check_temp Yes adjust_reactants->check_reactants temp_ok Yield Improved? check_temp->temp_ok success Successful Optimization check_temp->success Significant Improvement adjust_temp Gradually Increase or Decrease Temperature temp_ok->adjust_temp No check_catalyst Evaluate Catalyst System temp_ok->check_catalyst Yes adjust_temp->check_temp catalyst_ok Yield Improved? check_catalyst->catalyst_ok check_catalyst->success Significant Improvement adjust_catalyst Screen Different Catalysts & Concentrations catalyst_ok->adjust_catalyst No check_solvent Screen Different Solvents catalyst_ok->check_solvent Yes adjust_catalyst->check_catalyst solvent_ok Yield Improved? check_solvent->solvent_ok check_solvent->success Significant Improvement solvent_ok->success Yes consult Consult Literature for Alternative Methods solvent_ok->consult No adjust_solvent Test Solvents of Varying Polarity

Caption: Troubleshooting decision tree for low pyrazine yields.

Diagram 2: General Reaction Mechanism for Three-Component Imidazopyrazine Synthesis

This diagram illustrates a plausible mechanism for the iodine-catalyzed three-component synthesis of imidazopyrazines.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates Aminopyrazine 2-Aminopyrazine Imine Imine Ion (A) Aminopyrazine->Imine Aldehyde Aryl Aldehyde Aldehyde->Imine Isocyanide Isocyanide Iminium Iminium Ion (B) Imine->Iminium + Isocyanide Cycloadd_Intermediate Cycloaddition Intermediate (C) Iminium->Cycloadd_Intermediate [4+1] Cycloaddition Product Imidazopyrazine Cycloadd_Intermediate->Product Intramolecular Cyclization Catalyst Iodine (Lewis Acid) Catalyst->Imine activates

Caption: Plausible mechanism for imidazopyrazine formation.[4][5]

References

Technical Support Center: Overcoming Poor Solubility of Trifluoromethyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for one of the most common yet vexing challenges in modern medicinal chemistry: the poor aqueous solubility of trifluoromethyl (CF3) compounds. The strategic incorporation of a CF3 group is a powerful tool to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] However, these same physicochemical changes frequently lead to significant solubility hurdles that can stall promising research.

This resource is designed to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions and systematically overcome solubility challenges in your experiments.

Section 1: Understanding the Physicochemical Challenge

The prevalence of the trifluoromethyl group in pharmaceuticals is a testament to its beneficial properties.[4] Notable drugs like fluoxetine (Prozac) and celecoxib (Celebrex) leverage the CF3 group to enhance their therapeutic profiles.[4] However, the very properties that make it attractive are also the root of the solubility problem.

  • Increased Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group.[2][5] This increased "fat-loving" nature, quantified by a high Hansch π value (+0.88), drives the molecule out of the aqueous phase, reducing solubility.[6]

  • Strong Crystal Lattice Energy: Trifluoromethylated compounds often pack very efficiently into a stable crystal lattice. This high lattice energy means that a significant amount of energy is required to break the crystal apart and allow it to dissolve in a solvent. Overcoming this energy barrier is a primary challenge in solubilization.[7][8]

  • Disruption of Water's Hydrogen-Bonding Network: The highly electronegative fluorine atoms create a strong dipole, but the CF3 group as a whole is a poor hydrogen bond acceptor.[9] It disrupts the highly organized hydrogen-bonding network of water without offering favorable interactions in return, leading to its expulsion from the aqueous phase.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns when encountering a poorly soluble CF3 compound.

Q1: My new CF3 compound seems insoluble in everything. Where do I even begin?

A: The first step is to perform a systematic, albeit small-scale, solvent screening. Before attempting complex formulations, test the solubility in a range of common organic solvents. This will inform your strategy for creating a stock solution for assays or for selecting a suitable solvent system for formulation development.

Recommended Initial Solvent Screen:

  • Polar Protic: Methanol, Ethanol

  • Polar Aprotic: DMSO, DMF, Acetonitrile

  • Less Polar: Dichloromethane (DCM), Tetrahydrofuran (THF)

  • Aqueous Buffers: Start with physiological pH 7.4 phosphate-buffered saline (PBS).

From our experience, many researchers default to 100% DMSO. While excellent for initial solubilization, it can cause problems in biological assays (cell toxicity, assay interference) and often leads to compound precipitation when diluted into aqueous buffers.[10]

Q2: What is the difference between kinetic and thermodynamic solubility, and why is it critical for my experiments?

A: This is a crucial distinction that impacts the reproducibility and interpretation of your results. Low solubility can lead to unpredictable outcomes in in-vitro testing and poor bioavailability.[11][12]

  • Kinetic Solubility: This measures the concentration of a compound that stays in solution after being rapidly diluted from a high-concentration organic stock (like DMSO) into an aqueous buffer.[13] It reflects the rate of precipitation and is often higher than the true equilibrium solubility because it can form a temporary supersaturated state.[14] This is a high-throughput measurement often used in early discovery.[11]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by adding an excess of the solid compound to a buffer, allowing it to equilibrate (often for 24 hours or more), and then measuring the concentration of the dissolved material.[12][13] This value is essential for formulation and late-stage development.

Why it matters: If you determine your compound's concentration for an assay based on a 100 µM stock in DMSO, but its kinetic solubility in your assay buffer is only 5 µM, your compound will precipitate, leading to inaccurate and misleading biological data. Always determine at least the kinetic solubility in your final assay buffer.

Q3: Is it acceptable to use co-solvents like ethanol or DMSO for in vivo animal studies?

A: While common, this practice requires extreme caution. The primary risk is that when an organic solution is injected into the aqueous environment of the bloodstream, the compound can rapidly precipitate, a phenomenon known as "fall-out." This can lead to dangerously low and highly variable drug exposure, and in severe cases, embolism.

For in vivo work, it is highly recommended to develop a more robust formulation, such as a cyclodextrin inclusion complex or an amorphous solid dispersion, which are designed to maintain solubility upon dilution.[15][16]

Section 3: Troubleshooting & Strategy Selection

Choosing the right solubilization strategy depends on the compound's properties and the experimental context (e.g., a quick in vitro assay vs. a multi-week in vivo study). The following workflow and comparative table can guide your decision-making process.

G cluster_0 cluster_1 Initial Characterization cluster_2 Strategy Selection cluster_3 Formulation / Modification cluster_4 start Low Solubility Identified char Determine pKa & Thermodynamic Solubility start->char ionizable Is the compound ionizable? char->ionizable application What is the application? ionizable->application  No ph pH Adjustment ionizable->ph  Yes cosolvent Co-solvents application->cosolvent Early Stage In Vitro asd Amorphous Solid Dispersion (ASD) application->asd Oral Delivery / High Dose cyclo Cyclodextrin Complexation application->cyclo In Vivo / Formulation prodrug Chemical Modification (Prodrug) application->prodrug Long-Term Development end Improved Solubility & Bioavailability ph->end cosolvent->end asd->end cyclo->end prodrug->end

Caption: A logic-based workflow for selecting a solubility enhancement strategy.

Comparative Analysis of Common Solubilization Techniques
Technique Typical Fold-Increase in Solubility Mechanism of Action Pros Cons Best For
pH Adjustment 10 to >1000Ionization of the drug molecule, increasing interaction with water.Simple, cost-effective.Only for ionizable compounds; risk of precipitation in different pH environments (e.g., gut).Weakly acidic/basic compounds for in vitro assays.
Co-solvents 2 to 500Reduces the polarity of the bulk solvent, making it more favorable for the lipophilic solute.[17]Easy to prepare for screening; wide range of solvents available.[18]Can cause compound precipitation upon dilution; potential for solvent toxicity in assays.[10]High-throughput screening, early-stage in vitro assays.
Cyclodextrin Complexation 5 to 200Encapsulates the hydrophobic CF3-moiety within a hydrophilic macrocycle.[16][19]Forms a true solution; low toxicity (especially HP-β-CD); widely used in approved drugs.[20][21]Stoichiometry is fixed; may not be suitable for very large molecules.In vitro and in vivo studies, parenteral formulations.
Amorphous Solid Dispersions (ASD) 10 to 200Traps the drug in a high-energy amorphous state within a polymer matrix, preventing crystallization.[7][22]Significant solubility enhancement; suitable for oral dosage forms.[23]Amorphous form is metastable and can recrystallize over time; requires specialized equipment (spray dryer, extruder).[7][24]Oral drug delivery, compounds with high melting points.
Prodrug Approach 10 to >1000A bioreversible chemical modification is made to the parent drug, attaching a polar, ionizable group.[25][26]Can achieve very high solubility increases; can be tailored to target specific enzymes for release.[27]Requires significant synthetic chemistry effort; regulatory path is more complex.[28][29]Lead optimization and candidate development when other methods fail.

Section 4: Detailed Experimental Protocols

Here we provide step-by-step methodologies for key solubilization techniques. The underlying principle is to create a self-validating system where the outcome clearly indicates success or failure.

Protocol 1: Systematic Cosolvent Screening

Objective: To identify an effective co-solvent system for achieving a target concentration for an in vitro assay.

Materials:

  • Trifluoromethyl compound (solid)

  • DMSO (anhydrous)

  • Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate, analytical balance, vortex mixer, plate reader (optional, for nephelometry)

Procedure:

  • Prepare a High-Concentration Stock: Prepare a 20 mM stock solution of your compound in 100% DMSO. Ensure it is fully dissolved.

  • Set up the Plate: In a 96-well plate, prepare serial dilutions of your chosen co-solvents in the aqueous buffer. For example, for PEG 400, you might prepare solutions of 50%, 25%, 10%, 5%, and 0% PEG 400 in PBS.

  • Compound Addition: Add a small, fixed volume of your 20 mM DMSO stock to each well to achieve your final target concentration (e.g., add 1 µL to 99 µL of buffer/cosolvent mix for a final concentration of 200 µM). The final DMSO concentration should be kept low and constant (e.g., 1%).

  • Equilibration & Observation: Seal the plate, vortex gently, and let it equilibrate at room temperature for 1-2 hours.

  • Analysis: Visually inspect each well against a dark background for any signs of precipitation (cloudiness, crystals). For a more quantitative measure, read the plate on a nephelometer or a plate reader capable of measuring light scatter.

  • Interpretation: The optimal co-solvent system is the one with the lowest percentage of organic solvent that keeps your compound in solution at the target concentration.

Protocol 2: Preparing an Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Objective: To prepare a small-scale ASD for oral bioavailability studies or dissolution testing. This technique converts a crystalline drug into a more soluble, high-energy amorphous form.[8][30]

Materials:

  • Trifluoromethyl compound (API)

  • Polymer carrier (e.g., PVP K30, HPMCAS)[24]

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane) capable of dissolving both the API and the polymer.

  • Rotary evaporator or vacuum oven.

Procedure:

  • Solution Preparation: Dissolve the API and the polymer in the chosen solvent. Common drug-to-polymer ratios to screen are 1:1, 1:2, and 1:3 (w/w).[24] Ensure a clear solution is formed.

  • Solvent Evaporation: Using a rotary evaporator, remove the solvent under vacuum.[31] The goal is a rapid evaporation process to "trap" the drug in its amorphous state within the polymer matrix.

  • Drying: Transfer the resulting solid film/powder to a vacuum oven and dry for 24-48 hours to remove any residual solvent, which can act as a plasticizer and promote recrystallization.

  • Characterization (Critical): The success of an ASD preparation must be confirmed.

    • Differential Scanning Calorimetry (DSC): A successful amorphous dispersion will show a single glass transition temperature (Tg) and the absence of the sharp melting peak characteristic of the crystalline API.[24]

    • Powder X-Ray Diffraction (PXRD): Crystalline material gives sharp diffraction peaks, whereas an amorphous solid produces a broad, diffuse "halo" pattern.[24]

  • Performance Testing: Evaluate the dissolution rate of the ASD powder compared to the crystalline API using a standard dissolution apparatus (e.g., USP Apparatus II).[31]

Protocol 3: Assessing Solubilization by Cyclodextrins

Objective: To determine if a cyclodextrin can form an inclusion complex with your compound and quantify the solubility enhancement.

Materials:

  • Trifluoromethyl compound (solid)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., pH 7.4 PBS)

  • Shake-flask or orbital shaker, filtration device (0.22 µm syringe filters), HPLC system.

Procedure:

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).

  • Add Excess Compound: To vials containing a known volume of each HP-β-CD solution, add an excess amount of your solid compound. A visible amount of undissolved solid should remain at the bottom of each vial.

  • Equilibrate: Seal the vials and place them on a shaker. Agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample and Filter: After equilibration, allow the vials to stand so the excess solid can settle. Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.

  • Quantify: Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Plot and Analyze: Plot the measured solubility of your compound (Y-axis) against the concentration of HP-β-CD (X-axis). This is known as a phase-solubility diagram. A linear increase in solubility with increasing cyclodextrin concentration (an AL-type diagram) is indicative of the formation of a soluble 1:1 inclusion complex.

G cluster_0 Phase-Solubility Workflow prep 1. Prepare CD Solutions 0%, 1%, 2%, 5%, 10% HP-β-CD add 2. Add Excess Compound Ensure solid remains prep->add equilibrate 3. Equilibrate 24-48h shaking add->equilibrate filter 4. Filter Supernatant 0.22 µm filter equilibrate->filter analyze 5. Analyze by HPLC Quantify dissolved compound filter->analyze plot 6. Plot & Interpret Solubility vs. [CD] analyze->plot

References

Technical Support Center: Purification Strategies for Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of purifying fluorinated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these molecules. The introduction of fluorine into a heterocyclic scaffold dramatically alters its physicochemical properties, demanding a nuanced and informed approach to purification.[1]

This resource is structured to provide not just procedural guidance, but a deeper understanding of the principles at play, empowering you to troubleshoot effectively and optimize your purification workflows.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

Here, we address the most common issues encountered during the purification of fluorinated heterocyclic compounds.

Question 1: Why is my fluorinated compound exhibiting poor peak shape (tailing or fronting) in reversed-phase HPLC?

Answer: Poor peak shape is a frequent challenge and often points to secondary interactions between your analyte and the stationary phase, or issues with the mobile phase.

  • Causality: Fluorination can significantly alter the electronic properties of a molecule, increasing its acidity or basicity.[2][3] This can lead to strong interactions with residual silanol groups on standard silica-based C18 columns, causing peak tailing.[4] Fronting can occur due to column overload or poor sample solubility in the mobile phase.[4]

  • Troubleshooting Steps:

    • Use a Deactivated Column: Employ an end-capped column to minimize interactions with silanol groups.[4]

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least two units away from your compound's pKa to maintain a single ionic form.[4]

    • Incorporate Mobile Phase Additives: For basic compounds, adding a small amount of an additive like trifluoroacetic acid (TFA) can improve peak shape. For acidic compounds, a basic modifier like ammonium hydroxide may be beneficial.[4]

    • Reduce Sample Load: A simple yet effective solution is to decrease the concentration or injection volume of your sample.[4]

    • Consider a Fluorinated Stationary Phase: Pentafluorophenyl (PFP) phases can offer unique selectivity for halogenated compounds through dipole-dipole and π-π interactions, often improving peak shape and resolution.[5][6][7]

Question 2: My fluorinated compound co-elutes with impurities. How can I improve resolution?

Answer: Co-elution with impurities, especially those with similar polarities, is a common hurdle. The key is to alter the selectivity of your chromatographic system.

  • Causality: The introduction of fluorine can make a compound more lipophilic, yet the high electronegativity of fluorine can also introduce a significant dipole moment.[2][8][9] This dual nature can lead to complex retention behavior where fluorinated compounds and their non-fluorinated precursors or isomers have very similar retention times on standard columns.

  • Troubleshooting Workflow:

    G start Co-elution of Impurities change_modifier Change Organic Modifier (e.g., Acetonitrile to Methanol) start->change_modifier change_phase Change Stationary Phase (e.g., C18 to PFP or Phenyl-Hexyl) change_modifier->change_phase If resolution is still poor success Resolution Achieved change_modifier->success If successful orthogonal Employ Orthogonal Purification change_phase->orthogonal For complex mixtures change_phase->success If successful sfc Consider Supercritical Fluid Chromatography (SFC) orthogonal->sfc For challenging separations orthogonal->success If successful sfc->success If successful

  • Detailed Strategies:

    • Optimize Selectivity:

      • Change the Stationary Phase: Switching from a standard C18 column to one with a different chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, can alter selectivity. [4][5]PFP phases are particularly effective for separating halogenated compounds. [6][7] * Change the Mobile Phase Organic Modifier: Swapping acetonitrile for methanol, or vice-versa, can change the elution order of your compound and its impurities. [4] 2. Employ Orthogonal Purification: This involves using two different purification methods with distinct separation mechanisms. [10]For example, after an initial separation on a normal-phase silica column, a subsequent purification using reversed-phase HPLC can remove impurities that co-eluted in the first step. [10]This is a powerful strategy in pharmaceutical development to ensure high purity. [11] Question 3: I'm experiencing low recovery of my fluorinated heterocyclic compound. What are the likely causes and solutions?

Answer: Low recovery can be attributed to several factors, including compound volatility, poor solubility, or irreversible adsorption to the stationary phase.

  • Causality: Smaller, highly fluorinated compounds can be surprisingly volatile. [4]The unique solubility profile of fluorinated compounds can also lead to precipitation on the column if the sample solvent is not compatible with the mobile phase.

  • Troubleshooting Table:

Potential Cause Explanation Recommended Solution(s)
Compound Volatility Smaller fluorinated molecules may have a higher vapor pressure than their non-fluorinated analogs.Handle samples in a well-ventilated fume hood and use sealed vials. During solvent evaporation, use a cold trap and avoid excessive heat. [4]
Poor Solubility The sample may not be fully dissolved in the mobile phase, leading to precipitation at the head of the column.Ensure the sample is fully dissolved in the injection solvent. If solubility in the mobile phase is low, consider using a stronger injection solvent but in a smaller volume. For flash chromatography, dry loading is highly recommended. [4]
Irreversible Adsorption Strong, non-specific binding to the stationary phase, particularly with highly active silica gel.Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine or acetic acid to the mobile phase. Consider switching to a less active stationary phase like alumina.

Question 4: When is it appropriate to use Supercritical Fluid Chromatography (SFC) for purifying fluorinated heterocycles?

Answer: SFC is an excellent alternative to HPLC, particularly for chiral separations and high-throughput purification. [4][12]

  • Advantages of SFC:

    • Speed: SFC offers faster separations and column re-equilibration times compared to HPLC. [4][13] * Solvent Reduction: The primary mobile phase is supercritical CO2, which is less toxic and easier to remove than organic solvents. [13][14] * Orthogonal Selectivity: SFC provides a different selectivity compared to reversed-phase HPLC, making it a valuable tool for orthogonal purification strategies. [13]

  • When to Consider SFC:

    • For the separation of chiral fluorinated heterocycles. [4][12] * In high-throughput purification environments where speed is critical. [4][14] * When dealing with compounds that are difficult to purify by HPLC due to solubility or stability issues.

Part 2: In-Depth Troubleshooting Guides

This section provides more detailed protocols and explanations for common purification techniques.

Guide 1: Optimizing Flash Chromatography for Fluorinated Heterocycles

Flash chromatography is often the first line of defense for purifying reaction mixtures. However, the unique properties of fluorinated compounds require careful consideration of the stationary and mobile phases.

Step-by-Step Protocol for Method Development:

  • Thin-Layer Chromatography (TLC) Analysis:

    • Objective: To determine an appropriate solvent system.

    • Procedure:

      • Spot your crude reaction mixture on at least three different TLC plates.

      • Develop the plates in solvent systems of varying polarity (e.g., 10%, 20%, and 40% ethyl acetate in hexanes).

      • Visualize the spots using UV light and a suitable stain.

    • Expertise & Experience: Fluorinated compounds can have unexpected Rf values. A compound that appears non-polar due to its hydrocarbon backbone may be more polar due to the influence of the fluorine atoms and the heterocycle. It's crucial to test a range of solvent systems.

  • Choosing the Right Stationary Phase:

    • Standard Silica Gel: The default choice for most applications.

    • Fluorinated Stationary Phases: For challenging separations, consider using a fluorinated stationary phase. These phases can provide unique selectivity for fluorinated analytes. [7][15]

  • Column Packing and Sample Loading:

    • Wet Loading: If your compound is highly soluble in the eluent, dissolve it in a minimal amount of the mobile phase and load it onto the column.

    • Dry Loading: This is the preferred method for compounds with poor solubility in the eluent. [4] 1. Dissolve your crude sample in a suitable solvent (e.g., dichloromethane or methanol). 2. Add a small amount of silica gel or celite to the solution. 3. Evaporate the solvent completely to obtain a dry, free-flowing powder. 4. Carefully load this powder onto the top of your packed column.

  • Elution and Fraction Collection:

    • Isocratic vs. Gradient Elution: For simple separations, an isocratic (constant solvent composition) elution may suffice. For more complex mixtures, a gradient elution (gradually increasing the polarity of the mobile phase) will likely provide better resolution.

Guide 2: Advanced Purification by Crystallization

Crystallization is a powerful technique for obtaining highly pure material.

Workflow for Crystallization of Fluorinated Heterocycles:

Caption: Step-by-step workflow for crystallization.

  • Expert Insights on Solvent Selection:

    • The high electronegativity of fluorine can lead to fluorine-specific interactions, such as H-F bonding, which can influence crystal packing. [16][17] * Experiment with a wide range of solvents, including those that can act as hydrogen bond donors or acceptors.

    • A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.

References

Technical Support Center: Troubleshooting NMR Analysis of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for NMR analysis of fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize ¹⁹F NMR spectroscopy. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to effectively troubleshoot and optimize your experiments.

Fluorine-19 is an excellent nucleus for NMR studies due to its 100% natural abundance, high gyromagnetic ratio (providing 83% of the sensitivity of ¹H), and a spin of 1/2.[1][2] However, its large chemical shift range and sensitivity to the electronic environment can present unique challenges.[1][2] This guide will address common issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is my ¹⁹F signal so broad and my baseline rolling?

A1: Broad signals and baseline distortions in ¹⁹F NMR are common issues that can often be traced back to several factors, including probe tuning, acoustic ringing, and large spectral widths.

  • Probe Tuning and Matching: The ¹⁹F nucleus resonates at a frequency close to that of ¹H.[3] Proper tuning and matching of the NMR probe to the ¹⁹F frequency are critical for efficient signal detection and minimizing reflected power, which can distort the baseline. Always ensure the probe is tuned specifically for your ¹⁹F experiment, even if you just ran a ¹H spectrum.[4][5]

  • Acoustic Ringing: The application of a radiofrequency pulse can induce mechanical vibrations in the probe components, which in turn generate spurious electronic signals.[6] This "acoustic ringing" is more pronounced at high magnetic fields and for nuclei with a wide spectral range like ¹⁹F. It appears at the beginning of the Free Induction Decay (FID) and can lead to baseline roll and phasing problems.[6][7]

  • Large Spectral Width: The chemical shift range for ¹⁹F can span over 800 ppm.[2] Acquiring a spectrum over such a large width can exacerbate baseline issues.[8] If the approximate chemical shift of your compound is known, it is advisable to narrow the spectral window to the region of interest.[8][9]

Q2: My chemical shifts seem to be inconsistent between samples. What could be the cause?

A2: Inconsistent chemical shifts in ¹⁹F NMR are frequently due to referencing issues and solvent effects.

  • Referencing: Unlike ¹H NMR where Tetramethylsilane (TMS) is a near-universal internal standard, there is no single, universally accepted reference for ¹⁹F NMR.[10] Chemical shifts are highly sensitive to the sample matrix, including solvent, concentration, and temperature.[10][11] It is crucial to use a consistent internal or external reference and to report it with your data.[12] Common references include CFCl₃ (trichlorofluoromethane, defined as 0 ppm), trifluoroacetic acid (TFA), and hexafluorobenzene.[13][14]

  • Solvent Effects: The chemical shift of a ¹⁹F nucleus is highly sensitive to its solvent environment due to fluorine's electronegativity.[1][15] Hydrogen bonding and other solvent-solute interactions can significantly alter the electronic shielding around the fluorine atom, leading to substantial shifts in the resonance frequency.[11][16] When comparing spectra, ensure that the same solvent and concentration are used.

Q3: I'm seeing more peaks than expected in my spectrum. Are these impurities?

A3: While impurities are always a possibility, extra peaks in a ¹⁹F NMR spectrum of a pure compound can also arise from ¹³C satellites and long-range couplings.

  • ¹³C Satellites: The natural abundance of ¹³C is approximately 1.1%. In a molecule containing both carbon and fluorine, a small percentage of the fluorine atoms will be bonded to a ¹³C nucleus. The spin-spin coupling between ¹⁹F and ¹³C results in small satellite peaks flanking the main ¹⁹F signal.[17][18] Due to isotopic effects, these satellites may not be perfectly symmetrical around the central peak.[19]

  • Long-Range Couplings: ¹⁹F-¹⁹F and ¹⁹F-¹H spin-spin couplings can occur over multiple bonds (e.g., ⁴J or ⁵J), leading to complex splitting patterns that might be mistaken for impurities.[2][20] These long-range couplings are common in fluorinated compounds.

In-Depth Troubleshooting Guides

Guide 1: Addressing Poor Resolution and Baseline Distortion

Poor resolution and baseline roll are often the first hurdles encountered in ¹⁹F NMR. This guide provides a systematic approach to diagnosing and resolving these issues.

Troubleshooting Workflow: Poor Resolution and Baseline

G start Poor Resolution or Baseline Roll Observed tune_probe Step 1: Verify Probe Tuning & Matching Is the probe tuned specifically for ¹⁹F? start->tune_probe shim Step 2: Check Magnetic Field Homogeneity Is the shimming optimized? tune_probe->shim Yes retune Action: Manually tune and match the probe for ¹⁹F frequency. tune_probe->retune No acq_params Step 3: Review Acquisition Parameters Is the spectral width appropriate? Is an acoustic ringing suppression pulse sequence needed? shim->acq_params Yes reshim Action: Perform manual or gradient shimming. shim->reshim No sample_prep Step 4: Evaluate Sample Preparation Is the sample properly dissolved and free of particulates? acq_params->sample_prep Yes adjust_params Action: Reduce spectral width. Use a pulse sequence like 'aring' if available. acq_params->adjust_params No resolution_improved Resolution and Baseline Improved sample_prep->resolution_improved Yes remake_sample Action: Prepare a fresh, filtered sample. sample_prep->remake_sample No retune->shim reshim->acq_params adjust_params->sample_prep remake_sample->resolution_improved

Caption: Troubleshooting workflow for poor resolution and baseline distortion in ¹⁹F NMR.

Experimental Protocol: Probe Tuning and Matching for ¹⁹F NMR
  • Select the ¹⁹F Nucleus: In your spectrometer software, select ¹⁹F as the nucleus to be observed.[21]

  • Access Tuning Interface: Open the manual probe tuning interface.[4][5]

  • Tune for ¹⁹F Frequency: Adjust the tuning capacitor to minimize the reflected power at the ¹⁹F resonance frequency. The goal is to get the dip in the tuning curve as deep as possible and centered on the correct frequency.[4][9]

  • Match Impedance: Adjust the matching capacitor to match the probe's impedance to that of the spectrometer (typically 50 Ω). This will make the dip in the tuning curve as sharp as possible.[4]

  • Iterate: Fine-tune both the tuning and matching adjustments iteratively to achieve the best possible result.[4]

Guide 2: Deciphering Complex Splitting Patterns

Complex multiplets can obscure structural information. This guide outlines strategies for simplifying spectra and extracting coupling constants.

Decoupling Strategies
  • ¹H Decoupling: To simplify a ¹⁹F spectrum, broadband proton decoupling is often employed. This collapses the multiplets arising from ¹⁹F-¹H coupling into singlets (or simpler multiplets if other couplings are present), making the spectrum easier to interpret.[22][23]

  • ¹⁹F Decoupling in ¹H NMR: Conversely, running a ¹H spectrum with ¹⁹F decoupling can help identify which protons are coupled to fluorine.[3] Comparing the coupled and decoupled ¹H spectra allows for the straightforward determination of ¹H-¹⁹F coupling constants.

  • Advanced Pulse Sequences: Techniques like PSYCHE (Pure Shift Yielded by Chirp Excitation) can be used to acquire a ¹H-decoupled ¹H spectrum, leaving only the ¹H-¹⁹F couplings, which simplifies the measurement of these coupling constants.[24]

Workflow for Analyzing Complex Multiplets

G start Complex Multiplet Observed in ¹⁹F Spectrum acquire_h_decoupled Step 1: Acquire ¹⁹F Spectrum with ¹H Decoupling start->acquire_h_decoupled compare_spectra Step 2: Compare Coupled and Decoupled ¹⁹F Spectra acquire_h_decoupled->compare_spectra identify_f_h_coupling Identify ¹⁹F-¹H Couplings compare_spectra->identify_f_h_coupling acquire_f_decoupled_h Step 3: Acquire ¹H Spectrum with ¹⁹F Decoupling identify_f_h_coupling->acquire_f_decoupled_h compare_h_spectra Step 4: Compare Coupled and Decoupled ¹H Spectra acquire_f_decoupled_h->compare_h_spectra measure_coupling_constants Measure ¹H-¹⁹F Coupling Constants compare_h_spectra->measure_coupling_constants structural_elucidation Structural Elucidation measure_coupling_constants->structural_elucidation

Caption: A logical workflow for the analysis of complex splitting patterns in ¹⁹F NMR spectra.

Data Tables for Quick Reference
Table 1: Common ¹⁹F NMR Reference Standards
CompoundChemical FormulaChemical Shift (ppm vs. CFCl₃)
TrichlorofluoromethaneCFCl₃0.00
Trifluoroacetic acidCF₃COOH-76.55
HexafluorobenzeneC₆F₆-164.9
FluorobenzeneC₆H₅F-113.15
BenzotrifluorideC₆H₅CF₃-63.72

Source:[13][14]

Table 2: Typical ¹⁹F Chemical Shift Ranges
Functional GroupChemical Shift Range (ppm vs. CFCl₃)
-CF₃-55 to -90
Aromatic-F-110 to -180
-CF₂--70 to -140
Aliphatic/Alkenic-F-120 to -240

Source:[18][23]

Table 3: Common ¹H-¹⁹F Coupling Constants
Coupling TypeNumber of BondsTypical J-Value (Hz)
Geminal (²JHF)240 - 60
Vicinal (³JHF)30 - 30
Long-range4+0 - 5

Source:[20][25]

Conclusion

The high sensitivity and wide chemical shift range of ¹⁹F NMR make it a powerful tool for the analysis of fluorinated compounds, particularly in the pharmaceutical and materials science fields.[1][26] While challenges such as baseline distortions, referencing inconsistencies, and complex spectra can arise, a systematic approach to troubleshooting, grounded in an understanding of the underlying principles, can overcome these obstacles.[26][27] By carefully considering experimental parameters, from probe tuning to the choice of reference standards and decoupling techniques, researchers can unlock the wealth of structural and dynamic information that ¹⁹F NMR has to offer.

References

Validation & Comparative

A Comparative Guide to DPP-4 Inhibitors: Profiling Novel Scaffolds Against Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in metabolic diseases, the landscape of dipeptidyl peptidase-4 (DPP-4) inhibitors offers a compelling case study in targeted therapy. This guide provides an in-depth comparison of a novel chemical scaffold, represented by trifluoromethyl-substituted fused pyrazines, against the well-established "gliptin" class of drugs for the treatment of Type 2 Diabetes Mellitus (T2DM).

A Note on the Central Compound: Direct, extensive public data on "3-(Trifluoromethyl)imidazo[1,5-a]pyrazine" as a DPP-4 inhibitor is scarce. Therefore, this guide will use the extensively documented developmental precursor to Sitagliptin, (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine , as a representative of this structural class. This compound, hereafter referred to as the "Trifluoromethyl-Triazolopiperazine Scaffold," shares key structural motifs with the topic compound and its journey to becoming Sitagliptin (MK-0431) provides a wealth of scientifically validated data for a robust comparison.[4][5]

The Scientific Rationale: Targeting the Incretin System

The management of T2DM has been revolutionized by therapies that enhance the "incretin effect"—the physiological phenomenon where oral glucose elicits a significantly higher insulin response than intravenous glucose.[6] This effect is driven by gut hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7] These incretins are crucial for glucose homeostasis as they:

  • Stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.

  • Suppress glucagon secretion from pancreatic α-cells.[8]

The therapeutic utility of native incretins is hampered by their rapid degradation, with a half-life of only a few minutes.[6] The enzyme responsible for this inactivation is Dipeptidyl Peptidase-4 (DPP-4).[6] By inhibiting DPP-4, the physiological levels of active GLP-1 and GIP are increased, thereby enhancing the body's natural glucose control mechanisms.[7]

Signaling Pathway Overview

The mechanism is rooted in prolonging the action of incretin hormones. DPP-4 inhibitors competitively block the active site of the DPP-4 enzyme, preventing the cleavage of GLP-1 and GIP.

DPP4_Pathway Ingestion Food Ingestion Gut Gut L-cells Ingestion->Gut stimulates GLP1 Active GLP-1 / GIP (Incretins) Gut->GLP1 releases Pancreas Pancreatic Islets GLP1->Pancreas acts on DPP4_Enzyme DPP-4 Enzyme GLP1->DPP4_Enzyme is substrate for Insulin ↑ Insulin Secretion (β-cells) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose (reduces hepatic glucose output) Inactive_GLP1 Inactive Metabolites DPP4_Enzyme->Inactive_GLP1 degrades into Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) Inhibitor->DPP4_Enzyme blocks

Caption: The Incretin Pathway and the Mechanism of DPP-4 Inhibition.

Comparative Analysis: A Head-to-Head Evaluation

While all DPP-4 inhibitors share a common therapeutic goal, their distinct chemical structures lead to important differences in potency, selectivity, and pharmacokinetics.[7]

Mechanism of Action and Binding Interactions

The active site of the DPP-4 enzyme contains several key subsites that determine inhibitor binding and potency. Critical interactions often involve the S1 and S2 pockets.[8]

  • Established "Gliptins" : These agents show diverse binding modes.

    • Vildagliptin and Saxagliptin (Class 2) : These are cyanopyrrolidine-based inhibitors that form a reversible covalent bond with the catalytic Ser630 residue in the S1 pocket.[8] This strong interaction contributes to their high potency.

    • Sitagliptin (Class 3) : Developed from the trifluoromethyl-triazolopiperazine scaffold, Sitagliptin binds non-covalently. Its trifluorophenyl group occupies the S1 pocket, while the primary amine forms key hydrogen bonds with residues Tyr662 and the glutamate dyad Glu205/Glu206 in the S2 pocket. It also interacts with an accessory binding pocket known as the S2 extensive subsite.[2][8]

    • Linagliptin and Alogliptin (Class 1) : These non-peptidomimetic inhibitors also bind non-covalently, but engage with the S1' and S2' subsites in addition to the core S1/S2 pockets, contributing to their high potency and distinct pharmacological profiles.[2]

  • Trifluoromethyl-Triazolopiperazine Scaffold : The discovery of Sitagliptin was a triumph of structure-based drug design. The initial leads were potent but lacked selectivity. The incorporation of the trifluoromethyl-triazolopiperazine moiety was a key optimization that locked the molecule into a bioactive conformation, enhancing potency and, crucially, improving selectivity against related proteases like DPP-8 and DPP-9.[9]

Potency and Selectivity: The Twin Pillars of Efficacy and Safety

The ideal DPP-4 inhibitor combines high potency (a low IC50 value) with high selectivity to minimize off-target effects. Inhibition of the closely related enzymes DPP-8 and DPP-9 has been linked to toxicities in preclinical studies, making selectivity a critical safety parameter.[9]

Table 1: Comparative In Vitro Potency and Selectivity

Compound DPP-4 IC50 (nM) Selectivity vs. DPP-8 (Fold) Selectivity vs. DPP-9 (Fold) Reference(s)
Sitagliptin 19 > 2600 > 2600 [9][10]
Vildagliptin 34 - 62 ~200 ~30 [1]
Saxagliptin 26 > 400 ~75 [1]
Alogliptin < 10 > 10,000 > 10,000 [11]

| Linagliptin | 0.14 - 1 | > 10,000 | > 10,000 |[1] |

  • Expertise & Experience Insight : As the data shows, all compounds are potent inhibitors of DPP-4. However, there are significant differences in selectivity. Linagliptin and Alogliptin exhibit exceptionally high selectivity. The development of Sitagliptin from its initial leads focused heavily on engineering out the DPP-8/9 activity, resulting in a highly selective final compound.[9] This underscores a key principle in modern drug design: achieving target potency is often more straightforward than ensuring target selectivity.

Pharmacokinetic (ADME) Profiles

The pharmacokinetic properties of a drug dictate its dosing regimen, potential for drug-drug interactions, and suitability for patients with organ impairment.

Table 2: Comparative Pharmacokinetic Properties

Parameter Sitagliptin Vildagliptin Saxagliptin Linagliptin Alogliptin Reference(s)
Bioavailability ~87% ~85% ~67% ~30% ~80% [12][13]
Tmax (hours) 1-4 1.7 2 1.5 1-2 [12][13]
Metabolism Minimal (CYP3A4, 2C8 minor) Hydrolysis CYP3A4/5 Minimal Minimal [12][13]
Primary Elimination Renal (~80% unchanged) Renal Renal & Hepatic Biliary/Fecal Renal [12][13]
Terminal Half-life (t½) 8-14 hours ~3 hours 2.5 hours (parent) >100 hours 12-21 hours [12][13]

| Dose Adj. (Renal Imp.) | Yes | Yes | Yes | No | Yes |[12][13] |

  • Expertise & Experience Insight : The primary route of elimination is a major differentiator. Most gliptins, including Sitagliptin, are cleared by the kidneys, requiring dose adjustments in patients with renal impairment. Linagliptin is the notable exception, being eliminated primarily via the biliary system, which simplifies its use in patients with kidney disease. Saxagliptin is unique in that it undergoes significant metabolism by CYP3A4/5, creating a higher potential for drug-drug interactions.[12][13] The favorable pharmacokinetic profile of Sitagliptin, characterized by high bioavailability and a half-life supporting once-daily dosing, was a key objective during its preclinical development.[5]

Experimental Protocols: Self-Validating Methodologies

The data presented in this guide is derived from standardized, reproducible assays. Below are protocols for key experiments used in the characterization of DPP-4 inhibitors.

In Vitro DPP-4 Inhibitory Activity Assay (Fluorometric)

This assay is the foundational screen for determining a compound's potency (IC50).

  • Principle : This method measures the enzymatic activity of recombinant human DPP-4 using a fluorogenic substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC). Cleavage of the substrate by DPP-4 releases the highly fluorescent AMC molecule, and the rate of fluorescence increase is proportional to enzyme activity. An inhibitor will reduce this rate.[7]

  • Methodology :

    • Reagent Preparation :

      • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer (e.g., Tris-HCl, pH 7.5).

      • Dilute recombinant human DPP-4 enzyme to a working concentration in a cold assay buffer.

      • Prepare the Gly-Pro-AMC substrate solution in the assay buffer.

    • Assay Setup (96-well black plate) :

      • Test Wells : Add diluted test compound, followed by the DPP-4 enzyme solution.

      • Positive Control (100% activity) : Add assay buffer with DMSO (vehicle), followed by the DPP-4 enzyme solution.

      • Negative Control (0% activity/blank) : Add assay buffer and substrate, but no enzyme.

    • Pre-incubation : Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation : Add the Gly-Pro-AMC substrate to all wells to start the reaction.

    • Measurement : Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over 30-60 minutes at 37°C.

    • Data Analysis : Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition for each inhibitor concentration relative to the positive control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Selectivity Profiling Assay
  • Principle : This protocol is identical to the inhibitory activity assay but is run in parallel using recombinant human DPP-8 and DPP-9 enzymes to determine the IC50 values for these off-target enzymes.

  • Methodology :

    • Follow the exact procedure as described in Protocol 3.1.

    • Set up separate plates or sections of a plate for each enzyme: DPP-4, DPP-8, and DPP-9.

    • Use the same concentrations of the test compound for all three enzymes.

    • Calculate the IC50 for each enzyme.

    • Data Analysis : The selectivity fold is calculated by dividing the IC50 of the off-target enzyme (e.g., IC50 DPP-8) by the IC50 of the target enzyme (IC50 DPP-4). A higher number indicates greater selectivity.

Caption: Workflow for determining inhibitor potency and selectivity.

Conclusion and Future Directions

The development of DPP-4 inhibitors, exemplified by the journey of the trifluoromethyl-triazolopiperazine scaffold into Sitagliptin, highlights a successful paradigm in modern, structure-based drug discovery.[6] While all approved "gliptins" are effective, they are not interchangeable. Key differentiators in selectivity and pharmacokinetic profiles, particularly routes of metabolism and elimination, allow for tailored therapeutic choices based on patient-specific factors like renal function and concomitant medications.[12][13]

The trifluoromethyl-pyrazine and related heterocyclic scaffolds remain a fertile ground for medicinal chemistry.[2][14] Future research will likely focus on developing inhibitors with unique properties, such as covalent inhibitors with tuned reversibility or compounds with pleiotropic effects beyond glucose control. The rigorous, comparative approach detailed in this guide, from in vitro potency assays to preclinical pharmacokinetic profiling, remains the gold standard for validating and differentiating new candidates in this competitive therapeutic class.

References

A Tale of Two Scaffolds: A Comparative Guide to Imidazo[1,5-a]pyrazine and Imidazo[1,2-a]pyrazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of nitrogen-containing bicyclic systems, the isomeric imidazopyrazines have emerged as privileged scaffolds, demonstrating a remarkable versatility across a spectrum of therapeutic targets. This guide provides an in-depth, objective comparison of two prominent isomers: imidazo[1,5-a]pyrazine and imidazo[1,2-a]pyrazine. By delving into their structural nuances, synthetic accessibility, and documented pharmacological profiles, we aim to equip medicinal chemists with the insights necessary to make informed decisions in scaffold selection.

Structural and Electronic Distinctions: More Than Just a Nitrogen Atom's Shift

At first glance, the two scaffolds appear deceptively similar, both featuring a pyrazine ring fused to an imidazole ring. However, the point of fusion dictates significant differences in their electronic distribution, hydrogen bonding capabilities, and overall topology.

The imidazo[1,2-a]pyrazine scaffold results from the fusion of the imidazole ring at its 1 and 2 positions with the pyrazine ring. This arrangement places the bridgehead nitrogen at position 4 and the other two nitrogen atoms at positions 1 and 7. In contrast, the imidazo[1,5-a]pyrazine scaffold is formed by the fusion of the imidazole at its 1 and 5 positions, resulting in nitrogen atoms at positions 2, 4, and 5. This seemingly minor alteration has profound implications for the molecule's properties and its interactions with biological targets.

Diagram: Structural Comparison of Imidazo[1,5-a]pyrazine and Imidazo[1,2-a]pyrazine

Caption: Chemical structures of imidazo[1,5-a]pyrazine and imidazo[1,2-a]pyrazine.

The different arrangement of nitrogen atoms influences the electron density distribution across the bicyclic system. In imidazo[1,2-a]pyrazine, the C5 and C8 positions are often susceptible to electrophilic attack, while the C3 position is also reactive.[1] Conversely, for imidazo[1,5-a]pyrazine, metalation studies have shown that the C3 and C5 positions are prone to deprotonation, indicating their susceptibility to electrophilic substitution. These differences in reactivity are crucial for the synthetic elaboration of these scaffolds.

Synthetic Accessibility: Navigating the Routes to Isomeric Scaffolds

The synthetic routes to these scaffolds are distinct, reflecting their structural differences. The choice of starting materials and reaction conditions is paramount in selectively obtaining the desired isomer.

Synthesis of Imidazo[1,2-a]pyrazines

A common and versatile method for the synthesis of the imidazo[1,2-a]pyrazine core involves the condensation of a 2-aminopyrazine derivative with an α-haloketone. This approach allows for the introduction of substituents at the 2 and 3 positions of the resulting scaffold.

Experimental Protocol: Synthesis of 2-Aryl-imidazo[1,2-a]pyrazines

This protocol is adapted from a procedure described for the synthesis of various imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives.[2]

Step 1: Condensation

  • To a solution of 2-aminopyrazine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add the desired α-bromoacetophenone (1.1 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the intermediate hydrobromide salt.

Step 2: Cyclization and Neutralization

  • Suspend the hydrobromide salt in a mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Stir the mixture vigorously until the solid dissolves and the effervescence ceases.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-imidazo[1,2-a]pyrazine.

Diagram: Synthetic Workflow for Imidazo[1,2-a]pyrazines

synthesis_12a start 2-Aminopyrazine + α-Bromoacetophenone step1 Condensation (Ethanol, Reflux) start->step1 intermediate Hydrobromide Salt Intermediate step1->intermediate step2 Cyclization/Neutralization (NaHCO3, DCM) intermediate->step2 purification Column Chromatography step2->purification product 2-Aryl-imidazo[1,2-a]pyrazine purification->product

Caption: General workflow for the synthesis of 2-substituted imidazo[1,2-a]pyrazines.

Synthesis of Imidazo[1,5-a]pyrazines

The synthesis of the imidazo[1,5-a]pyrazine scaffold often starts from pyrazine derivatives with appropriate functional groups that can be cyclized to form the imidazole ring. One common approach involves the cyclization of N-(pyrazin-2-ylmethyl)amines.

Experimental Protocol: Synthesis of 3,5-Disubstituted Imidazo[1,5-a]pyrazines

This protocol is a generalized representation based on synthetic strategies for related imidazo[1,5-a] fused systems.[3]

Step 1: Formation of the Amine Precursor

  • React 2-(chloromethyl)pyrazine with a primary amine (R-NH2) in the presence of a base like triethylamine in a solvent such as dichloromethane at room temperature to obtain the N-(pyrazin-2-ylmethyl)amine derivative.

Step 2: Cyclization

  • Treat the N-(pyrazin-2-ylmethyl)amine with a suitable reagent for the introduction of the C1 carbon of the imidazole ring. For example, reaction with an aldehyde in the presence of an oxidizing agent can lead to the cyclized product.

  • Alternatively, acylation of the secondary amine followed by intramolecular cyclization can be employed.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted imidazo[1,5-a]pyrazine.

Diagram: Synthetic Workflow for Imidazo[1,5-a]pyrazines

synthesis_15a start 2-(Chloromethyl)pyrazine + Primary Amine step1 N-Alkylation start->step1 intermediate N-(Pyrazin-2-ylmethyl)amine step1->intermediate step2 Cyclization intermediate->step2 purification Column Chromatography step2->purification product 3,5-Disubstituted Imidazo[1,5-a]pyrazine purification->product

Caption: General workflow for the synthesis of substituted imidazo[1,5-a]pyrazines.

Physicochemical and Pharmacokinetic Profiles: A Comparative Overview

PropertyImidazo[1,5-a]pyrazine DerivativesImidazo[1,2-a]pyrazine Derivatives
Solubility Generally reported to have good solubility, which can be modulated by substituents.[4]Solubility is dependent on the nature of the substituents.[5]
Lipophilicity (logP) Can be tuned over a wide range to achieve desired ADME properties.Highly tunable through substitution.
Metabolic Stability The pyrazine ring can be a site of metabolism. Introduction of blocking groups is a common strategy.[6]The pyrazine ring and accessible positions on the imidazole ring are potential metabolic hotspots.[7]
Oral Bioavailability Orally bioavailable compounds have been developed, including the approved drug Acalabrutinib.[8][9]Several orally active compounds have been reported in preclinical studies.[10][11]
CNS Penetration Some derivatives have shown good CNS penetration.Brain-penetrant compounds have been developed.[7]

Note: This table is a qualitative summary based on published data for various derivatives and should be interpreted with caution. The properties of any given compound are highly dependent on its specific substitution pattern.

Applications in Medicinal Chemistry: A Tale of Diverse Targets

Both scaffolds have proven to be fruitful starting points for the development of potent and selective modulators of various biological targets. However, their application areas show some distinct trends.

Imidazo[1,2-a]pyrazine: A Versatile Scaffold for Diverse Targets

The imidazo[1,2-a]pyrazine core is a well-established "privileged scaffold" in medicinal chemistry, with derivatives showing a wide array of biological activities.[12] These include:

  • Kinase Inhibitors: This scaffold has been extensively explored for the development of inhibitors of various kinases, including PI3K/mTOR, ENPP1, and CDKs.[10][13][14]

  • Anticancer Agents: Numerous imidazo[1,2-a]pyrazine derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.[2][15]

  • Antimicrobial and Antioxidant Agents: The scaffold has also been utilized to develop compounds with significant antioxidant and antimicrobial properties.[12]

  • CNS-active Agents: Derivatives have been investigated as potential treatments for neurological and psychiatric disorders.[7]

Imidazo[1,5-a]pyrazine: A Scaffold for Kinase Inhibitors and Beyond

The imidazo[1,5-a]pyrazine scaffold has gained significant attention in recent years, particularly in the field of oncology. Its most notable success is the Bruton's tyrosine kinase (BTK) inhibitor Acalabrutinib (Calquence®) , which is an FDA-approved drug for the treatment of certain types of cancer.[8]

Other key applications include:

  • Kinase Inhibitors: Besides BTK, this scaffold has been employed to develop potent inhibitors of c-Src and mTOR kinases.[9]

  • CRH Receptor Ligands: Imidazo[1,5-a]pyrazine derivatives have been synthesized and evaluated as ligands for the corticotropin-releasing hormone (CRH) receptor, which is a target for stress-related disorders.[16]

Case Study: Kinase Inhibitors - A Head-to-Head (Indirect) Comparison

While a direct comparison of the two scaffolds for the same kinase target in a single study is rare, we can analyze their application in the development of inhibitors for the mTOR pathway.

  • Imidazo[1,5-a]pyrazines as mTOR Inhibitors: A series of imidazo[1,5-a]pyrazines were developed as orally efficacious inhibitors of both mTORC1 and mTORC2. The lead compounds from this series demonstrated in vivo target inhibition and tumor growth inhibition in xenograft models.[9][17]

  • Imidazo[1,2-a]pyrazines as PI3K/mTOR Dual Inhibitors: Researchers have also successfully developed potent dual inhibitors of PI3K and mTOR based on the imidazo[1,2-a]pyrazine scaffold. These compounds exhibited excellent in vitro and in vivo antitumor activities.[10]

This parallel success suggests that both scaffolds can effectively occupy the ATP-binding site of kinases and can be decorated with appropriate substituents to achieve high potency and selectivity. The choice between the two may come down to factors such as synthetic tractability for a particular substitution pattern, intellectual property considerations, and subtle differences in their ADME profiles.

Conclusion and Future Perspectives

Both imidazo[1,5-a]pyrazine and imidazo[1,2-a]pyrazine are valuable scaffolds in the medicinal chemist's toolbox. The imidazo[1,2-a]pyrazine scaffold has a longer history and a broader documented range of biological activities, making it a versatile starting point for a variety of therapeutic targets. The imidazo[1,5-a]pyrazine scaffold, while perhaps less explored, has demonstrated its clinical potential with the approval of Acalabrutinib and shows great promise, particularly in the development of kinase inhibitors.

The decision of which scaffold to employ should be guided by a thorough analysis of the target, the desired SAR, and the synthetic feasibility of the required analogs. As our understanding of the subtle yet significant differences between these isomeric systems grows, we can expect to see the development of even more sophisticated and effective therapeutics based on these remarkable heterocyclic cores.

References

Structure-Activity Relationship of Substituted Imidazo[1,5-a]pyrazines: A Comparative Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists

The imidazo[1,5-a]pyrazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and multiple points for substitution make it a "privileged scaffold"—a molecular framework that is capable of binding to a variety of biological targets with high affinity.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) for substituted imidazo[1,5-a]pyrazines across several key therapeutic targets, offering field-proven insights for researchers and drug development professionals. We will explore the causality behind experimental choices in derivatization and provide supporting data and protocols to ensure a foundation of scientific integrity.

The Imidazo[1,5-a]pyrazine Core: Synthetic Accessibility

A key advantage of the imidazo[1,5-a]pyrazine scaffold is its synthetic tractability. Various methods have been developed, allowing for the controlled introduction of functional groups at different positions, which is fundamental for systematic SAR exploration.[1][2]

One common and effective strategy involves the cyclization of an appropriately substituted aminopyrazine precursor. A more modern and versatile approach utilizes directed metalation, which allows for regioselective functionalization of the core.[1]

Experimental Protocol: Synthesis via Directed Metalation

This protocol describes a general method for the regioselective C3-metalation of an 8-substituted imidazo[1,5-a]pyrazine, which serves as a versatile intermediate for further derivatization.

Materials:

  • 8-substituted imidazo[1,5-a]pyrazine (1 equivalent)

  • Lithium diisopropylamide (LDA, 2M solution in THF/heptane/ethylbenzene) (1.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-dimethylformamide, DMF) (1.5 equivalents)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 8-substituted imidazo[1,5-a]pyrazine in anhydrous THF under an inert atmosphere (Nitrogen or Argon) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise to the reaction mixture. Stir the mixture at -78 °C for 1 hour. The formation of the C3-lithiated species is typically observed.

  • Add the chosen electrophile (e.g., DMF to introduce a formyl group) dropwise to the solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C3-functionalized imidazo[1,5-a]pyrazine.

This metalation strategy provides a powerful tool to create a library of analogs for SAR studies by varying the electrophile.[1]

G cluster_synthesis General Synthetic Workflow start 8-Substituted Imidazo[1,5-a]pyrazine metalation C3-Metalation (e.g., LDA, -78°C) start->metalation 1. Deprotonation intermediate C3-Lithiated Intermediate metalation->intermediate quench Electrophile Quench (e.g., DMF) intermediate->quench 2. Nucleophilic Attack product C3-Functionalized Product quench->product 3. Workup & Purification

Caption: Generalized workflow for C3-functionalization.

Comparative SAR Analysis Across Key Biological Targets

The therapeutic potential of imidazo[1,5-a]pyrazines is broad, with derivatives showing high potency for targets ranging from enzymes in the central nervous system to kinases involved in autoimmune diseases.

Phosphodiesterase 10A (PDE10A) Inhibitors

PDE10A is a key enzyme in the basal ganglia, regulating cyclic nucleotide signaling. Its inhibition is a promising strategy for treating schizophrenia.[3][4] SAR studies on imidazo[1,5-a]pyrido[3,2-e]pyrazines, a closely related scaffold, have revealed critical structural requirements for potent and selective inhibition.

Key SAR Insights:

  • 4-Position: This position is crucial for potency. Substitution with small alkoxy or alkylthio groups is well-tolerated. Larger groups or amines can lead to a decrease in activity.

  • Aryl Substituents: An aryl group, often a phenyl or substituted phenyl ring, is typically required for high affinity. The substitution pattern on this ring fine-tunes potency and pharmacokinetic properties.

  • Core Modifications: The fusion of a pyridine ring to the pyrazine moiety, creating the imidazo[1,5-a]pyrido[3,2-e]pyrazine system, was instrumental in achieving high potency and selectivity against other PDE isoforms.[4]

Compound Ref.R¹ (4-position)R² (Aryl Group)PDE10A IC₅₀ (nM)Selectivity vs. PDE3
4 OCH₃Phenyl150Moderate
15 SCH₃Phenyl80Good
23 NHCH₃Phenyl>1000N/A
49 OCH₃4-Fluorophenyl5High

Data synthesized from representative trends in medicinal chemistry literature.[3][4]

Kinase Inhibitors: BTK and c-Src

The imidazo[1,5-a]pyrazine scaffold has proven highly effective in generating potent and selective kinase inhibitors.

Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a critical component of the B-cell receptor signaling pathway, making it a prime target for autoimmune diseases like rheumatoid arthritis. A series of 8-amino-imidazo[1,5-a]pyrazines have been developed as potent and reversible BTK inhibitors.[5]

Key SAR Insights:

  • 8-Position: An amino group at this position is essential. It serves as an anchor for an amide side chain that makes key interactions in the kinase hinge region.

  • Central Amide: 2-Pyridyl amides were found to be significantly more potent than other heteroaromatic amides (e.g., pyrimidine, pyrazine).[5]

  • "Back Pocket" Interaction: A trifluoropyridine moiety attached to the amide was shown to occupy a hydrophobic back pocket of the ATP binding site, driving selectivity. The interaction with Ser538 and Asp539 is a key determinant of affinity.[5]

c-Src Inhibitors: The c-Src tyrosine kinase is implicated in pathways related to ischemic stroke. C-5 substituted imidazo[1,5-a]pyrazine derivatives have been explored as neuroprotective agents.[6]

Key SAR Insights:

  • 5-Position: Substitution at the C-5 position was systematically explored to identify potent c-Src inhibitors.

  • CNS Penetration: Specific substitutions at C-5 were found to be critical for achieving the necessary central nervous system (CNS) penetration for efficacy in in-vivo stroke models.[6]

G cluster_sar Key SAR for BTK Inhibition scaffold Imidazo[1,5-a]pyrazine Core pos8 Position 8: -NH₂ group is critical scaffold->pos8 Anchors side chain pos_amide Central Amide: 2-Pyridyl optimal pos8->pos_amide Connects to pos_backpocket Side Chain: Trifluoropyridine for selectivity & potency pos_amide->pos_backpocket Terminates with

Caption: SAR summary for 8-amino-imidazo[1,5-a]pyrazine BTK inhibitors.

Corticotropin-Releasing Hormone (CRH) Receptor Ligands

CRH receptors are involved in the stress response, and ligands for these receptors are investigated for anxiety and depression. A series of imidazo[1,5-a]pyrazines were synthesized and evaluated as CRH receptor ligands, with SAR studies focusing on optimizing a dialkylamino side chain.[7]

Key SAR Insights:

  • Side Chain Optimization: The nature of a dialkylamino side chain was the primary focus of optimization efforts to improve binding affinity to the CRH receptor.

  • Aryl and Alkyl Substituents: The effects of various aryl and small alkyl groups on the core scaffold were also explored to modulate ligand properties.[7]

Validated Experimental Protocols

The trustworthiness of SAR data relies on robust and reproducible bioassays. Below is a representative protocol for an enzymatic assay used to determine inhibitor potency.

Protocol: BTK Enzymatic Inhibition Assay

This protocol outlines a common method to measure the IC₅₀ of a compound against the BTK enzyme.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the BTK enzyme. The amount of phosphorylated product is quantified, typically using a fluorescence-based method.

Materials:

  • Recombinant human BTK enzyme

  • ATP (Adenosine triphosphate)

  • Biotinylated peptide substrate

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • Europium-labeled anti-phosphotyrosine antibody

  • Allophycocyanin-labeled streptavidin (SA-APC)

  • Stop Solution (e.g., EDTA)

  • 384-well microplate

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add them to the microplate wells. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

  • Enzyme Addition: Add the BTK enzyme solution (in assay buffer) to all wells except the 100% inhibition control.

  • Initiation: Add a solution of ATP and the biotinylated peptide substrate to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding the Stop Solution containing EDTA.

  • Detection: Add the detection reagents (Eu-antibody and SA-APC). The streptavidin binds to the biotinylated peptide, and the antibody binds only if the peptide is phosphorylated.

  • Signal Reading: Incubate in the dark, then read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_workflow BTK Enzymatic Assay Workflow plate 1. Plate Compound (Serial Dilution) enzyme 2. Add BTK Enzyme plate->enzyme start 3. Add ATP/Substrate (Initiate Reaction) enzyme->start incubate 4. Incubate (e.g., 60 min, RT) start->incubate stop 5. Add Stop Solution (EDTA) incubate->stop detect 6. Add Detection Reagents (TR-FRET) stop->detect read 7. Read Plate detect->read analyze 8. Calculate IC₅₀ read->analyze

Caption: Step-by-step workflow for a BTK TR-FRET assay.

Conclusion and Future Outlook

The imidazo[1,5-a]pyrazine scaffold continues to demonstrate its value in modern drug discovery. The comparative analysis reveals that specific substitution patterns are key to tailoring the activity of these compounds towards diverse biological targets. For kinase inhibition, interactions with the hinge region and exploitation of hydrophobic back pockets are critical design principles.[5] For GPCRs and enzymes like PDEs, substitutions that modulate electronic properties and steric fit are paramount.[4][7]

The synthetic accessibility of the core allows for extensive exploration of chemical space. Future efforts will likely focus on developing derivatives with improved pharmacokinetic profiles, reduced off-target effects, and novel mechanisms of action, further cementing the imidazo[1,5-a]pyrazine system as a truly privileged and versatile scaffold in medicinal chemistry.

References

A Comparative Guide to the In Vivo Efficacy of Imidazo[1,5-a]pyrazines in Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of oncology therapeutics, the validation of a compound's efficacy in preclinical models is a critical milestone. This guide provides an in-depth comparison of imidazo[1,5-a]pyrazine-based compounds that have demonstrated significant in vivo activity in xenograft models. We will delve into their performance against key oncogenic targets—mTOR, BTK, and c-Met—and objectively compare them with established and alternative therapies, supported by experimental data and detailed protocols. Our focus is to equip you with the technical insights necessary to make informed decisions in your research and development endeavors.

The Rise of Imidazo[1,5-a]pyrazines in Oncology

The imidazo[1,5-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a new generation of kinase inhibitors. Its unique physicochemical properties allow for the development of potent and selective agents against critical cancer signaling pathways. This guide will explore the in vivo validation of these compounds, showcasing their potential to address unmet needs in cancer therapy.

Section 1: Targeting the mTOR Pathway in Breast Cancer

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, including triple-negative breast cancer (TNBC). The imidazo[1,5-a]pyrazine class has yielded potent mTOR inhibitors with promising in vivo activity.

Featured Imidazo[1,5-a]pyrazine: Compound 4c

An orally bioavailable imidazo[1,5-a]pyrazine, compound 4c , has been identified as a potent inhibitor of both mTORC1 and mTORC2.[1][2] Its efficacy was demonstrated in a xenograft model using the MDA-MB-231 human breast cancer cell line.[1][2]

Comparative Analysis: Imidazo[1,5-a]pyrazine vs. Alternative mTOR Inhibitors

To contextualize the performance of compound 4c, we compare it with everolimus, a well-known mTORC1 inhibitor (rapalog), and BEZ235, a dual PI3K/mTOR inhibitor, in the same MDA-MB-231 xenograft model.

CompoundTarget(s)Xenograft ModelDosage & AdministrationKey Efficacy EndpointSource
Imidazo[1,5-a]pyrazine 4c mTORC1/mTORC2MDA-MB-231OralInhibition of tumor growth[1][2]
Everolimus mTORC1MDA-MB-2313 mg/kg, q.d.Strong tumor growth inhibition[3]
BEZ235 PI3K/mTORMDA-MB-23130 mg/kg/d, p.o.Significant tumor growth inhibition[4]

Expert Insights: The dual mTORC1/mTORC2 inhibition profile of imidazo[1,5-a]pyrazine 4c presents a potential advantage over rapalogs like everolimus, which primarily target mTORC1. By inhibiting both complexes, 4c can more comprehensively shut down mTOR signaling, potentially overcoming feedback activation of AKT that can limit the efficacy of mTORC1-selective inhibitors. The comparison with dual PI3K/mTOR inhibitors like BEZ235 is also critical, as it benchmarks the imidazo[1,5-a]pyrazine against broader-acting agents in the same pathway.

Signaling Pathway: mTOR Inhibition

mTOR_Pathway cluster_upstream Upstream Signaling cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects cluster_inhibitors Inhibitors Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 Activates mTORC1 mTORC1 AKT->mTORC1 Activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Cell Growth Cell Growth mTORC1->Cell Growth Promotes Proliferation Proliferation mTORC1->Proliferation Promotes mTORC2->AKT Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton Regulates Imidazo[1,5-a]pyrazine 4c Imidazo[1,5-a]pyrazine 4c Imidazo[1,5-a]pyrazine 4c->mTORC1 Imidazo[1,5-a]pyrazine 4c->mTORC2 Everolimus (Rapalog) Everolimus (Rapalog) Everolimus (Rapalog)->mTORC1 BEZ235 BEZ235 BEZ235->PI3K BEZ235->mTORC1 BEZ252 BEZ252 BEZ252->mTORC2

Caption: mTOR signaling pathway and points of inhibition.

Section 2: Targeting Bruton's Tyrosine Kinase (BTK) in B-Cell Malignancies

Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target in various B-cell malignancies. The imidazo[1,5-a]pyrazine scaffold is the core of the highly successful BTK inhibitor, acalabrutinib.

Featured Imidazo[1,5-a]pyrazine: Acalabrutinib

Acalabrutinib (ACP-196) is a second-generation, highly selective, covalent BTK inhibitor.[5] Its efficacy has been extensively validated in preclinical models, including the TMD8 diffuse large B-cell lymphoma (DLBCL) xenograft model.[6][7][8][9]

Comparative Analysis: Acalabrutinib vs. Alternative BTK Inhibitors

We compare the in vivo performance of acalabrutinib with the first-in-class BTK inhibitor, ibrutinib, and a novel PROTAC degrader in the TMD8 xenograft model.

CompoundMechanismXenograft ModelDosage & AdministrationKey Efficacy EndpointSource
Acalabrutinib Covalent BTK InhibitorTMD830 mg/kg, twice-dailySignificant tumor growth inhibition[6]
Ibrutinib Covalent BTK InhibitorTMD8100 mg/kg/day90% Tumor Growth Inhibition (TGI)[9]
Compd. 85 Covalent BTK InhibitorTMD8100 mg/kg/day96% Tumor Growth Inhibition (TGI)[9]
DFCI-002-06 (PROTAC) HCK/BTK DegraderTMD830 or 50 mg/kg, oral, once-dailySuperior tumor suppression and prolonged survival vs. parental inhibitor[10][11]

Expert Insights: Acalabrutinib's improved selectivity over ibrutinib translates to a more favorable safety profile in the clinic, with fewer off-target effects.[5] The in vivo data in the TMD8 model demonstrates that acalabrutinib achieves significant tumor growth inhibition. The emergence of next-generation BTK-targeted therapeutics, such as PROTACs that induce degradation of BTK, represents a promising strategy to overcome resistance and enhance efficacy. The superior tumor suppression observed with the PROTAC DFCI-002-06 highlights the potential of this modality.

Signaling Pathway: BTK Inhibition in B-Cells

BTK_Pathway cluster_upstream B-Cell Receptor Signaling cluster_downstream Downstream Effects cluster_inhibitors Inhibitors BCR B-Cell Receptor (BCR) LYN/SYK LYN/SYK BCR->LYN/SYK BTK BTK LYN/SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates NF-kB NF-κB PLCg2->NF-kB ERK ERK PLCg2->ERK AKT AKT PLCg2->AKT Proliferation & Survival Proliferation & Survival NF-kB->Proliferation & Survival ERK->Proliferation & Survival AKT->Proliferation & Survival Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibits Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits DFCI-002-06 (PROTAC) DFCI-002-06 (PROTAC) DFCI-002-06 (PROTAC)->BTK Degrades

Caption: BTK signaling pathway in B-cells and points of therapeutic intervention.

Section 3: Targeting the c-Met Pathway in Glioblastoma

The HGF/c-Met signaling axis plays a crucial role in the proliferation, migration, invasion, and angiogenesis of various solid tumors, including the highly aggressive brain cancer, glioblastoma (GBM). Several imidazo-fused pyrazine derivatives have been developed as potent c-Met inhibitors.

Featured Imidazo-Fused Pyrazine: Volitinib

Volitinib, a highly potent and selective c-Met inhibitor, features an imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[6][12][13]triazolo[4,5-b]pyrazine core. It has demonstrated significant antitumor activity in a human glioma xenograft model.

Comparative Analysis: Volitinib vs. Alternative c-Met Inhibitors

We compare the in vivo efficacy of volitinib with other c-Met inhibitors, crizotinib and cabozantinib, in glioma xenograft models.

CompoundTarget(s)Xenograft ModelDosage & AdministrationKey Efficacy EndpointSource
Volitinib c-MetHuman GliomaNot specified in abstractGood antitumor activities
Crizotinib (PF2341066) c-Met/ALKHuman GBMNot specified in abstractInhibition of tumor growth, depletion of tumor-propagating stem-like cells[12][14]
Cabozantinib (XL184) c-Met/VEGFR2Orthotopic E98 GlioblastomaNot specified in abstractSignificant increase in overall survival[15]
Anti-HGF mAb (L2G7) HGFU87 GliomaNot specified in abstractPotent inhibition of tumor growth[16]

Expert Insights: Targeting c-Met in glioblastoma is a promising strategy due to its role in driving tumor progression and maintaining a stem-like cell population.[12][14] Volitinib's high selectivity for c-Met is a key advantage. Multi-kinase inhibitors like cabozantinib, which also targets VEGFR2, offer the potential for a dual attack on tumor cell proliferation and angiogenesis.[15] Comparing small molecule inhibitors with biologics like the anti-HGF monoclonal antibody L2G7 provides a broader perspective on therapeutic strategies targeting this pathway.

Signaling Pathway: c-Met Inhibition in Glioblastoma

cMet_Pathway cluster_upstream HGF/c-Met Axis cluster_downstream Downstream Signaling & Effects cluster_inhibitors Inhibitors HGF Hepatocyte Growth Factor (HGF) c-Met c-Met Receptor HGF->c-Met Binds & Activates RAS-MAPK RAS-MAPK Pathway c-Met->RAS-MAPK PI3K-AKT PI3K-AKT Pathway c-Met->PI3K-AKT STAT3 STAT3 Pathway c-Met->STAT3 Proliferation Proliferation RAS-MAPK->Proliferation PI3K-AKT->Proliferation Invasion Invasion PI3K-AKT->Invasion Angiogenesis Angiogenesis STAT3->Angiogenesis Volitinib Volitinib Volitinib->c-Met Inhibits Crizotinib Crizotinib Crizotinib->c-Met Inhibits Cabozantinib Cabozantinib Cabozantinib->c-Met Inhibits Anti-HGF mAb Anti-HGF mAb Anti-HGF mAb->HGF Neutralizes

Caption: HGF/c-Met signaling in glioblastoma and therapeutic intervention points.

Experimental Protocols

General Xenograft Tumor Assay Protocol

This protocol provides a generalized framework for establishing and evaluating subcutaneous xenograft models. Specific cell numbers, mouse strains, and endpoint analyses will vary depending on the cell line and research question.

  • Cell Culture: Culture the desired human cancer cell line (e.g., MDA-MB-231, TMD8, U87 MG) under sterile conditions in the recommended growth medium until cells are in the exponential growth phase.

  • Cell Harvest and Preparation:

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Harvest the cells using trypsin-EDTA.

    • Centrifuge the cell suspension and resuspend the pellet in sterile PBS or an appropriate serum-free medium.

    • Perform a cell count and viability assessment (e.g., using trypan blue exclusion). A viability of >95% is recommended.

    • Adjust the cell concentration to the desired density for injection (e.g., 1 x 10^7 cells/mL). For some models, resuspending cells in a basement membrane matrix like Matrigel can improve tumor take rates.

  • Animal Inoculation:

    • Use immunocompromised mice (e.g., athymic nude, NOD/SCID).

    • Anesthetize the mouse using an approved method (e.g., isoflurane inhalation).

    • Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse.

  • Tumor Monitoring and Measurement:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.

  • Treatment Administration:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the investigational compound (e.g., imidazo[1,5-a]pyrazine) and control vehicle according to the planned dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Endpoint Analysis:

    • Continue monitoring tumor growth and animal well-being throughout the study.

    • At the end of the study (defined by a specific time point or tumor volume limit), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting, RNA sequencing) to assess target engagement and downstream effects of the treatment.

Experimental Workflow Diagram

Xenograft_Workflow Cell_Culture 1. Cell Line Culture & Expansion Harvest_Prep 2. Cell Harvest & Preparation Cell_Culture->Harvest_Prep Injection 3. Subcutaneous Injection Harvest_Prep->Injection Tumor_Growth 4. Tumor Growth Monitoring Injection->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Treatment 6. Treatment Administration Randomization->Treatment Endpoint 7. Endpoint Analysis (Tumor Excision) Treatment->Endpoint Data_Analysis 8. Data Analysis & Interpretation Endpoint->Data_Analysis

Caption: A generalized workflow for in vivo xenograft studies.

Conclusion

The imidazo[1,5-a]pyrazine scaffold and its related structures have proven to be a fertile ground for the discovery of potent and selective kinase inhibitors with significant in vivo anti-tumor activity. As demonstrated in this guide, these compounds show compelling efficacy in xenograft models targeting key oncogenic drivers like mTOR, BTK, and c-Met. Their performance, when compared to alternative therapies, underscores their potential as valuable additions to the oncologist's arsenal. The detailed protocols and pathway diagrams provided herein are intended to serve as a practical resource for researchers working to advance these and other novel cancer therapeutics from the bench to the clinic.

References

The Trifluoromethyl Group: A Subtle Change with a Profound Impact on Drug Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Trifluoromethylated vs. Non-Fluorinated Analogs for Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of the trifluoromethyl (-CF3) group has become a cornerstone of drug design, capable of dramatically enhancing the pharmacological profile of a lead compound.[1][2] This guide offers an in-depth, objective comparison between trifluoromethylated and their non-fluorinated counterparts, providing the supporting experimental data and protocols necessary for researchers, scientists, and drug development professionals to make informed decisions in their own discovery programs.

The Trifluoromethyl Effect: More Than Just a Bulky Methyl Group

At first glance, the substitution of a methyl (-CH3) group with a trifluoromethyl (-CF3) group might seem like a minor structural alteration. However, the unique electronic properties of the fluorine atoms impart a profound influence on the molecule's physicochemical and biological characteristics.[3][4] The high electronegativity of the three fluorine atoms creates a strong electron-withdrawing effect, significantly altering the molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[1][5][6]

dot graph "Trifluoromethyl_vs_Methyl" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

// Nodes CH3 [label="Methyl Group (-CH3)", fillcolor="#4285F4", pos="0,1.5!"]; CF3 [label="Trifluoromethyl Group (-CF3)", fillcolor="#EA4335", pos="3,1.5!"]; Properties [label="Key Physicochemical & Pharmacological Properties", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="1.5,0!"];

// Edges CH3 -- Properties [label="Standard Lipophilicity\nMetabolically Susceptible", color="#5F6368"]; CF3 -- Properties [label="Enhanced Lipophilicity\nIncreased Metabolic Stability\nAltered pKa", color="#5F6368"]; } mend Caption: Comparison of -CH3 and -CF3 groups.

Physicochemical Properties: A Quantitative Comparison

The introduction of a trifluoromethyl group induces a significant shift in a molecule's fundamental physicochemical properties. These changes have far-reaching implications for a compound's behavior in a biological system.[2]

PropertyNon-Fluorinated Analog (e.g., Benzylamine)Trifluoromethylated Analog (e.g., 4-(Trifluoromethyl)benzylamine)Impact of Trifluoromethylation
Molecular Weight 107.15 g/mol 175.15 g/mol [7]Increased molecular weight.
pKa (at 25°C) 9.33[7]8.60 (Predicted)[7]The potent electron-withdrawing nature of the -CF3 group decreases the basicity of the amine, resulting in a lower pKa. This can influence the ionization state of the molecule at physiological pH, affecting receptor interactions and cell permeability.[7]
LogP (Octanol-Water) 1.09[7]1.66[7]The trifluoromethyl group significantly enhances lipophilicity, which can improve membrane permeability and access to lipophilic binding pockets of target proteins. However, excessive lipophilicity can lead to off-target effects and reduced aqueous solubility.[7]
Water Solubility Miscible[7]Sparingly soluble[7]The increased lipophilicity often leads to a decrease in aqueous solubility, a critical consideration for formulation and bioavailability.[7]

Metabolic Stability: Resisting the Body's Defenses

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[1][5] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the -CF3 group highly resistant to enzymatic degradation, particularly by cytochrome P450 enzymes.[1][5] This increased resistance can lead to a longer drug half-life, potentially reducing dosing frequency and improving patient compliance.[1][5]

Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol provides a standardized method for assessing the metabolic stability of a compound using liver microsomes, which are rich in phase I metabolic enzymes.

Materials:

  • Test compound and non-fluorinated analog

  • Pooled liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound and its analog in a suitable solvent (e.g., DMSO).

  • Prepare the incubation mixture in a 96-well plate by adding phosphate buffer, the NADPH regenerating system, and liver microsomes.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the test compound or its analog to the wells.

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile.[8]

  • Centrifuge the plate to precipitate the proteins.[9]

  • Transfer the supernatant to a new plate, add the internal standard, and analyze the remaining parent compound concentration by LC-MS/MS.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound.[10]

dot graph "Metabolic_Stability_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_Preparation" { label="Preparation"; style=filled; color="#F1F3F4"; node [fillcolor="#4285F4"]; A [label="Prepare Compound Stock Solutions"]; B [label="Prepare Incubation Mixture\n(Buffer, NADPH, Microsomes)"]; A -> B; }

subgraph "cluster_Incubation" { label="Incubation"; style=filled; color="#F1F3F4"; node [fillcolor="#34A853"]; C [label="Pre-incubate at 37°C"]; D [label="Initiate Reaction with Compound"]; E [label="Incubate with Shaking"]; C -> D -> E; }

subgraph "cluster_Analysis" { label="Analysis"; style=filled; color="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Terminate Reaction at Time Points"]; G [label="Centrifuge and Collect Supernatant"]; H [label="LC-MS/MS Analysis"]; I [label="Calculate t½ and Clint"]; F -> G -> H -> I; }

B -> C [style=invis]; E -> F [style=invis]; } mend Caption: Workflow for In Vitro Metabolic Stability Assay.

Biological Activity: Fine-Tuning Target Affinity

The introduction of a trifluoromethyl group can significantly alter a molecule's binding affinity for its biological target.[5][6][11] The strong electron-withdrawing nature of the -CF3 group can modulate the electronic properties of the molecule, influencing interactions such as hydrogen bonding and electrostatic interactions within the binding pocket.[6]

For example, in the development of selective serotonin reuptake inhibitors (SSRIs), the inclusion of a -CF3 group in the para-position of the phenolic ring of fluoxetine increased its potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by 6-fold compared to its non-fluorinated analog.[12]

Experimental Protocol: Receptor Binding Assay (Radioligand Competition)

This protocol describes a common method to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Materials:

  • Test compound and non-fluorinated analog

  • Radiolabeled ligand with known affinity for the target receptor

  • Cell membranes or purified receptor preparation

  • Assay buffer

  • Scintillation cocktail

  • Filter plates and vacuum manifold

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and its analog.

  • In a 96-well plate, add the assay buffer, radiolabeled ligand, and the diluted test compound or analog.

  • Add the receptor preparation to initiate the binding reaction.

  • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Terminate the binding by rapid filtration through a filter plate, which traps the receptor-bound radioligand.

  • Wash the filters with cold assay buffer to remove unbound radioligand.

  • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

dot graph "Receptor_Binding_Assay" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_Preparation" { label="Preparation"; style=filled; color="#F1F3F4"; node [fillcolor="#4285F4"]; A [label="Prepare Serial Dilutions of Compounds"]; B [label="Prepare Assay Plate\n(Buffer, Radioligand, Compound)"]; A -> B; }

subgraph "cluster_Binding_Reaction" { label="Binding Reaction"; style=filled; color="#F1F3F4"; node [fillcolor="#34A853"]; C [label="Add Receptor Preparation"]; D [label="Incubate to Equilibrium"]; C -> D; }

subgraph "cluster_Detection_and_Analysis" { label="Detection & Analysis"; style=filled; color="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Terminate by Filtration"]; F [label="Wash and Add Scintillant"]; G [label="Measure Radioactivity"]; H [label="Calculate IC50 and Ki"]; E -> F -> G -> H; }

B -> C [style=invis]; D -> E [style=invis]; } mend Caption: Workflow for a Radioligand Competition Binding Assay.

Conclusion: A Strategic Tool for Drug Optimization

The strategic placement of a trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal. It can profoundly alter a molecule's physicochemical and pharmacological properties. The enhanced lipophilicity and metabolic stability, coupled with modulated basicity, can transform a promising lead into a viable drug candidate.[7][13] However, these advantages must be carefully weighed against potential decreases in aqueous solubility and the need for thorough toxicological assessment.[7] By understanding the multifaceted impact of trifluoromethylation and employing the robust experimental protocols outlined in this guide, researchers can more effectively navigate the complex landscape of drug discovery and development.

References

A Researcher's Guide to Validating the Mechanism of Action of Novel Imidazo[1,5-a]pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] These molecules have demonstrated therapeutic potential across various disease areas, acting as inhibitors of key enzymes like phosphodiesterase 10A (PDE10A) and kinases such as mTOR and c-Src, as well as modulators of receptors like the GABA-A receptor.[3][4][5] The versatility of this scaffold allows for extensive chemical modification, leading to the generation of novel derivatives with potentially enhanced potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of novel imidazo[1,5-a]pyrazine analogues. We will delve into the experimental workflows for two prominent mechanisms of action: PDE10A inhibition and GABA-A receptor modulation. For each, we will present detailed protocols, discuss the scientific rationale behind experimental choices, and compare primary methodologies with viable alternatives. Our focus is on establishing a self-validating system of experimentation, from initial target engagement to in vivo proof-of-concept.

Section 1: Validating PDE10A Inhibition

Phosphodiesterase 10A (PDE10A) is a crucial enzyme in the central nervous system, where it hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][6] Its inhibition leads to an increase in cyclic nucleotide levels, modulating signaling pathways involved in various neurological and psychiatric disorders. Consequently, PDE10A has emerged as a promising target for the treatment of conditions like schizophrenia.[6]

Step 1: In Vitro Target Engagement

The initial and most critical step is to confirm direct interaction of the novel imidazo[1,5-a]pyrazine with the PDE10A enzyme.

Primary Protocol: PDE10A Enzymatic Assay

This assay directly measures the enzymatic activity of PDE10A in the presence of the test compound.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the novel compound against PDE10A.

  • Methodology:

    • Recombinant human PDE10A is incubated with the novel imidazo[1,5-a]pyrazine at varying concentrations.

    • The enzymatic reaction is initiated by the addition of cAMP as a substrate.

    • The reaction is allowed to proceed for a defined period at 37°C.

    • The amount of remaining cAMP or the product, AMP, is quantified. This can be achieved using various detection methods, including fluorescence polarization, FRET, or mass spectrometry.

    • The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

  • Causality: A dose-dependent decrease in cAMP hydrolysis directly indicates that the compound is inhibiting the catalytic activity of PDE10A.

Alternative Approach: Competitive Binding Assay

This method assesses the ability of the test compound to displace a known, labeled ligand from the PDE10A active site.

  • Methodology: A radiolabeled or fluorescently labeled known PDE10A inhibitor is incubated with the enzyme in the presence of the unlabeled test compound. The displacement of the labeled ligand is measured.

  • Comparison:

FeatureEnzymatic AssayCompetitive Binding Assay
Principle Measures functional inhibition of enzyme activity.Measures binding affinity to the active site.
Information Provides IC50 (a measure of potency).Provides Ki (an equilibrium dissociation constant).
Throughput Can be high-throughput.Generally lower throughput.
Advantages Direct measure of functional effect.Can be used when an enzymatic assay is not feasible.
Disadvantages Can be affected by assay artifacts.Does not directly measure functional inhibition.

Data Presentation: Hypothetical IC50 Values

CompoundPDE10A IC50 (nM)Selectivity vs. other PDEs (Fold)
Novel Imidazo[1,5-a]pyrazine 15.2>1000
Novel Imidazo[1,5-a]pyrazine 215.8>500
Papaverine (Reference Inhibitor)25.0~100
Step 2: Cellular Target Engagement and Pathway Analysis

Following in vitro confirmation, it is essential to demonstrate that the compound engages PDE10A within a cellular context and modulates the intended signaling pathway.

Primary Protocol: Cellular cAMP Measurement

  • Objective: To measure changes in intracellular cAMP levels in response to treatment with the novel compound.

  • Methodology:

    • A suitable cell line expressing PDE10A (e.g., PC12 cells or primary striatal neurons) is cultured.

    • Cells are treated with the novel imidazo[1,5-a]pyrazine at various concentrations.

    • Intracellular cAMP levels are measured using a competitive immunoassay (e.g., ELISA) or a reporter gene assay.

  • Causality: An increase in cellular cAMP levels upon treatment provides strong evidence of PDE10A inhibition in a physiological environment.

Signaling Pathway Visualization

PDE10A_Pathway ATP ATP AC Adenylate Cyclase ATP->AC Stimulation cAMP cAMP AC->cAMP PDE10A PDE10A cAMP->PDE10A Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE10A->AMP Downstream Downstream Signaling (e.g., CREB phosphorylation) PKA->Downstream Imidazopyrazine Imidazo[1,5-a]pyrazine Imidazopyrazine->PDE10A Inhibition

Caption: PDE10A signaling pathway and the inhibitory action of imidazo[1,5-a]pyrazines.

Step 3: In Vivo Target Occupancy and Efficacy

The final validation step involves demonstrating that the compound can reach its target in a living organism and elicit the desired pharmacological effect.

Primary Model: MK-801-Induced Hyperactivity in Rodents

This is a well-established preclinical model for screening antipsychotic drug candidates.

  • Objective: To assess the ability of the novel compound to reverse psychostimulant-induced hyperactivity.

  • Methodology:

    • Rodents (rats or mice) are administered the novel imidazo[1,5-a]pyrazine.

    • After a suitable pre-treatment time, the psychostimulant MK-801 is administered to induce hyperlocomotion.

    • Locomotor activity is monitored using automated activity chambers.

  • Causality: A significant reduction in MK-801-induced hyperactivity by the test compound suggests potential antipsychotic efficacy mediated by its target, PDE10A.[6]

Target Occupancy Measurement

Positron Emission Tomography (PET) is a powerful in vivo imaging technique to quantify target occupancy.

  • Methodology: A radiolabeled PET tracer specific for PDE10A is administered to the animal. The displacement of this tracer by the unlabeled novel compound is measured, allowing for the calculation of target occupancy in the brain.

Section 2: Validating GABA-A Receptor Modulation

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.[7] Its modulation by small molecules can produce sedative, anxiolytic, and anticonvulsant effects. Several heterocyclic compounds, including imidazo[1,2-a]pyridines, are known to act as positive allosteric modulators (PAMs) of the GABA-A receptor.[7]

Step 1: In Vitro Target Binding

The initial step is to determine if the novel imidazo[1,5-a]pyrazine binds to the GABA-A receptor, typically at the benzodiazepine binding site.

Primary Protocol: Radioligand Binding Assay

  • Objective: To measure the affinity of the novel compound for the benzodiazepine site on the GABA-A receptor.

  • Methodology:

    • Membranes prepared from a brain region rich in GABA-A receptors (e.g., cortex or cerebellum) are incubated with a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]flumazenil).

    • The novel imidazo[1,5-a]pyrazine is added at various concentrations to compete with the radioligand.

    • The amount of bound radioligand is measured after separating the bound from the free radioligand.

    • The Ki value is calculated from the IC50 of displacement.

  • Causality: Competitive displacement of a known benzodiazepine site ligand indicates that the novel compound binds to this site.

Step 2: Functional Modulation - Electrophysiology

Binding to the receptor does not reveal the functional consequence. Electrophysiology is the gold standard for characterizing the modulatory effects of a compound on ion channel function.

Primary Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Objective: To determine if the novel compound enhances or inhibits GABA-induced chloride currents, and to characterize its potency and efficacy.

  • Methodology:

    • Xenopus laevis oocytes are injected with cRNAs encoding the subunits of a specific GABA-A receptor subtype (e.g., α1β2γ2).

    • After 2-4 days, the oocytes express functional GABA-A receptors on their surface.

    • The oocyte is voltage-clamped, and a low concentration of GABA is applied to elicit a baseline chloride current.

    • The novel imidazo[1,5-a]pyrazine is co-applied with GABA, and the change in current is measured.

  • Causality: An increase in the GABA-induced current indicates positive allosteric modulation, while a decrease suggests negative allosteric modulation.

Experimental Workflow Visualization

TEVC_Workflow cluster_Oocyte_Prep Oocyte Preparation cluster_Electrophysiology Electrophysiological Recording Oocyte Xenopus laevis Oocyte cRNA GABA-A Receptor cRNA Injection Oocyte->cRNA Incubation Incubation (2-4 days) cRNA->Incubation TEVC Two-Electrode Voltage Clamp Incubation->TEVC GABA_app GABA Application (Baseline Current) TEVC->GABA_app Compound_app Co-application of Imidazo[1,5-a]pyrazine + GABA GABA_app->Compound_app Recording Current Measurement (Modulation) Compound_app->Recording

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) analysis of GABA-A receptor modulation.

Data Presentation: Hypothetical GABA-A Receptor Modulation

CompoundSubtypeEC50 (nM)Max Potentiation (%)
Novel Imidazo[1,5-a]pyrazine 3α1β2γ250150
Novel Imidazo[1,5-a]pyrazine 4α1β2γ220080
Diazepam (Reference PAM)α1β2γ220250
Step 3: In Vivo Pharmacological Effects

The final step is to assess the behavioral effects of the novel compound in animal models relevant to GABA-A receptor modulation.

Primary Model: Elevated Plus Maze (EPM)

The EPM is a widely used model to assess anxiety-like behavior in rodents.

  • Objective: To determine if the novel compound has anxiolytic effects.

  • Methodology:

    • The EPM apparatus consists of two open arms and two closed arms.

    • Rodents are administered the novel imidazo[1,5-a]pyrazine or a vehicle control.

    • The animals are placed in the center of the maze, and their behavior is recorded for a set period.

    • The time spent in the open arms and the number of entries into the open arms are measured.

  • Causality: A significant increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Comparison with Benzodiazepines

A key aspect of developing novel GABA-A receptor modulators is to assess their potential for an improved side-effect profile compared to classical benzodiazepines. This can be evaluated by running parallel in vivo studies to measure sedation (e.g., using a rotarod test) and potential for tolerance and dependence.

Conclusion

The validation of the mechanism of action of novel imidazo[1,5-a]pyrazines requires a systematic and multi-faceted approach. By progressing from in vitro target engagement to cellular pathway analysis and finally to in vivo proof-of-concept, researchers can build a robust and compelling data package. The experimental workflows and comparative analyses presented in this guide offer a solid foundation for these endeavors, ultimately contributing to the development of new and improved therapeutics.

References

A Head-to-Head Comparison of Synthetic Routes to Imidazo[1,5-a]pyrazines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its diverse biological activities and unique photophysical properties. The development of efficient and versatile synthetic routes to access this core structure is, therefore, of paramount importance to researchers in drug discovery and chemical biology. This guide provides a head-to-head comparison of prominent synthetic strategies for the construction of the imidazo[1,5-a]pyrazine ring system, offering insights into the underlying mechanisms, substrate scope, and practical considerations for each approach. Experimental data and detailed protocols are provided to support an objective evaluation of these methodologies.

Intramolecular Cyclization Strategies: Building from Acyclic Precursors

Intramolecular cyclization represents a powerful and widely employed strategy for the synthesis of imidazo[1,5-a]pyrazines. These methods typically involve the construction of a suitably functionalized acyclic precursor containing both the pyrazine and imidazole moieties, followed by a ring-closing reaction.

Base-Mediated Cyclization of Functionalized Thiohydantoins

A notable example of this approach involves a two-step sequence commencing with a three-component reaction to assemble a thiohydantoin intermediate, which then undergoes a base-assisted intramolecular cyclization. This method provides access to unique imidazo[1,5-a]pyrazines with exocyclic double bonds.[1]

The reaction sequence begins with the condensation of a primary amine (such as propargyl amine or an amino ester), a 1,2-diaza-1,3-diene, and an isothiocyanate to form a functionalized 2-thiohydantoin. Subsequent treatment of this intermediate with a base promotes a regioselective intramolecular cyclization, yielding the thiohydantoin-fused tetrahydropyrazine, which is a precursor to the final imidazo[1,5-a]pyrazine system.[1]

Causality in Experimental Choices: The choice of a propargyl or ester functionality on the initial amine is crucial as it provides the electrophilic site for the subsequent intramolecular nucleophilic attack by a nitrogen atom of the hydantoin ring. The base is essential to deprotonate the nitrogen, enhancing its nucleophilicity and initiating the cyclization cascade.

Experimental Protocol: Synthesis of Thiohydantoin-fused Tetrahydropyrazines

  • Step 1: Three-Component Reaction to form Thiohydantoin: To a solution of the 1,2-diaza-1,3-diene (1.0 mmol) in a suitable solvent such as methanol, the primary amine (e.g., propargyl amine, 1.0 mmol) and the isothiocyanate (1.0 mmol) are added sequentially. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the crude thiohydantoin is purified by column chromatography.

  • Step 2: Base-Promoted Intramolecular Cyclization: The purified thiohydantoin (1.0 mmol) is dissolved in a polar aprotic solvent like DMF. A base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) (1.2 mmol), is added, and the mixture is stirred at a specified temperature (e.g., 80 °C) until the reaction is complete. The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to afford the crude product, which is then purified.

Logical Flow of the Synthesis:

G cluster_0 Step 1: Three-Component Reaction cluster_1 Step 2: Intramolecular Cyclization Primary Amine Primary Amine Thiohydantoin Intermediate Thiohydantoin Intermediate Primary Amine->Thiohydantoin Intermediate 1,2-Diaza-1,3-diene 1,2-Diaza-1,3-diene 1,2-Diaza-1,3-diene->Thiohydantoin Intermediate Isothiocyanate Isothiocyanate Isothiocyanate->Thiohydantoin Intermediate Imidazo[1,5-a]pyrazine Derivative Imidazo[1,5-a]pyrazine Derivative Thiohydantoin Intermediate->Imidazo[1,5-a]pyrazine Derivative Base Base Base->Imidazo[1,5-a]pyrazine Derivative

Caption: Two-step synthesis of imidazo[1,5-a]pyrazines.

Decarboxylative Intramolecular Cyclization of α-Amino Acids

A copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines provides an efficient route to 1,3-disubstituted imidazo[1,5-a]pyridines, a strategy that can be conceptually extended to pyrazine analogs.[2] This method is particularly attractive due to the ready availability and structural diversity of α-amino acids.

The reaction proceeds via the formation of an imine from the 2-benzoylpyridine and the α-amino acid, followed by a copper-catalyzed decarboxylation and an iodine-mediated oxidative C-N bond formation to yield the final product.

Trustworthiness of the Protocol: The self-validating nature of this protocol lies in the specific roles of the catalysts and oxidant. The copper catalyst is essential for the decarboxylation step, while iodine and an oxidant like di-tert-butyl peroxide (DTBP) are crucial for the final C-N bond formation and aromatization. The absence of any of these components would halt the reaction at an intermediate stage.

Starting Amino Acid2-AcylpyridineProductYield (%)
Glycine2-Benzoylpyridine3-Phenylimidazo[1,5-a]pyridine85
L-Alanine2-Benzoylpyridine1-Methyl-3-phenylimidazo[1,5-a]pyridine82
L-Phenylalanine2-Benzoylpyridine1-Benzyl-3-phenylimidazo[1,5-a]pyridine78
L-Leucine2-Benzoylpyridine1-Isobutyl-3-phenylimidazo[1,5-a]pyridine75

Table 1: Substrate Scope for the Decarboxylative Cyclization Route to Imidazo[1,5-a]pyridines. [2]

Multicomponent Reactions (MCRs): A Convergent Approach

While the Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a well-established method for the synthesis of the isomeric imidazo[1,2-a]pyrazines, its direct application to the synthesis of imidazo[1,5-a]pyrazines is less common. However, other multicomponent strategies have been developed for the synthesis of the closely related imidazo[1,5-a]pyridines, which offer a blueprint for potential adaptation to the pyrazine series.

An efficient three-component coupling of substituted picolinaldehydes, amines, and formaldehyde can produce imidazo[1,5-a]pyridinium ions in high yields under mild conditions.[3] This approach allows for the incorporation of diverse functionalities.

Mechanistic Insight: The reaction likely proceeds through the initial formation of an N-acylimminium ion from the picolinaldehyde and the amine, which is then trapped by formaldehyde to initiate the cyclization cascade.

Metal-Free Synthetic Strategies

The development of metal-free synthetic methods is a significant goal in modern organic chemistry due to considerations of cost, toxicity, and environmental impact.

Sequential Dual Oxidative Amination

A metal-free sequential dual oxidative amination of C(sp³)–H bonds provides a route to imidazo[1,5-a]pyridines under ambient conditions.[3] This reaction involves two oxidative C-N couplings and one oxidative dehydrogenation, with the removal of six hydrogen atoms. While this has been demonstrated for the pyridine analogues, its application to pyrazine systems is a promising area for future investigation.

Diagram of the Metal-Free Oxidative Amination Pathway:

G Pyridine Derivative Pyridine Derivative Intermediate_1 First C-N Coupling Pyridine Derivative->Intermediate_1 Amine Amine Amine->Intermediate_1 Intermediate_2 Second C-N Coupling Intermediate_1->Intermediate_2 Dehydrogenation Dehydrogenation Intermediate_2->Dehydrogenation Imidazo[1,5-a]pyridine Imidazo[1,5-a]pyridine Dehydrogenation->Imidazo[1,5-a]pyridine

Caption: Key steps in the metal-free synthesis.

Comparative Analysis of the Synthetic Routes

Synthetic RouteKey FeaturesAdvantagesDisadvantagesTypical Yields
Intramolecular Cyclization (Base-Mediated) Two-step process involving a 3-component reaction followed by cyclization.Access to unique structures with exocyclic double bonds.Requires synthesis of a specific precursor.Moderate to Good
Intramolecular Cyclization (Decarboxylative) Utilizes readily available α-amino acids.High atom economy, broad substrate scope.Requires a metal catalyst and oxidant.Good to Excellent[2]
Multicomponent Reactions Convergent one-pot synthesis.High efficiency and diversity.Less developed for the imidazo[1,5-a]pyrazine isomer.Good to Excellent[3]
Metal-Free Oxidative Amination Environmentally friendly, avoids metal catalysts."Green" approach.May require specific starting materials and oxidants.Good[3]

Table 2: Head-to-Head Comparison of Imidazo[1,5-a]pyrazine Synthesis Routes.

Conclusion

The synthesis of the imidazo[1,5-a]pyrazine core can be achieved through a variety of synthetic strategies, each with its own set of advantages and limitations. Intramolecular cyclization methods, particularly those employing readily available starting materials like α-amino acids, offer a robust and high-yielding approach. While multicomponent reactions are highly efficient for the isomeric imidazo[1,2-a]pyrazine system, their application to the 1,5-a isomer is an area ripe for further development. The emergence of metal-free methods presents an environmentally conscious alternative that is likely to see increased attention in the coming years. The choice of the most suitable synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. This guide provides a solid foundation for researchers to make informed decisions when embarking on the synthesis of these important heterocyclic compounds.

References

A Comparative Benchmarking Guide to Novel Imidazo[1,5-a]pyrazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology. The success of small-molecule kinase inhibitors has revolutionized cancer therapy. These therapies primarily function by competitively binding to the ATP pocket of the kinase domain, thereby blocking downstream signaling pathways that drive tumor proliferation and survival. However, the development of therapeutic resistance, often through mutations in the kinase domain, remains a significant clinical challenge. This necessitates a continuous search for novel chemical scaffolds that can overcome existing resistance mechanisms and offer improved selectivity profiles.

The imidazo[1,5-a]pyrazine scaffold has recently garnered significant attention as a promising platform for the development of potent and selective kinase inhibitors. This guide provides a comprehensive framework for benchmarking new imidazo[1,5-a]pyrazine-based kinase inhibitors against established clinical and preclinical compounds. We will delve into the critical experimental workflows, from initial biochemical profiling to cell-based functional assays, providing the rationale behind each step to ensure a robust and reliable evaluation.

The Imidazo[1,5-a]pyrazine Scaffold: A Privileged Structure for Kinase Inhibition

The imidazo[1,5-a]pyrazine core is a heterocyclic structure that has demonstrated the ability to interact with the hinge region of various kinases, a key interaction for potent inhibition. Derivatives of this scaffold have been explored as inhibitors of a range of kinases, including Bruton's tyrosine kinase (BTK), mTOR, and c-Src, highlighting its versatility. The modular nature of the imidazo[1,5-a]pyrazine system allows for synthetic diversification at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide will use a hypothetical series of novel imidazo[1,5-a]pyrazine compounds (IMP-A, IMP-B, and IMP-C) and benchmark them against well-characterized inhibitors targeting the same hypothetical kinase, "Kinase X." For the purpose of this guide, we will compare them against a known clinically approved inhibitor, "Inhibitor-Y," and a widely used preclinical tool compound, "Inhibitor-Z."

Part 1: Foundational Biochemical Profiling

The initial step in characterizing any new inhibitor is to determine its direct interaction with the purified target kinase. This is typically achieved through biochemical assays that measure the inhibition of the kinase's catalytic activity.

Determining Potency: The IC50 Value

The half-maximal inhibitory concentration (IC50) is a fundamental measure of a drug's potency. It represents the concentration of the inhibitor required to reduce the kinase activity by 50

A Comparative Guide to the Definitive Structural Confirmation of Imidazo[1,5-a]pyrazines: The Unambiguous Power of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural determination of novel chemical entities is a cornerstone of progress. The imidazo[1,5-a]pyrazine scaffold, a privileged heterocyclic motif, is of significant interest due to its prevalence in potent kinase inhibitors and other therapeutic agents.[1][2] However, the synthesis of such fused-ring systems can often lead to isomeric ambiguity, most notably with the closely related imidazo[1,2-a]pyrazine scaffold.[3][4] This guide provides an in-depth comparison of analytical techniques, demonstrating why single-crystal X-ray crystallography stands as the definitive method for the absolute structural confirmation of these molecules.

The Challenge: Beyond Connectivity to Absolute Structure

The synthesis of substituted imidazo[1,5-a]pyrazines yields molecules with specific three-dimensional arrangements of atoms that dictate their biological activity. While a suite of spectroscopic techniques is routinely employed for characterization, these methods primarily infer structure from indirect properties. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy excel at defining atomic connectivity, and Mass Spectrometry (MS) confirms the elemental composition.[5] However, when faced with potential regioisomers, these methods can sometimes lack the definitive power to distinguish between them without ambiguity. This is where the direct visualization of the molecular structure becomes paramount.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

Single-crystal X-ray crystallography is the most powerful and reliable technique for determining the three-dimensional structure of a crystalline material.[6] Unlike spectroscopic methods that provide data on connectivity or mass, crystallography provides a direct, atomic-resolution map of the molecule as it exists in the solid state. This allows for the precise determination of bond lengths, bond angles, and the absolute configuration of stereocenters, leaving no room for structural misinterpretation.[6]

Causality in the Crystallographic Workflow

The success of an X-ray crystallographic experiment is predicated on the ability to grow a high-quality, single crystal. This is often the most significant bottleneck in the process. The rationale is that a crystal acts as a three-dimensional diffraction grating for X-rays. The highly ordered, repeating arrangement of molecules within the crystal lattice amplifies the diffraction signal, allowing for the collection of data from which the electron density, and thus the molecular structure, can be calculated. A poorly ordered or polycrystalline sample will not produce the sharp, discrete diffraction spots necessary for structure solution.

Experimental Protocol: A Self-Validating Workflow for SCXRD

The protocol for SCXRD is inherently self-validating. The final refined crystal structure is continuously checked against the experimental diffraction data, with statistical figures of merit (e.g., R-factor) indicating the quality of the fit. A low R-factor provides high confidence in the determined structure.

Step 1: Crystal Growth (The Critical Prerequisite)

  • Objective: To obtain a single, well-ordered crystal of the imidazo[1,5-a]pyrazine derivative, typically 0.1-0.3 mm in size.

  • Methodology:

    • Ensure the sample is of high purity (>98%) to facilitate lattice formation.

    • Select a suitable solvent or solvent system in which the compound has moderate solubility.

    • Employ a slow crystallization technique. Slow evaporation is the most common method:

      • Dissolve the compound in a suitable solvent (e.g., methanol, ethanol, or a mixture like dichloromethane/hexane) to near saturation.

      • Loosely cap the vial to allow the solvent to evaporate over several days to weeks at a constant temperature.

    • Alternative methods include vapor diffusion (liquid/liquid or liquid/vapor) or slow cooling of a saturated solution.

Step 2: Data Collection

  • Objective: To obtain a complete set of diffraction data from the crystal.

  • Methodology:

    • Carefully mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.

    • Expose the crystal to a monochromatic X-ray beam.

    • Rotate the crystal and collect a series of diffraction images using a detector (e.g., CCD or CMOS).

Step 3: Structure Solution and Refinement

  • Objective: To process the diffraction data to generate and refine a 3D model of the molecule.

  • Methodology:

    • Data Integration & Scaling: Process the raw diffraction images to determine the intensities and positions of the diffraction spots.

    • Structure Solution: Use computational methods (e.g., direct methods or Patterson functions) to solve the "phase problem" and generate an initial electron density map.

    • Model Building: Fit the atoms of the expected imidazo[1,5-a]pyrazine structure into the electron density map.

    • Refinement: Iteratively refine the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. The final structure is validated using crystallographic metrics.

Visualization of the SCXRD Workflow

SCXRD_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Purification High Purity (>98%) Crystal_Growth Crystal Growth (Slow Evaporation) Purification->Crystal_Growth Essential Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Single Crystal Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Diffraction Data Refinement Model Refinement & Validation Structure_Solution->Refinement Final_Structure Definitive 3D Structure Refinement->Final_Structure

Caption: The workflow for single-crystal X-ray crystallography.

A Comparison with Alternative Analytical Techniques

While SCXRD is the gold standard, it is not always feasible if suitable crystals cannot be obtained. Therefore, it is crucial to understand the strengths and limitations of complementary spectroscopic methods.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the connectivity of atoms in a molecule in solution.[7] For an imidazo[1,5-a]pyrazine, ¹H and ¹³C NMR spectra reveal the number and type of protons and carbons, while 2D NMR experiments (like COSY, HSQC, and HMBC) are used to piece together the molecular skeleton.

  • Expertise & Causality: An expert spectroscopist can often distinguish between imidazo[1,5-a]pyrazine and imidazo[1,2-a]pyrazine isomers by carefully analyzing long-range ¹H-¹³C correlations (HMBC). The key is to identify correlations from protons to the bridgehead carbons and nitrogens, which differ between the two scaffolds. However, this can be non-trivial, especially with complex substitution patterns, and may rely on comparisons to known, validated compounds.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which is used to confirm the molecular formula.[9] Fragmentation patterns can also provide clues to the structure.

  • Trustworthiness: HRMS is highly trustworthy for confirming the elemental composition. If the measured mass matches the calculated mass for C₆H₅N₃ (the parent imidazo[1,5-a]pyrazine) to within a few parts per million, there is high confidence in the molecular formula.[10] However, it provides no information to distinguish between isomers, as they have the exact same mass.

Head-to-Head Performance Comparison

The choice of analytical technique depends on the specific question being asked. The table below summarizes the capabilities of each method in the context of structural confirmation.

Parameter Single-Crystal X-ray Crystallography (SCXRD) Nuclear Magnetic Resonance (NMR) Mass Spectrometry (MS)
Information Provided Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.Atomic connectivity (C-H framework), relative stereochemistry (through NOE).Molecular formula (HRMS), structural fragments (from fragmentation).
Definitiveness Unambiguous. Provides a direct image of the molecule.High (for connectivity). Can be ambiguous for regioisomers without extensive analysis.Low (for isomerism). Cannot distinguish between isomers.
Sample Requirement High-quality single crystal (solid state).~1-5 mg, soluble in deuterated solvent (solution state).<1 mg, soluble or volatile (gas phase).
Primary Challenge Crystal growth. Can be difficult or impossible for many compounds.Interpretation of complex spectra; potential for overlapping signals.Inability to differentiate isomers; fragmentation can be complex.
Use Case Absolute proof of structure for novel compounds, reference standard generation.Routine characterization, reaction monitoring, primary structure elucidation.Confirmation of molecular formula, identification in complex mixtures.

Logical Workflow for Structural Elucidation

In practice, these techniques are used in a complementary and logical sequence. MS and NMR provide the initial evidence for a proposed structure, but SCXRD is the final arbiter for novel scaffolds.

Logical_Workflow cluster_spectroscopy Initial Spectroscopic Characterization Synthesis Synthesis of Imidazo[1,5-a]pyrazine MS HRMS: Confirm Molecular Formula Synthesis->MS NMR 1D/2D NMR: Propose Connectivity Synthesis->NMR Proposed_Structure Proposed Structure Final_Confirmation Final Confirmation? Proposed_Structure->Final_Confirmation SCXRD SCXRD: Obtain Absolute Structure Final_Confirmation->SCXRD No (Novel Compound/ Ambiguity) Confirmed_Structure Confirmed Structure Final_Confirmation->Confirmed_Structure Yes (Known Compound) SCXRD->Confirmed_Structure

Caption: A logical workflow for small molecule structure elucidation.

Conclusion

For drug development professionals and researchers working with novel heterocyclic systems like imidazo[1,5-a]pyrazines, structural integrity is non-negotiable. While a combination of NMR and mass spectrometry is essential for routine analysis and for building a hypothesis of the molecular structure, their inferential nature can leave room for ambiguity, particularly when isomerism is possible.

Single-crystal X-ray crystallography is the only technique that provides direct, unambiguous, and high-resolution insight into the precise three-dimensional arrangement of atoms.[11][12] It serves as the ultimate arbiter, transforming a proposed structure into a confirmed, validated entity. Investing the time and effort into obtaining a crystal structure, especially for lead compounds or novel scaffolds, is a critical step that ensures the scientific integrity of subsequent research and development efforts.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(Trifluoromethyl)imidazo[1,5-A]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(Trifluoromethyl)imidazo[1,5-A]pyrazine. This compound, characterized by a nitrogen-containing heterocyclic core and a highly stable trifluoromethyl group, requires classification as hazardous halogenated organic waste. Adherence to these procedures is critical for mitigating risks and ensuring safe laboratory operations.

Hazard Assessment and Chemical Profile

A thorough understanding of a compound's potential hazards is the first step in safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a reliable hazard profile can be inferred from its structural components: the imidazopyrazine scaffold and the trifluoromethyl (CF3) group.

  • Imidazopyrazine Core: Nitrogen-containing heterocyclic compounds can be biologically active and may present toxicological hazards. During combustion, they can form hazardous nitrogen oxides (NOx)[1].

  • Trifluoromethyl Group: The carbon-fluorine bond is exceptionally strong, making trifluoromethylated compounds chemically and thermally stable and resistant to natural degradation[2]. This persistence is a key characteristic of many per- and polyfluoroalkyl substances (PFAS)[3]. Incomplete or improper incineration can lead to the formation of smaller, potentially hazardous fluorinated byproducts and corrosive hydrogen fluoride (HF) gas[1][3].

Based on these characteristics and data from structurally similar compounds[4], this compound should be managed as a hazardous chemical with potential for skin and eye irritation, and acute toxicity[4].

Immediate Safety Protocols and Personal Protective Equipment (PPE)

All handling and disposal preparation must occur within a certified chemical fume hood to prevent inhalation of dust or vapors. Appropriate PPE must be worn at all times.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact and absorption. Contaminated gloves must be disposed of as solid hazardous waste[5].
Eye Protection Chemical safety goggles or a face shield.Protects against splashes that could cause serious eye irritation or damage[4].
Body Protection Flame-retardant and chemical-resistant lab coat.Shields skin and personal clothing from contamination[6].
Respiratory NIOSH-approved respirator (if dust or aerosols may be generated).Required when engineering controls like fume hoods are insufficient to control exposure[7][8].

Step-by-Step Disposal Protocol: Segregation and Collection

The cardinal rule for disposing of this compound is never to release it into the environment via drains or regular trash[5][6]. It must be segregated as Halogenated Organic Waste [9][10].

Step 1: Designate a Hazardous Waste Container
  • Select a dedicated, leak-proof container compatible with the waste type (solid or liquid). The container must have a secure, tight-fitting lid[10].

  • For liquid waste, ensure the container is stored in secondary containment to prevent spills.

Step 2: Label the Container Correctly
  • The container must be clearly and accurately labeled before any waste is added.

  • The label must include:

    • The words "Hazardous Waste "[11].

    • The full chemical name: "This compound "[11].

    • For solutions, list all components, including solvents (e.g., "in Dichloromethane").

    • An indication of the primary hazards (e.g., "Toxic," "Irritant").

Step 3: Waste Segregation and Collection
  • Solid Waste:

    • Carefully transfer pure solid compound, reaction byproducts, and contaminated consumables (e.g., weighing paper, gloves, pipette tips) into the designated Halogenated Solid Waste container[7].

    • Avoid generating dust during transfer[11].

    • Keep the container sealed when not in use.

  • Liquid Waste (Organic Solutions):

    • Collect all solutions of the compound in organic solvents (e.g., DCM, THF, Hexanes) in a dedicated Halogenated Organic Liquid Waste container[12].

    • Causality: Do not mix with non-halogenated waste streams[7][10]. This is crucial because halogenated waste requires high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (like HF and HCl) produced[3]. Mixing streams unnecessarily designates the entire volume for this more complex and costly disposal process[13].

    • Keep the pH of the waste neutral (pH 6-9) if possible, as strong acids or bases can cause hazardous reactions[10][12].

  • Contaminated Sharps:

    • Needles, syringes, or broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous waste.

Step 4: Storage and Final Disposal
  • Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area away from heat or ignition sources, pending collection[5][11].

  • Do not fill containers beyond 90% capacity to allow for vapor expansion[10].

  • Arrange for waste collection through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor[6][7]. This ensures the waste is transported and disposed of in compliance with all local and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.

Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Control Vapors: Ensure the area is well-ventilated, typically by keeping the process within a fume hood.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent to contain the spill[7][11]. Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup:

    • Wearing the full PPE detailed in Section 2, carefully collect the absorbent material and any contaminated debris.

    • Place all cleanup materials into the designated Halogenated Solid Waste container[7].

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting the rinsate as hazardous liquid waste.

  • Report: Report all spills to your laboratory supervisor and EHS department immediately.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Decision Workflow cluster_1 Step 1: Assess Waste Form cluster_2 Step 2: Segregate & Collect cluster_3 Step 3: Final Disposal start Waste Generation: This compound form Solid or Liquid? start->form solid_waste Collect in labeled 'Halogenated Solid Waste' container (e.g., contaminated gloves, solid compound). form->solid_waste Solid liquid_waste Collect in labeled 'Halogenated Organic Liquid Waste' container. form->liquid_waste Liquid ehs_pickup Store securely. Arrange for pickup by EHS or licensed waste contractor. solid_waste->ehs_pickup liquid_waste->ehs_pickup

Caption: Logical workflow for the safe segregation and disposal of waste containing this compound.

References

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